molecular formula C26H38O5 B10768080 Bimatoprost isopropyl ester

Bimatoprost isopropyl ester

Cat. No.: B10768080
M. Wt: 430.6 g/mol
InChI Key: JGZRPRSJSQLFBO-DYZSFVSISA-N
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Description

Bimatoprost isopropyl ester is a synthetic prostamide analog and a potent, long-acting prodrug of the bioactive molecule Bimatoprost. Its primary research value lies in its enhanced lipophilicity and cell membrane permeability compared to the parent compound, a characteristic conferred by the isopropyl ester modification. This property makes it a highly valuable tool for investigating FP prostanoid receptor signaling pathways and the subsequent complex biochemical cascades involved in cellular regulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZRPRSJSQLFBO-DYZSFVSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of Bimatoprost Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075), a synthetic prostamide analogue of prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. While often referred to as a prostamide, its primary mechanism of action is now understood to be mediated through the prostaglandin F (FP) receptor. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which bimatoprost and its active metabolite exert their therapeutic effects. It details the conversion of the bimatoprost prodrug, its interaction with the FP receptor, the subsequent signaling cascades, and the ultimate physiological responses leading to a reduction in IOP. This document synthesizes key experimental findings, presents quantitative data for comparative analysis, and outlines the methodologies employed in these pivotal studies.

The Prodrug Nature of Bimatoprost

Bimatoprost is administered as an ethyl amide prodrug.[1][2] In ocular tissues, particularly the cornea, iris, ciliary body, and sclera, it undergoes hydrolysis by endogenous amidases to form its biologically active metabolite, bimatoprost free acid (17-phenyl-trinor PGF2α).[3][4][5] This conversion is crucial for its therapeutic efficacy, as the free acid form exhibits significantly higher potency at the target receptor.[6]

Experimental Protocol: In Vitro Hydrolysis of Bimatoprost

To determine the rate of bimatoprost hydrolysis in ocular tissues, an in vitro experiment can be conducted as follows:

  • Tissue Preparation: Obtain fresh human or rabbit ocular tissues (cornea, sclera, iris, and ciliary body).

  • Incubation: Incubate a known concentration of bimatoprost (e.g., from a 0.03% solution) with the prepared tissues in a suitable buffer at 37°C.

  • Sample Collection: Collect aliquots of the incubation medium at various time points (e.g., 0, 1, 2, 3 hours).

  • Analysis: Quantify the concentration of bimatoprost free acid in the collected samples using a sensitive analytical method such as gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7]

  • Data Calculation: Calculate the rate of hydrolysis in pmol of bimatoprost free acid formed per mg of tissue per hour.

Caption: This diagram illustrates the enzymatic conversion of the bimatoprost prodrug to its active form, bimatoprost free acid, within ocular tissues.

G Bimatoprost Bimatoprost (Ethyl Amide Prodrug) Bimatoprost_Acid Bimatoprost Free Acid (Active Metabolite) Bimatoprost->Bimatoprost_Acid Hydrolysis Ocular_Tissues Ocular Tissues (Cornea, Iris, Ciliary Body, Sclera) Ocular_Tissues->Bimatoprost_Acid Amidase Amidase Amidase->Bimatoprost_Acid

Molecular Target: The Prostaglandin F (FP) Receptor

The primary molecular target for both bimatoprost and its more potent free acid is the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[8][9][10] Activation of the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to the physiological effects of the drug. While the existence of a distinct "prostamide receptor" has been postulated, the overwhelming evidence points to the FP receptor as the mediator of bimatoprost's IOP-lowering effects.[4]

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of bimatoprost and its free acid at the FP receptor from various studies.

Table 1: Receptor Binding Affinity (Ki) for the FP Receptor

CompoundKi (nM)Experimental SystemReference
Bimatoprost6310 ± 1650[3H]prostaglandin F2α displacement from FP receptors[8]
Bimatoprost9250 ± 846[3H]-travoprost acid displacement from FP receptors[9]
Bimatoprost Free Acid59 ± 6[3H]-travoprost acid displacement from FP receptors[9]

Table 2: Functional Agonist Potency (EC50) at the FP Receptor

CompoundEC50 (nM)AssayCell TypeReference
Bimatoprost2940 ± 1663Intracellular Ca2+ MobilizationHEK-293 cells expressing human FP receptors[8]
Bimatoprost2200 ± 670Intracellular Ca2+ Mobilization3T3 mouse fibroblasts (native FP receptors)[8]
Bimatoprost3070 ± 1330Intracellular Ca2+ MobilizationHEK-293 cells expressing human ciliary body FP receptor[9]
Bimatoprost Free Acid15 ± 3Intracellular Ca2+ MobilizationHEK-293 cells expressing human ciliary body FP receptor[9]
Bimatoprost694 ± 293Phosphoinositide (PI) TurnoverCloned human ciliary body FP receptor[11]
Bimatoprost Free Acid5.8 ± 2.6Phosphoinositide (PI) TurnoverCloned human ciliary body FP receptor[11]
Bimatoprost1410-6940Phosphoinositide (PI) TurnoverHuman Trabecular Meshwork (h-TM) cells[12]
Bimatoprost Free Acid112Phosphoinositide (PI) TurnoverHuman Trabecular Meshwork (h-TM) cells[12]
Bimatoprost9.6 ± 1.1 µMPhosphoinositide (PI) TurnoverHuman Ciliary Muscle (h-CM) cells[13]
Bimatoprost Free Acid3.6 ± 1.2Phosphoinositide (PI) TurnoverHuman Ciliary Muscle (h-CM) cells[13]

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Culture cells expressing the FP receptor (e.g., HEK-293 cells transfected with the human FP receptor).

  • Membrane Preparation: Prepare cell membrane fractions from the cultured cells.

  • Binding Reaction: Incubate the membrane preparations with a radiolabeled FP receptor agonist (e.g., [3H]prostaglandin F2α or [3H]-travoprost acid) in the presence of varying concentrations of unlabeled bimatoprost or bimatoprost free acid.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

  • Data Analysis: Determine the Ki value by analyzing the competition binding data using appropriate pharmacological software.

Intracellular Signaling Pathways

Activation of the FP receptor by bimatoprost or its free acid initiates downstream signaling primarily through the Gq/11 G-protein pathway.[14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8][9] DAG, along with calcium, activates protein kinase C (PKC). There is also evidence for the involvement of the mitogen-activated protein (MAP) kinase signaling pathway.[13][14]

Caption: Signaling cascade initiated by the activation of the FP receptor by bimatoprost and its free acid.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost Bimatoprost / Bimatoprost Free Acid FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor Gq Gq/11 FP_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_ER->PKC Activation MAPK MAP Kinase Pathway PKC->MAPK Activation Cellular_Response Cellular Response MAPK->Cellular_Response

Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Loading: Load cells expressing the FP receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Add bimatoprost or bimatoprost free acid to the cells.

  • Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: Quantify the increase in intracellular calcium concentration and calculate the EC50 value from the dose-response curve.[9]

Physiological Mechanism of IOP Reduction

The primary therapeutic effect of bimatoprost is the reduction of intraocular pressure.[15] This is achieved by increasing the outflow of aqueous humor from the anterior chamber of the eye through two main pathways:

  • Uveoscleral Outflow (Pressure-Insensitive Pathway): Bimatoprost significantly enhances the outflow of aqueous humor through the uveoscleral pathway.[16] This is thought to involve the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[16]

  • Trabecular Meshwork Outflow (Pressure-Sensitive Pathway): Bimatoprost also increases outflow through the trabecular meshwork.[15][17][18] This is associated with a reduction in the tonographic resistance to outflow.[15] Cellular effects in the trabecular meshwork and Schlemm's canal, including decreased cell contractility, contribute to this enhanced outflow.[18]

Data Presentation: Effects on Aqueous Humor Dynamics

ParameterEffect of BimatoprostMagnitude of ChangeReference
Aqueous Humor Flow RateMild stimulation13% (day), 14% (night)[15]
Tonographic Resistance to OutflowReduction26%[15]
Outflow FacilityIncrease38% to 50% (Schiøtz tonography)[19]

Experimental Protocol: Tonography and Fluorophotometry

  • Tonography (Schiøtz or Pneumatonography): This technique measures the resistance to aqueous humor outflow. A tonometer is placed on the cornea for a set period (e.g., 2-4 minutes), and the change in intraocular pressure is used to calculate the outflow facility.[20]

  • Fluorophotometry: This method is used to measure the rate of aqueous humor flow. A fluorescent dye is instilled into the eye, and its clearance from the anterior chamber is measured over time using a specialized fluorophotometer.[20] The uveoscleral outflow can then be calculated using the Goldmann equation.

Caption: The dual mechanism of bimatoprost in enhancing aqueous humor outflow to reduce intraocular pressure.

G Bimatoprost Bimatoprost Aqueous_Humor Aqueous Humor Outflow Bimatoprost->Aqueous_Humor Increases Uveoscleral Uveoscleral Outflow (Pressure-Insensitive) Aqueous_Humor->Uveoscleral Enhances Trabecular Trabecular Meshwork Outflow (Pressure-Sensitive) Aqueous_Humor->Trabecular Enhances IOP Reduced Intraocular Pressure (IOP) Uveoscleral->IOP Trabecular->IOP

Conclusion

The mechanism of action of bimatoprost is a well-defined process initiated by its hydrolysis to the active bimatoprost free acid. This active metabolite potently agonizes the prostaglandin F (FP) receptor, a G-protein coupled receptor. The subsequent activation of the Gq/11-PLC-IP3/DAG signaling pathway leads to increased intracellular calcium and the activation of downstream effectors. These molecular events translate into significant physiological changes within the eye, primarily the enhancement of aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways. The culmination of this cascade is the effective reduction of intraocular pressure, the primary therapeutic goal in the management of glaucoma and ocular hypertension. This comprehensive understanding of bimatoprost's mechanism of action is vital for the continued development of novel and improved therapies for these sight-threatening conditions.

References

An In-depth Technical Guide to the Synthesis of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for bimatoprost (B1667075) isopropyl ester, a prostaglandin (B15479496) F2α analog. Bimatoprost isopropyl ester, chemically known as 17-phenyl-18,19,20-trinor-PGF2α isopropyl ester, is a molecule of significant interest in medicinal chemistry. This document details the core synthetic route, providing experimental protocols for key reactions, quantitative data for each step, and visual diagrams to elucidate the process.

Overview of the Synthetic Pathway

The most common and well-established synthetic route to this compound commences with a chiral building block known as the Corey lactone. This strategy involves a series of key transformations to construct the characteristic prostaglandin structure with the desired stereochemistry. The major phases of the synthesis are:

  • Protection and Functional Group Interconversion of the Corey Lactone: The synthesis begins with the protection of the hydroxyl groups of the Corey lactone, followed by oxidation of the primary alcohol to an aldehyde.

  • Introduction of the α-Chain via Wittig Reaction: The seven-carbon α-chain is introduced through a Wittig reaction between the aldehyde intermediate and a suitable phosphonium (B103445) ylide.

  • Formation of the ω-Chain and Stereoselective Reduction: The ω-chain is introduced, and a crucial stereoselective reduction of the C-15 ketone is performed to yield the desired (S)-alcohol.

  • Deprotection: The protecting groups on the hydroxyl functions are removed.

  • Final Esterification: The synthesis culminates in the esterification of the free carboxylic acid with isopropyl iodide to yield the final product, this compound.

Detailed Synthetic Steps and Experimental Protocols

This section provides a step-by-step guide to the synthesis of this compound, including detailed experimental protocols derived from established literature.

Step 1: Protection of Corey Lactone and Oxidation to Aldehyde

The synthesis typically starts from a commercially available protected Corey lactone, such as the p-phenylbenzoyl (PPB) or tert-butyldimethylsilyl (TBS) protected form. The protected lactone is then oxidized to the corresponding aldehyde.

Experimental Protocol: Oxidation of Protected Corey Lactone

  • Materials: p-Phenylbenzoyl protected Corey lactone, Dicyclohexylcarbodiimide (DCC), Dimethyl sulfoxide (B87167) (DMSO), a suitable solvent (e.g., anhydrous benzene (B151609) or toluene).

  • Procedure: To a solution of p-phenylbenzoyl protected Corey lactone in anhydrous benzene, add DCC and DMSO. The reaction is stirred at room temperature until the oxidation is complete, as monitored by thin-layer chromatography (TLC). The resulting aldehyde is typically not isolated and is used directly in the next step.

Step 2: Wittig Reaction for α-Chain Elongation

The aldehyde obtained from the previous step is reacted with a phosphonium ylide generated from (4-carboxybutyl)triphenylphosphonium bromide to introduce the α-chain of the prostaglandin.

Experimental Protocol: Wittig Reaction

  • Materials: Aldehyde from Step 1, (4-carboxybutyl)triphenylphosphonium bromide, a strong base (e.g., sodium hydride or potassium tert-butoxide), anhydrous solvent (e.g., DMSO or THF).

  • Procedure: A solution of the phosphonium salt in the anhydrous solvent is treated with the strong base to generate the ylide. The solution of the aldehyde from Step 1 is then added dropwise to the ylide solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until completion. The resulting product is a prostaglandin intermediate containing the full α-chain with a terminal carboxylic acid.

Step 3: Stereoselective Reduction of the C-15 Ketone

Following the introduction of the ω-chain (often incorporated within the initial Corey lactone derivative or added in a subsequent step not detailed here), a critical step is the stereoselective reduction of the C-15 ketone to the corresponding (S)-alcohol. This stereocenter is crucial for the biological activity of the molecule.

Experimental Protocol: Stereoselective Ketone Reduction

  • Materials: 15-keto prostaglandin intermediate, a stereoselective reducing agent (e.g., L-selectride® or (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-Cl]), anhydrous solvent (e.g., THF or diethyl ether).

  • Procedure: The 15-keto intermediate is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C). The stereoselective reducing agent is then added slowly. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the desired 15-(S)-alcohol is isolated and purified. The use of L-selectride has been shown to significantly improve the diastereoselectivity of this reduction, increasing the yield of the desired 15S-alcohol to around 60%[1].

Step 4: Deprotection of Hydroxyl Groups

The protecting groups on the C-9, C-11, and C-15 hydroxyl groups are removed to yield the free prostaglandin acid.

Experimental Protocol: Deprotection

  • Materials: Protected prostaglandin intermediate, a suitable deprotecting agent (e.g., potassium carbonate in methanol (B129727) for PPB groups, or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) for silyl (B83357) ethers).

  • Procedure: The protected prostaglandin is dissolved in a suitable solvent, and the deprotecting agent is added. The reaction is stirred at room temperature or with gentle heating until the deprotection is complete. The resulting diol is then purified.

Step 5: Esterification to this compound

The final step is the esterification of the free carboxylic acid of the prostaglandin core with an isopropyl group.

Experimental Protocol: Isopropyl Esterification [2]

  • Materials: Bimatoprost acid ((Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenyl-pent-1-enyl)-cyclopentyl]-hept-5-enoic acid), Isopropyl iodide, a base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene), a suitable solvent (e.g., acetone (B3395972) or acetonitrile).

  • Procedure: To a solution of bimatoprost acid in the solvent, the base and isopropyl iodide are added. The mixture is stirred at room temperature or with gentle heating until the esterification is complete. The reaction is monitored by TLC. After completion, the solvent is removed, and the crude this compound is purified by column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps. It is important to note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.

StepReactionStarting MaterialProductReported Yield (%)Reference
1 & 2Oxidation & Wittig ReactionProtected Corey LactoneProtected 15-keto-PGF2α analogNot explicitly stated in combined formGeneral Prostaglandin Synthesis
3Stereoselective Reduction15-keto-PGF2α analog15(S)-hydroxy-PGF2α analog~60% (with L-selectride)[1]
4DeprotectionProtected 15(S)-hydroxy-PGF2α analogBimatoprost AcidHigh (often quantitative)General Prostaglandin Synthesis
5Isopropyl EsterificationBimatoprost AcidThis compoundHigh (typically >90%)[2]

Visualization of the Synthetic Pathway

The following diagrams illustrate the core synthetic pathway and key transformations.

Bimatoprost_Isopropyl_Ester_Synthesis Corey_Lactone Protected Corey Lactone Aldehyde Aldehyde Intermediate Corey_Lactone->Aldehyde Oxidation Keto_PG 15-Keto Prostaglandin Intermediate Aldehyde->Keto_PG Wittig Reaction Hydroxy_PG 15(S)-Hydroxy Prostaglandin Intermediate (Protected) Keto_PG->Hydroxy_PG Stereoselective Reduction Bimatoprost_Acid Bimatoprost Acid Hydroxy_PG->Bimatoprost_Acid Deprotection Final_Product This compound Bimatoprost_Acid->Final_Product Isopropyl Esterification

Caption: Overall synthetic scheme for this compound.

Conclusion

The synthesis of this compound is a multi-step process that relies on established prostaglandin chemistry. The Corey lactone serves as a versatile starting material, and the key transformations include a Wittig reaction for α-chain installation, a highly stereoselective reduction to set the C-15 hydroxyl configuration, and a final esterification step. The protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of this important prostaglandin analog. Careful optimization of each step is crucial for achieving high overall yields and purity of the final product.

References

An In-depth Technical Guide to the Chemical Properties of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Bimatoprost (B1667075) isopropyl ester, a significant prostaglandin (B15479496) F2α analog. The document details its physicochemical characteristics, stability profile, relevant experimental protocols, and its biological mechanism of action, offering critical data for research and development applications.

Physicochemical Properties

Bimatoprost isopropyl ester is the isopropyl ester of the free acid prostaglandin that corresponds to Bimatoprost. While Bimatoprost is a prostamide, its isopropyl ester form is a prostaglandin analog that has been investigated for its potent ocular hypotensive activity.[1]

Chemical Identifiers and Molecular Characteristics

The fundamental chemical identifiers and properties of this compound are summarized below. This data is essential for substance identification, analytical method development, and chemical modeling.

PropertyValueSource(s)
IUPAC Name Isopropyl (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoate[2]
Synonyms 17-phenyl trinor PGF2α isopropyl ester, Dehydrolatanoprost[2]
CAS Number 130209-76-6[2][3]
Molecular Formula C₂₆H₃₈O₅[1][2][3][4][5]
Molecular Weight 430.58 g/mol (also reported as 430.577 g/mol and 430.6 g/mol )[1][3][4]
Appearance Pale yellow to colorless oily liquid or pale yellow to white waxy solid[2][6]
Physical and Chemical Data

The physical properties of this compound influence its solubility, formulation, and behavior in biological systems.

PropertyValueSource(s)
Boiling Point 573.4 ± 50.0 °C at 760 mmHg[1]
Flash Point 185.0 ± 23.6 °C[1]
Density 1.1 ± 0.1 g/cm³[1]
LogP 3.56[1]
Vapor Pressure 0.0 ± 1.7 mmHg at 25°C[1]
Solubility Practically insoluble in water; Freely soluble in alcohol, acetonitrile, methanol. Soluble in MEOH.[2][3][6]
Storage Store at -10°C or between 2-8°C for long-term storage in a tightly sealed container, protected from light and moisture.[2][3][6]

Chemical Stability and Degradation

While specific degradation pathway studies for this compound are not extensively detailed in the provided results, inferences can be drawn from the stability of the closely related amide, Bimatoprost. Amides are generally more chemically stable than esters of similar structures.[7] Bimatoprost itself is a stable molecule that does not require refrigeration and has shown no measurable degradation under thermal stress conditions (27°C, 37°C, or 50°C).[8][9][10]

However, forced degradation studies on Bimatoprost have shown it undergoes significant degradation in acidic and oxidative environments, while remaining stable under alkaline, thermal, and photolytic conditions.[11] It is plausible that the ester linkage in this compound would be susceptible to hydrolytic degradation, particularly under acidic or alkaline conditions.

Biological Activity and Mechanism of Action

This compound is a prodrug. In the eye, it is hydrolyzed by ocular esterases to its biologically active free acid form, 17-phenyl trinor PGF2α.[7][12] This free acid is a potent agonist of the Prostaglandin F (FP) receptor.

The activation of FP receptors in ocular tissues, such as the ciliary body and trabecular meshwork, initiates a signaling cascade that leads to a reduction in intraocular pressure (IOP).[12][13] This is achieved primarily by increasing the outflow of aqueous humor through two main pathways: the pressure-insensitive uveoscleral pathway and the pressure-sensitive trabecular meshwork pathway.[12][13][14][15][16] The enhanced outflow reduces the fluid volume in the anterior chamber, thereby lowering IOP.

G cluster_drug Drug Administration cluster_activation Bioactivation cluster_receptor Receptor Interaction cluster_pathway Physiological Response cluster_outcome Clinical Outcome BIE Bimatoprost Isopropyl Ester (Prodrug) Hydrolysis Hydrolysis by Ocular Esterases BIE->Hydrolysis BIAA Bimatoprost Free Acid (Active Metabolite) Hydrolysis->BIAA FP_Receptor Prostaglandin FP Receptor Agonism BIAA->FP_Receptor Outflow Increased Aqueous Humor Outflow FP_Receptor->Outflow TM_Outflow Trabecular Meshwork Outflow ↑ Outflow->TM_Outflow US_Outflow Uveoscleral Outflow ↑ Outflow->US_Outflow IOP Reduced Intraocular Pressure (IOP) TM_Outflow->IOP US_Outflow->IOP G Sample Sample (e.g., Cosmetic Serum) Extraction 1. Sample Extraction (Add IS, Dilute, Centrifuge) Sample->Extraction HPLC 2. Chromatographic Separation (RP-HPLC) Extraction->HPLC MS 3. Detection & Quantification (UV or MS/MS) HPLC->MS Data 4. Data Analysis (Concentration Calculation) MS->Data

References

An In-depth Technical Guide to Bimatoprost Isopropyl Ester and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bimatoprost (B1667075) isopropyl ester and its structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel ophthalmic therapeutics.

Introduction: Prostaglandin (B15479496) Analogs in Ocular Hypotension

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α (PGF2α), and is a potent ocular hypotensive agent used in the treatment of glaucoma.[1] Unlike other PGF2α analogs such as latanoprost (B1674536) and travoprost, which are isopropyl esters, bimatoprost possesses a C-1 ethyl amide moiety. This structural difference is a key determinant of its unique pharmacological profile.[2] The primary mechanism of action for these compounds is the enhancement of aqueous humor outflow from the eye, thereby reducing intraocular pressure (IOP).[3] This is achieved through actions on both the uveoscleral and trabecular meshwork outflow pathways.[3]

Structure-Activity Relationships

The therapeutic efficacy of bimatoprost and its analogs is intrinsically linked to their chemical structure. Modifications to the core prostaglandin scaffold, particularly at the α-chain (C-1 position) and the ω-chain, have profound effects on their biological activity.

Omega-Chain Modifications

Alterations to the omega-chain of the prostaglandin structure have been a key focus of analog development. Replacing parts of the omega-chain with a benzene (B151609) ring, for instance, has been shown to alter both the potency and receptor profile of PGF2α analogs.[4] The position of this aromatic ring is critical, with substitution at the C-17 position, as seen in 17-phenyl-18,19,20-trinor PGF2α-isopropyl ester, demonstrating a significantly improved therapeutic index compared to PGF2α and its simple esters.[4] Further modifications to this phenyl ring, such as the introduction of a methyl group at the 2 or 3-position, can enhance biological activity more than substitution at the 4-position.[4]

Alpha-Chain Modifications: The Ester-Amide Distinction

The nature of the substituent at the C-1 position of the α-chain is a critical determinant of the pharmacological classification and activity of these compounds. While most prostaglandin analogs developed for glaucoma are isopropyl esters, which act as prodrugs and are hydrolyzed in the eye to the active free acid, bimatoprost is a prostamide with a C-1 ethyl amide.[1] This distinction has led to investigations into whether bimatoprost itself is the active molecule or if it too undergoes hydrolysis to its corresponding free acid.

Quantitative Bioactivity Data

The following tables summarize the in vitro and in vivo bioactivity of bimatoprost and several key structural analogs. These data are essential for understanding the structure-activity relationships and for guiding the design of new, more potent, and selective compounds.

Table 1: In Vitro Agonist Activity at the Human Ciliary Body FP Prostaglandin Receptor

CompoundEC50 (nM)
Travoprost acid3.2 ± 0.6
Bimatoprost free acid (17-phenyl-trinor PGF2α)5.8 ± 2.6
Fluprostenol6.1 ± 1.5
Latanoprost free acid (PHXA85)54.6 ± 12.4
Bimatoprost (amide prodrug)694 ± 293
Travoprost (isopropyl ester prodrug)42.3 ± 6.7
Latanoprost (isopropyl ester prodrug)126 ± 347
Unoprostone isopropyl ester9,100 ± 2,870

Table 2: In Vivo Intraocular Pressure (IOP) Lowering Efficacy

Compound (Concentration)Mean IOP Reduction (mmHg)Percent IOP Reduction from BaselineStudy PopulationDuration
Bimatoprost 0.03%2.8 - 3.817.5% - 21.6%Normal-Tension Glaucoma3 months
Latanoprost 0.005%2.1 - 2.612.7% - 16.2%Normal-Tension Glaucoma3 months
Bimatoprost 0.03%5.9 - 6.225% - 26%Glaucoma or Ocular Hypertension6 months
Travoprost 0.004%5.2 - 5.322% - 23%Glaucoma or Ocular Hypertension6 months

Synthesis of Bimatoprost and its Analogs

The synthesis of bimatoprost and its structural analogs is a complex, multi-step process that often utilizes key intermediates to build the final molecule. A common and efficient strategy involves the use of a bicyclic enal intermediate, which can be prepared via an organocatalytic aldol (B89426) reaction of succinaldehyde.[5] This key intermediate is then elaborated through a series of reactions to attach the required α and ω side chains.

A convergent synthetic approach has also been developed, employing a Julia-Lythgoe olefination of a structurally advanced phenylsulfone with an enantiomerically pure aldehyde ω-chain synthon.[6] This strategy allows for the efficient synthesis of a variety of prostaglandin analogs from a common intermediate.

The seminal work of E.J. Corey in the stereo-controlled synthesis of prostaglandins (B1171923) laid the foundation for many of the modern synthetic routes.[7][8][9] These methods emphasize the precise control of stereochemistry at multiple chiral centers, which is crucial for the biological activity of the final compounds.

Experimental Protocols

FP Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the prostaglandin F2α (FP) receptor.

Materials:

  • Cell membranes expressing the human FP receptor.

  • Radioligand (e.g., [3H]-PGF2α).

  • Test compounds (bimatoprost analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values for the test compounds by non-linear regression analysis of the competition binding data.

In Vivo Measurement of Intraocular Pressure (IOP)

Objective: To evaluate the IOP-lowering efficacy of bimatoprost analogs in an animal model.

Materials:

  • Animal model (e.g., normotensive or ocular hypertensive rabbits or non-human primates).

  • Test compound formulated as a topical ophthalmic solution.

  • Vehicle control solution.

  • Tonometer (e.g., Tono-Pen).

  • Topical anesthetic.

Procedure:

  • Measure the baseline IOP of both eyes in each animal.

  • Administer a single drop of the test compound solution to one eye and the vehicle to the contralateral eye.

  • Measure the IOP in both eyes at various time points post-instillation (e.g., 2, 4, 6, 8, and 24 hours).

  • Calculate the mean change in IOP from baseline for both the treated and control eyes.

  • Compare the IOP-lowering effect of the test compound to the vehicle control.

Signaling Pathways and Mechanism of Action

Bimatoprost and its analogs exert their effects by activating the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[10] Upon ligand binding, the FP receptor couples to Gq proteins, initiating a downstream signaling cascade.

FP_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Bimatoprost Bimatoprost Analog FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Cascade->Transcription_Factors activates Gene_Expression ↑ Gene Expression (MMPs) Transcription_Factors->Gene_Expression regulates ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling leads to Aqueous_Outflow ↑ Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow facilitates IOP_Reduction ↓ Intraocular Pressure Aqueous_Outflow->IOP_Reduction results in

Caption: FP Receptor Signaling Pathway.

This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events converge on the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, such as activator protein-1 (AP-1). This leads to the increased expression of genes encoding matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, and MMP-9.[11][12][13][14] These enzymes are secreted by ciliary muscle and trabecular meshwork cells and are responsible for remodeling the extracellular matrix in the uveoscleral and trabecular outflow pathways.[11][12][13][14] This remodeling reduces the hydraulic resistance to aqueous humor outflow, leading to a decrease in IOP.

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lead_Compound Lead Compound (Bimatoprost Isopropyl Ester) Analog_Design Analog Design (α- and ω-chain modifications) Lead_Compound->Analog_Design Synthesis Chemical Synthesis & Purification Analog_Design->Synthesis Receptor_Binding FP Receptor Binding Assay (Determine Ki) Synthesis->Receptor_Binding Functional_Assay Functional Assay (e.g., Calcium Mobilization, EC50) Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR_Analysis Functional_Assay->SAR_Analysis IOP_Lowering IOP Lowering in Animal Model (Efficacy & Duration) Toxicity_Study Ocular & Systemic Toxicity IOP_Lowering->Toxicity_Study Lead_Optimization Lead Optimization Toxicity_Study->Lead_Optimization SAR_Analysis->IOP_Lowering Select Candidates Lead_Optimization->Analog_Design Iterative Cycle

Caption: Experimental Workflow for SAR Studies.

Conclusion

Bimatoprost and its structural analogs represent a cornerstone in the management of glaucoma. A thorough understanding of their structure-activity relationships, mechanisms of action, and synthetic pathways is paramount for the development of next-generation ocular hypotensive agents. This technical guide has provided a detailed overview of these key aspects, offering valuable insights for researchers and drug development professionals in the field of ophthalmology. The continued exploration of novel structural modifications, guided by the principles outlined herein, holds the promise of delivering even more effective and safer therapies for patients with glaucoma.

References

An In-depth Technical Guide to the Receptor Binding Affinity of Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of Bimatoprost, a prostamide analog widely used in the treatment of glaucoma and ocular hypertension. This document delves into the nuanced mechanism of action of Bimatoprost, presenting key quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways.

Introduction: The Dual-Hypothesis Mechanism of Action

Bimatoprost, an ethyl amide derivative of prostaglandin (B15479496) F2α, stands out among ocular hypotensive agents due to a compelling debate surrounding its precise mechanism of action. Two primary theories are currently prominent in the scientific literature:

  • The Prodrug Hypothesis: This theory posits that Bimatoprost acts as a prodrug, which, after topical administration to the eye, is hydrolyzed by corneal enzymes into its active form, Bimatoprost free acid. This free acid then functions as a potent agonist at the prostaglandin F (FP) receptor, a Gq-protein coupled receptor. Activation of the FP receptor in the ciliary muscle and trabecular meshwork is known to increase the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).

  • The Prostamide Hypothesis: An alternative and compelling hypothesis suggests that Bimatoprost itself is the active molecule, exerting its effects through a distinct and yet-to-be-fully-characterized "prostamide receptor." Some research indicates this putative receptor may be a heterodimer of the FP receptor and one of its splice variants. This direct action is thought to mediate the IOP-lowering effect through a unique signaling cascade.

This guide will explore the evidence supporting both hypotheses, providing the necessary data and methodologies for a thorough understanding of Bimatoprost's pharmacology. It is important to note that the term "Bimatoprost isopropyl ester" is not accurate; Bimatoprost is an ethyl amide, distinguishing it from other prostaglandin analogs like latanoprost (B1674536) and travoprost, which are isopropyl esters.

Quantitative Receptor Binding and Functional Activity Data

The following tables summarize the key binding affinity (Ki) and functional potency (EC50) values for Bimatoprost and its free acid at various prostanoid receptors. This data is crucial for understanding the selectivity and potency of these compounds.

Table 1: Binding Affinity (Ki, nM) of Bimatoprost and its Metabolite at Prostanoid Receptors

CompoundFP ReceptorEP1 ReceptorEP3 Receptor
Bimatoprost6310 ± 1650[1]--
Bimatoprost Free Acid83[2]95[2]387[2]
Latanoprost Acid98[2]119[2]-
Travoprost Acid35 ± 5[2]9540[2]3501[2]

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Functional Potency (EC50, nM) of Prostaglandin Analogs at the FP Receptor

CompoundCloned Human Ciliary Body FP Receptor
Bimatoprost694 ± 293[3][4]
Bimatoprost Free Acid5.8 ± 2.6[3][4]
Latanoprost (isopropyl ester)126 ± 347[3][4]
Latanoprost Acid54.6 ± 12.4[3][4]
Travoprost (isopropyl ester)42.3 ± 6.7[3][4]
Travoprost Acid3.2 ± 0.6[3][4]

Note: A lower EC50 value indicates a higher potency in activating the receptor. These values were determined using phosphoinositide turnover assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the receptor binding and functional activity of Bimatoprost.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a ligand for a receptor.[5]

Objective: To measure the ability of Bimatoprost and Bimatoprost free acid to displace a radiolabeled ligand from the prostaglandin FP receptor.

Materials:

  • Cell membranes expressing the human prostaglandin FP receptor.

  • Radioligand (e.g., [3H]-PGF2α).

  • Test compounds (Bimatoprost, Bimatoprost free acid).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a fixed amount of the membrane preparation to each well.

  • Competition Binding: Add increasing concentrations of the unlabeled test compound (Bimatoprost or Bimatoprost free acid).

  • Radioligand Addition: Add a fixed concentration of the radiolabeled ligand (e.g., [3H]-PGF2α) to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the functional activity of Gq-coupled receptors, such as the FP receptor, by detecting changes in intracellular calcium levels.[6][7]

Objective: To determine the ability of Bimatoprost and its free acid to stimulate an increase in intracellular calcium via the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (Bimatoprost, Bimatoprost free acid).

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the HEK293-FP cells into a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C to allow the cells to take up the dye.

  • Compound Plate Preparation: Prepare a separate 96-well plate containing various concentrations of the test compounds.

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds from the compound plate to the cell plate and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Phosphoinositide Turnover Assay

This assay provides a direct measure of the activation of Gq-coupled receptors by quantifying the production of inositol (B14025) phosphates (IPs), which are second messengers in this pathway.[8]

Objective: To quantify the production of inositol phosphates in response to stimulation of the FP receptor by Bimatoprost and its free acid.

Materials:

  • Cells expressing the human FP receptor.

  • [3H]-myo-inositol.

  • Lithium chloride (LiCl) solution.

  • Perchloric acid.

  • Dowex anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into the cellular phosphoinositide pools.

  • Pre-incubation with LiCl: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

  • Stimulation: Add various concentrations of the test compounds (Bimatoprost or Bimatoprost free acid) and incubate for a specific time (e.g., 30 minutes).

  • Extraction of Inositol Phosphates: Stop the reaction by adding perchloric acid. Neutralize the extracts and apply them to Dowex anion-exchange columns.

  • Separation and Quantification: Elute the different inositol phosphate (B84403) species from the columns using buffers of increasing ionic strength. Collect the fractions and measure the radioactivity of each fraction using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the concentration of the test compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for receptor binding studies.

Signaling Pathways

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost_Acid Bimatoprost Free Acid FP_Receptor FP Receptor Bimatoprost_Acid->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Intracellular Ca²⁺ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates Cellular_Response Cellular Response (↑ Aqueous Outflow) Ca_Cytosol->Cellular_Response MAPK MAP Kinase Cascade PKC->MAPK Activates MAPK->Cellular_Response Prostamide_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost Bimatoprost Prostamide_Receptor Putative Prostamide Receptor (FP/FP Splice Variant Heterodimer) Bimatoprost->Prostamide_Receptor Binds Unknown_G_Protein G Protein (?) Prostamide_Receptor->Unknown_G_Protein Activates Biphasic_Ca Biphasic Ca²⁺ Response (Initial transient + sustained influx) Unknown_G_Protein->Biphasic_Ca Leads to Cellular_Response Cellular Response (↑ Aqueous Outflow) Biphasic_Ca->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands, Cells) prep_membranes Prepare Receptor Membranes (if applicable) prep_reagents->prep_membranes prep_plates Prepare Assay Plates prep_membranes->prep_plates incubation Incubation of Components prep_plates->incubation separation Separation of Bound/Free Ligand (for binding assays) incubation->separation detection Signal Detection (Radioactivity, Fluorescence) incubation->detection for functional assays separation->detection raw_data Collect Raw Data detection->raw_data data_processing Data Processing and Normalization raw_data->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting parameter_calculation Calculate Ki, EC50, etc. curve_fitting->parameter_calculation

References

An In-depth Technical Guide to the In Vitro Hydrolysis of Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro hydrolysis of Bimatoprost (B1667075). Bimatoprost is a synthetic prostamide analog of prostaglandin (B15479496) F2α, widely used in the treatment of glaucoma and ocular hypertension.[1][2][3] While effective in its administered form, its conversion to the corresponding carboxylic acid, Bimatoprost acid (17-phenyl trinor PGF2α), is a critical aspect of its pharmacology. This document details the enzymatic conversion process, presents quantitative data from key studies, outlines experimental protocols for analysis, and visualizes the underlying pathways and workflows.

It is important to note a key structural distinction: the marketed formulation of Bimatoprost is an ethyl amide.[3] This differs from other prostaglandin analogs like Latanoprost, which are isopropyl esters. While Bimatoprost can be synthetically created as an isopropyl ester, this guide will focus on the hydrolysis of the commercially relevant ethyl amide, with comparative notes on its ester counterpart where applicable. The hydrolysis of the ethyl amide bond is catalyzed by amidase enzymes found in ocular tissues.[4][5]

The Hydrolysis Pathway: From Prodrug to Active Moiety

Bimatoprost's therapeutic effect is linked to its hydrolysis into Bimatoprost acid, a potent agonist for the prostaglandin FP receptor.[6][7][8] This bioactivation is carried out by enzymes present in various ocular tissues, including the cornea, sclera, iris, and ciliary body.[6][7][8] The cornea, in particular, has been shown to possess significant enzymatic amidase activity that facilitates this conversion.[4][5]

The chemical transformation involves the cleavage of the C-1 ethyl amide group to yield the free carboxylic acid, as illustrated below.

G cluster_0 Bimatoprost (Ethyl Amide Prodrug) cluster_1 Active Metabolite Bimatoprost Bimatoprost (C25H37NO4) Bimatoprost_Acid Bimatoprost Acid (17-phenyl trinor PGF2α) (C23H32O5) Bimatoprost->Bimatoprost_Acid Hydrolysis Enzyme Ocular Amidase (e.g., in Cornea, Iris) Enzyme->Bimatoprost

Caption: Enzymatic hydrolysis of Bimatoprost to its active free acid form.

Quantitative Analysis of In Vitro Hydrolysis

Multiple studies have quantified the rate of Bimatoprost hydrolysis in various ocular tissues. The data consistently show that the cornea is a primary site for this metabolic conversion.

Table 1: Rate of Bimatoprost Hydrolysis in Human Ocular Tissues

Ocular Tissue Rate of Hydrolysis (pmol/mg tissue/hr) Study Reference
Cornea 6.3 [6][8]
Iris 2.8 [6][8]
Sclera 2.0 [6][8]

| Ciliary Body | 1.5 |[6][8] |

Data sourced from Davies et al. (2003). The study observed linear hydrolysis kinetics for at least three hours in the cornea, sclera, and ciliary body.[6][8]

While in vitro studies demonstrate robust conversion, analysis of aqueous humor in human patients reveals relatively low concentrations of the acid metabolite, suggesting that the hydrolysis and subsequent receptor activation may be highly localized within ocular tissues.

Table 2: Concentration of Bimatoprost and its Acid Metabolite in Human Aqueous Humor After a Single Topical Dose of Bimatoprost 0.03%

Time Post-Dose Mean Concentration of Bimatoprost (nM) Mean Concentration of Bimatoprost Acid (nM) Study Reference
1 hour 6.6 5.0 [9]
3 hours 2.4 6.7 [9]
6 hours Not Reported 1.9 [9]

| 12 hours | Below Limit of Quantitation | Below Limit of Quantitation |[9][10] |

Data sourced from a randomized, controlled study in patients scheduled for cataract surgery.[9][10]

Experimental Protocols

The investigation of Bimatoprost hydrolysis in vitro requires precise experimental design and sensitive analytical techniques.

This protocol outlines a typical procedure for measuring the rate of Bimatoprost conversion to Bimatoprost acid in excised ocular tissues.

  • Tissue Preparation:

    • Obtain fresh human or rabbit ocular tissues (cornea, iris, ciliary body, sclera) from donors or animal models in accordance with ethical guidelines.

    • Tissues should be immediately placed in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

    • Accurately weigh the tissue samples for later normalization of hydrolysis rates.

  • Incubation:

    • Place individual tissue sections into separate wells of a microplate or into individual vials.

    • Prepare a stock solution of Bimatoprost (e.g., 0.03% Lumigan® ophthalmic solution) in the incubation buffer.

    • Add a defined volume and concentration of the Bimatoprost solution to each tissue sample. A typical experiment might use 50 µL of 0.03% Bimatoprost.[8]

    • Incubate the samples at a physiologically relevant temperature (e.g., 37°C) for a series of time points (e.g., 1, 2, 3 hours).

  • Sample Collection and Processing:

    • At each time point, stop the enzymatic reaction by removing the tissue and/or adding a quenching solution (e.g., a strong acid or organic solvent like acetonitrile).

    • Centrifuge the samples to pellet any cellular debris.

    • Collect the supernatant, which contains the analyte (Bimatoprost) and the product (Bimatoprost acid).

    • Prepare samples for analysis, which may involve solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering substances.

HPLC-MS/MS is the standard method for accurately quantifying low concentrations of Bimatoprost and its metabolites in complex biological matrices.[9]

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reverse-phase column (e.g., Zorbex SB phenyl, C18) is typically used for separation.[11]

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer or water with a modifier like formic acid) is used to elute the compounds.[11][12]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[11]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions of the target molecules.

    • Detection: A tandem mass spectrometer (e.g., a triple quadrupole) is used.

    • MRM (Multiple Reaction Monitoring): Specific precursor-to-product ion transitions are monitored for both Bimatoprost and Bimatoprost acid to ensure specificity and sensitivity. An internal standard (e.g., a deuterated version of the analyte) is crucial for accurate quantification.[9]

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of Bimatoprost and Bimatoprost acid in the experimental samples is determined by comparing their peak areas (normalized to the internal standard) against the calibration curve.

Workflow Visualization

The process of conducting an in vitro hydrolysis study can be visualized as a logical sequence of steps from preparation to final analysis.

G A 1. Ocular Tissue Procurement (Human or Rabbit) B 2. Tissue Incubation with Bimatoprost Solution A->B C 3. Time-Point Sampling & Reaction Quenching B->C D 4. Sample Preparation (e.g., Centrifugation, SPE) C->D E 5. Analytical Measurement (HPLC-MS/MS) D->E F 6. Data Analysis (Quantification vs. Time) E->F G 7. Determination of Hydrolysis Rate F->G

References

The Journey of Bimatoprost Isopropyl Ester Through the Body: A Deep Dive into its Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This technical guide provides a comprehensive overview of the pharmacokinetics of bimatoprost (B1667075) isopropyl ester, a prostaglandin (B15479496) analogue widely used in the management of glaucoma, in various animal models. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering a detailed look into its behavior within a preclinical setting.

Bimatoprost, an isopropyl ester prodrug, is rapidly hydrolyzed in ocular tissues to its biologically active free acid, bimatoprost acid. This conversion is a critical step in its mechanism of action, which involves increasing the outflow of aqueous humor to reduce intraocular pressure. Understanding the pharmacokinetic profile of both the prodrug and its active metabolite is essential for optimizing drug delivery, ensuring efficacy, and minimizing potential side effects.

Ocular Pharmacokinetics: A Primary Focus

The primary site of action for bimatoprost is the eye. Preclinical studies, predominantly in rabbits, have extensively characterized its absorption and distribution within ocular tissues. Following topical administration, bimatoprost is rapidly absorbed and converted to bimatoprost acid.

Table 1: Ocular Pharmacokinetic Parameters of Bimatoprost Acid in Rabbits Following Topical Administration

FormulationTissueCmax (ng/g or ng/mL)Tmax (hours)AUC (ng·h/g or ng·h/mL)
Bimatoprost 0.01% (once daily)Aqueous Humor24.5 ± 4.10.568.8 ± 11.2 (0-8h)
Iris-Ciliary Body31.6 ± 5.30.578.4 ± 13.1 (0-6h)
Bimatoprost 0.01% (twice daily)Aqueous Humor27.8 ± 4.90.575.3 ± 12.5 (0-8h)
Iris-Ciliary Body35.1 ± 6.20.585.9 ± 14.8 (0-6h)
Bimatoprost 0.03%Aqueous Humor29.58 ± 26.371-
Iris-Ciliary Body18.38 ± 4.050.556.76 (0.25-24h)

Data compiled from multiple sources.[1][2][3]

Due to extensive metabolism, the parent bimatoprost concentration in ocular tissues is often below the limit of quantitation shortly after administration, typically within an hour.[1][2] The focus of most ocular pharmacokinetic studies is therefore on the active metabolite, bimatoprost acid.[1][2]

In dogs, intracameral administration of a sustained-release bimatoprost implant resulted in significantly higher and more sustained concentrations of bimatoprost and its acid metabolite in the iris-ciliary body compared to topical administration.[4][5] This targeted delivery minimizes exposure to off-target ocular tissues.[4][5]

Systemic Pharmacokinetics: Beyond the Eye

Following ocular administration, a small fraction of bimatoprost is absorbed systemically. However, systemic exposure is generally low and does not lead to significant accumulation with repeated dosing.[6]

Table 2: Systemic Pharmacokinetic Parameters of Bimatoprost in Animal Models Following Intravenous Administration

SpeciesDoseVd (L/kg)CL (L/hr/kg)Half-life (hr)
Rat-2.1 - 6.0120.42
Monkey-2.1 - 6.0-0.93

Vd: Volume of distribution; CL: Clearance. Data is limited for intravenous administration in animal models.[7]

In monkeys, after topical administration of 0.1% bimatoprost, the peak plasma concentration (Cmax) was 3.23 ng-eq/mL.[7] Following intravenous administration in monkeys, excretion was found to be approximately 58-64% in urine and 24-31% in feces.[8][9]

Distribution: Where Does It Go?

After intravenous administration in rats, radiolabeled bimatoprost was rapidly distributed to all tissues and organs examined.[9] The highest concentrations were observed in the gastrointestinal tract, liver, and kidney.[9] In pregnant rats, there was low but quantifiable transfer of the drug into the placenta, amniotic fluid, and fetus.[9] Radioactivity was also detected in the milk of lactating rats at concentrations similar to those in plasma.[9]

Metabolism: A Prodrug's Transformation

The metabolic pathway of bimatoprost is a multi-step process initiated by the hydrolysis of the isopropyl ester to the active bimatoprost acid. This is followed by further metabolism through oxidation, N-deethylation, and glucuronidation, leading to a variety of metabolites.[7][9] In rats and monkeys, glucuronidated metabolites are the major drug-related material found in blood, urine, and feces.[9] While CYP3A4 has been identified as one of the enzymes involved in human metabolism, specific cytochrome P450 isozymes in animal models are not extensively detailed in the available literature.[7][9]

Metabolic_Pathway Bimatoprost Bimatoprost Isopropyl Ester Bimatoprost_Acid Bimatoprost Acid (Active Metabolite) Bimatoprost->Bimatoprost_Acid Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites Bimatoprost_Acid->Oxidized_Metabolites Oxidation N_deethylated_Metabolites N-deethylated Metabolites Bimatoprost_Acid->N_deethylated_Metabolites N-deethylation Glucuronidated_Metabolites Glucuronidated Metabolites Oxidized_Metabolites->Glucuronidated_Metabolites Glucuronidation N_deethylated_Metabolites->Glucuronidated_Metabolites Glucuronidation Excretion Excretion (Urine and Feces) Glucuronidated_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Excretion: The Final Exit

The elimination of bimatoprost and its metabolites occurs through both renal and fecal routes. In monkeys, following intravenous administration, approximately 58-64% of the dose is excreted in the urine and 24-31% in the feces.[8][9] This indicates that both pathways are significant for the clearance of the drug from the body.

Experimental Protocols: The How-To

The data presented in this guide are derived from studies employing rigorous experimental methodologies. A typical ocular pharmacokinetic study in rabbits involves the following steps:

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Acclimation Animal Acclimation (e.g., New Zealand White Rabbits) Dose_Administration Topical Ocular Administration (e.g., 35 µL of 0.01% Bimatoprost) Animal_Acclimation->Dose_Administration Sample_Collection Aqueous Humor and Iris-Ciliary Body Collection (at specified time points) Dose_Administration->Sample_Collection Euthanasia Euthanasia Sample_Collection->Euthanasia Sample_Processing Sample Processing (e.g., direct injection or extraction) Euthanasia->Sample_Processing LC_MS_MS_Analysis LC-MS/MS Analysis (Quantification of Bimatoprost and Bimatoprost Acid) Sample_Processing->LC_MS_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC calculation) LC_MS_MS_Analysis->Data_Analysis

Caption: Typical workflow for an ocular pharmacokinetic study.
Animal Models and Dosing

New Zealand White rabbits are a commonly used model for ocular pharmacokinetic studies due to the anatomical similarities of their eyes to human eyes.[2] For systemic studies, rats, dogs, and monkeys are often employed. Dosing is typically performed via topical instillation for ocular studies and intravenous administration for systemic pharmacokinetic characterization.

Sample Collection and Analysis

Aqueous humor and iris-ciliary body are the primary matrices for ocular pharmacokinetic analysis.[2] Blood, urine, and feces are collected for systemic ADME studies.[9] Quantification of bimatoprost and its metabolites is predominantly achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity.[2][3][10][11][12][13]

Mechanism of Action: Signaling Pathways

Bimatoprost exerts its effects by interacting with the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to increased aqueous humor outflow.

Signaling_Pathway Bimatoprost Bimatoprost Acid FP_Receptor Prostaglandin FP Receptor Bimatoprost->FP_Receptor binds to Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Increased Aqueous Humor Outflow Ca2_release->Cellular_Response contributes to PKC->Cellular_Response leads to

Caption: Prostaglandin FP receptor signaling pathway.

The binding of bimatoprost acid to the FP receptor activates the Gq alpha subunit of the associated G-protein.[5][14][15][16][17] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][14][15][16][17] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][14][15][16][17] These signaling events lead to downstream effects that remodel the trabecular meshwork and uveoscleral pathway, facilitating increased aqueous humor outflow.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by rapid ocular absorption and hydrolysis to its active acid metabolite, followed by systemic distribution, extensive metabolism, and excretion through both renal and fecal routes. The low systemic exposure following topical ocular administration underscores its favorable safety profile. A thorough understanding of these ADME properties and the underlying mechanism of action is crucial for the continued development and refinement of prostaglandin analogues for the treatment of glaucoma and other ocular conditions.

References

The Biological Activity of Bimatoprost Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bimatoprost (B1667075) isopropyl ester, a synthetic prostaglandin (B15479496) analogue, is a cornerstone in the therapeutic management of open-angle glaucoma and ocular hypertension, and is also widely recognized for its cosmetic application in enhancing eyelash growth. This technical guide provides an in-depth examination of its biological activity, beginning with its conversion to the active metabolite, bimatoprost acid. We will dissect its molecular mechanism of action, focusing on its potent agonism at the prostaglandin F2α (FP) receptor. This document details the downstream signaling cascades, receptor binding affinities, and the physiological responses elicited in ocular tissues, including the trabecular meshwork and ciliary body, which lead to a reduction in intraocular pressure. Furthermore, the guide explores the cellular processes within the hair follicle dermal papilla that result in eyelash hypertrichosis. Quantitative pharmacological data are systematically presented, and detailed protocols for key in vitro assays are provided to facilitate reproducible research in the field.

Pharmacodynamics and Mechanism of Action

Bimatoprost isopropyl ester is a prodrug that undergoes rapid hydrolysis by corneal esterases upon topical administration to the eye, forming its biologically active free acid, bimatoprost acid (17-phenyl-trinor-PGF2α).[1][2] This conversion is critical for its therapeutic efficacy. The primary mechanism of action for bimatoprost acid is its function as a potent agonist of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[3][4] While the unhydrolyzed ester form of bimatoprost can bind to the FP receptor, its affinity and potency are substantially lower than that of the acid form.[3][5]

Intraocular Pressure (IOP) Reduction

Bimatoprost lowers IOP by enhancing the outflow of aqueous humor, the fluid within the anterior chamber of the eye. It achieves this through a dual mechanism, acting on both primary outflow pathways:[1][6][7][8]

  • Uveoscleral Outflow: The primary effect, accounting for the majority of IOP reduction, is the enhancement of the pressure-insensitive uveoscleral outflow pathway. Activation of FP receptors in the ciliary muscle leads to relaxation of the muscle fibers and remodeling of the extracellular matrix (ECM).[6][9] This remodeling, mediated by the upregulation of matrix metalloproteinases (MMPs) like MMP-1, MMP-3, and MMP-9, reduces hydraulic resistance and facilitates fluid drainage through the interstitial spaces of the ciliary body.[3][10][11]

  • Trabecular Outflow: Bimatoprost also improves outflow through the pressure-sensitive trabecular meshwork.[12][13] FP receptor activation in trabecular meshwork cells similarly induces MMP expression, leading to ECM degradation and decreased resistance to aqueous humor drainage into Schlemm's canal.[9][10]

Eyelash Growth (Hypertrichosis)

The mechanism for enhanced eyelash growth involves the interaction of bimatoprost with FP receptors present in the dermal papilla and outer root sheath of hair follicles.[14][15] This interaction is believed to modulate the hair growth cycle in two key ways:[10][16]

  • Prolongation of the Anagen Phase: It increases the duration of the anagen (growth) phase of the eyelash hair cycle.

  • Increased Follicular Recruitment: It stimulates a higher percentage of hair follicles to enter the anagen phase from the telogen (resting) phase.

This results in eyelashes that are longer, thicker, and often darker, as bimatoprost may also stimulate melanogenesis.[10][16]

Receptor Binding and Functional Potency

The biological activity of bimatoprost is quantified by its binding affinity (Ki) and functional potency (EC50) at various prostanoid receptors. Bimatoprost acid is a potent FP receptor agonist but shows some affinity for other receptors at higher concentrations.

Table 1: Prostanoid Receptor Binding Affinities (Ki)
CompoundReceptorKi (nM)Source(s)
Bimatoprost Acid FP 83 [5]
EP195[5]
EP3387[5]
Bimatoprost FP 6310 ± 1650 [3]
Table 2: Functional Agonist Potency (EC50)
CompoundAssayCell TypeEC50 (nM)Source(s)
Bimatoprost Acid Phosphoinositide TurnoverHuman Ciliary Muscle4[17]
Phosphoinositide TurnoverHuman Trabecular Meshwork2.8 - 3.8[18]
Phosphoinositide TurnoverHuman Trabecular Meshwork26 - 112[17]
Ca²⁺ MobilizationSwiss 3T3 Fibroblasts49[18]
Bimatoprost Ca²⁺ MobilizationCloned Human FP (HEK cells)2940 ± 1663[3]
Ca²⁺ MobilizationSwiss 3T3 Fibroblasts3120[18]
Phosphoinositide TurnoverHuman Trabecular Meshwork3245[5]

Signaling Pathways

Upon binding of bimatoprost acid, the FP receptor, a Gq/11-coupled receptor, initiates a well-defined signaling cascade. This pathway is central to its physiological effects in ocular tissues.

Diagram 1: Bimatoprost Acid FP Receptor Signaling Pathway

FP_Signaling_Pathway cluster_membrane Plasma Membrane Extracellular Extracellular Space Intracellular Intracellular Space BimA Bimatoprost Acid FP_Receptor FP Receptor BimA->FP_Receptor Binds Gq Gαq/11 FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates MAPK MAPK Cascade (ERK, JNK) PKC->MAPK NFkB NF-κB Pathway MAPK->NFkB MMPs ↑ MMP-1, 3, 9 Gene Expression NFkB->MMPs Response ECM Remodeling ↑ Aqueous Outflow MMPs->Response

Caption: FP receptor activation by bimatoprost acid initiates Gq signaling.

Key Experimental Protocols

The characterization of bimatoprost's biological activity relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these essential experiments.

Diagram 2: General Workflow for In Vitro GPCR Functional Assay

Functional_Assay_Workflow start Start: Cell Culture plate Plate cells expressing FP receptor in 96/384-well plates start->plate incubate1 Incubate overnight (37°C, 5% CO₂) plate->incubate1 load Load cells with fluorescent dye (e.g., Fluo-4 AM for Ca²⁺) or prepare for IP1 measurement incubate1->load incubate2 Incubate (e.g., 1 hour, 37°C) load->incubate2 measure Measure baseline signal (Fluorometric Imaging Plate Reader) incubate2->measure compound Prepare compound plate with serial dilutions of Bimatoprost Acid add_compound Add compound to cell plate compound->add_compound measure->add_compound measure_response Measure kinetic response (e.g., fluorescence change) add_compound->measure_response analyze Data Analysis: Normalize response, generate dose-response curve, calculate EC₅₀ measure_response->analyze end End analyze->end

Caption: A typical workflow for assessing compound potency at a GPCR.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (bimatoprost acid) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 cells).

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).

  • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.

2. Assay Protocol:

  • In a 96-well plate, combine:

    • Receptor membranes (typically 5-50 µg protein per well).
    • Radioligand (e.g., [³H]PGF2α) at a concentration at or below its Kd value.
    • Varying concentrations of the unlabeled competitor (bimatoprost acid) or vehicle.

  • To determine non-specific binding (NSB), a parallel set of wells is prepared containing a high concentration of an unlabeled FP agonist.

  • Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting NSB from total binding.

  • Plot specific binding as a function of the log concentration of the competitor.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of bimatoprost acid to activate the Gq-coupled FP receptor, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).

1. Cell Preparation:

  • Plate cells expressing the FP receptor (e.g., CHO-K1, HEK293) onto black-walled, clear-bottom 96- or 384-well microplates.

  • Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO₂).

2. Dye Loading:

  • Prepare a dye-loading solution containing a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye extrusion from the cells.

  • Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubate the plate for approximately 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye within the cells.

3. Assay Execution:

  • Prepare a compound plate with serial dilutions of bimatoprost acid.

  • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

  • Establish a stable baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).

  • Initiate the assay by adding the bimatoprost acid solutions from the compound plate to the cell plate.

  • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 1-3 minutes).

4. Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

  • Plot the response against the log concentration of bimatoprost acid.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.

Phosphoinositide Turnover Assay

This assay provides a direct measure of Gq pathway activation by quantifying the accumulation of inositol (B14025) phosphates (IPs), the second messengers produced by PLC activity. Modern assays often measure the stable downstream metabolite, inositol monophosphate (IP1).

1. Cell Preparation:

  • Plate FP receptor-expressing cells in a suitable microplate and culture overnight.

2. Assay Protocol:

  • Remove the culture medium and replace it with a stimulation buffer containing 50 mM lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, causing IP1 to accumulate in the cell.

  • Add varying concentrations of bimatoprost acid to the wells.

  • Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

3. Detection (HTRF Method):

  • Lyse the cells by adding a detection reagent containing IP1 labeled with a fluorescent acceptor (e.g., d2) and an anti-IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate).

  • In the absence of cellular IP1, the antibody-d2 complex forms, bringing the donor and acceptor into close proximity and generating a high Homogeneous Time-Resolved Fluorescence (HTRF) signal.

  • Cellular IP1 produced in response to receptor activation competes with the IP1-d2 for antibody binding, disrupting the FRET pair and causing a decrease in the HTRF signal.

  • Incubate for 1 hour at room temperature to allow the detection reaction to reach equilibrium.

4. Data Analysis:

  • The HTRF signal is inversely proportional to the amount of IP1 produced.

  • Calculate the change in signal relative to baseline and plot it against the log concentration of bimatoprost acid.

  • Determine the EC50 value from the resulting dose-response curve.

Conclusion

This compound's biological activity is a well-orchestrated process initiated by its hydrolysis to bimatoprost acid. As a potent FP receptor agonist, its efficacy in lowering intraocular pressure is driven by the activation of the Gq/PLC/IP3 signaling cascade, leading to enhanced aqueous humor outflow via both the uveoscleral and trabecular pathways through ECM remodeling. The same receptor-ligand interaction within the hair follicle underpins its ability to promote eyelash growth. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers engaged in the study of prostaglandin analogues and the development of novel ophthalmic therapeutics.

References

Cellular Targets of Bimatoprost Isopropyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075), a synthetic prostamide analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Marketed as an isopropyl ester prodrug, its therapeutic efficacy is contingent upon its metabolic conversion to the biologically active bimatoprost free acid within ocular tissues. This document provides a comprehensive technical overview of the cellular targets of bimatoprost, delving into its molecular interactions, primary and putative receptor engagement, and the subsequent downstream signaling cascades. Quantitative data on receptor binding and functional potencies are systematically presented, alongside detailed experimental protocols for key assays. Furthermore, intricate signaling pathways and experimental workflows are visually articulated through diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

Bimatoprost is structurally analogous to prostaglandin (B15479496) F2α (PGF2α) but possesses an ethyl amide group at the C-1 carbon, distinguishing it from prostaglandin ester analogues like latanoprost (B1674536) and travoprost (B1681362).[1][2] This structural modification has fueled a long-standing discussion regarding its precise molecular targets. While substantial evidence points towards the prostaglandin F (FP) receptor as a primary target for its active metabolite, the "prostamide hypothesis" posits the existence of a distinct prostamide receptor.[3][4] This guide will explore both perspectives, presenting the current understanding of how bimatoprost modulates cellular function to achieve its therapeutic effect of lowering IOP by enhancing both the uveoscleral and trabecular meshwork outflow of aqueous humor.[5][6][7]

The Prodrug Nature of Bimatoprost

Bimatoprost is administered as an isopropyl ester, a more lipophilic formulation that facilitates its penetration through the cornea.[3] Within the ocular tissues, endogenous enzymes, such as amidases, hydrolyze the ethyl amide bond to release the active metabolite, bimatoprost free acid (17-phenyl-trinor PGF2α).[8][9][10] This conversion is a critical prerequisite for its pharmacological activity. Studies have demonstrated that ocular tissues, including the cornea, sclera, iris, and ciliary body, are capable of this hydrolysis.[10] The concentration of bimatoprost free acid in the aqueous humor has been shown to be sufficient to activate prostanoid receptors in target cells.[11]

Primary Cellular Target: The Prostaglandin FP Receptor

The predominant scientific consensus indicates that the biological effects of bimatoprost are primarily mediated through the activation of the prostaglandin F receptor (FP receptor) by its free acid metabolite. The FP receptor is a G-protein coupled receptor (GPCR) that belongs to the prostanoid receptor family.

Binding Affinity and Functional Potency

Bimatoprost free acid is a potent agonist at the FP receptor.[2][9] In contrast, the parent compound, bimatoprost, exhibits a significantly lower affinity for the FP receptor.[2] The activation of the FP receptor by bimatoprost free acid initiates a cascade of intracellular events that ultimately lead to the therapeutic reduction of IOP.

Table 1: Functional Potency of Bimatoprost and its Free Acid at the FP Receptor in Human Trabecular Meshwork (h-TM) Cells

CompoundAssayEC50 (nM)Reference
Bimatoprost (amide)Phosphoinositide Turnover1410 - 6940[12][13]
Bimatoprost AcidPhosphoinositide Turnover112[12][13]
BimatoprostCell Contractility (Impedance)4.3[14]

Table 2: Comparative Functional Potency of Prostaglandin Analogues in h-TM Cells (Phosphoinositide Turnover)

CompoundEC50 (nM)Reference
Travoprost Acid2.4[12][13]
Latanoprost Acid34.7[12][13]
Bimatoprost Acid112[12][13]
PGF2α120[12][13]
Downstream Signaling Pathways

Activation of the Gq-coupled FP receptor by bimatoprost free acid stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[12] This signaling cascade is central to the cellular responses in the trabecular meshwork and ciliary muscle.

Furthermore, FP receptor activation leads to the modulation of downstream effectors, including the RhoA/Rho kinase (ROCK) pathway, which plays a crucial role in regulating cell contractility and extracellular matrix dynamics. Activation of the FP receptor can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), influencing gene expression and cellular proliferation.[15][16]

A significant consequence of this signaling is the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, in the ciliary muscle and trabecular meshwork.[17][18] These enzymes are responsible for remodeling the extracellular matrix, which is thought to reduce the hydraulic resistance in the uveoscleral and trabecular outflow pathways, thereby facilitating aqueous humor drainage.[14]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost_Acid Bimatoprost Free Acid FP_Receptor FP Receptor (GPCR) Bimatoprost_Acid->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC RhoA RhoA PKC->RhoA Modulates ERK ERK1/2 PKC->ERK Activates ECM Extracellular Matrix Remodeling RhoA->ECM MMPs ↑ MMPs Expression ERK->MMPs MMPs->ECM Outflow ↑ Aqueous Outflow ECM->Outflow

Figure 1: FP Receptor Signaling Cascade

The Putative Prostamide Receptor

The "prostamide hypothesis" emerged from early observations that bimatoprost exhibited a pharmacological profile distinct from PGF2α and its synthetic analogues.[19] This led to the proposal of a novel "prostamide receptor" that would preferentially bind prostamides like bimatoprost.[4][20] The existence of a selective prostamide receptor antagonist, AGN211334, which can inhibit the effects of bimatoprost, lends support to this theory.[14][20] However, a distinct prostamide receptor has yet to be cloned or definitively identified. Some research suggests that the unique pharmacology could be explained by interactions with splice variants of the FP receptor or other unidentified cellular components.[20]

Prostamide_Hypothesis Bimatoprost Bimatoprost Prostamide_Receptor Putative Prostamide Receptor Bimatoprost->Prostamide_Receptor Agonist Cellular_Response Cellular Response (e.g., ↓ Cell Contractility) Prostamide_Receptor->Cellular_Response AGN211334 AGN211334 (Antagonist) AGN211334->Prostamide_Receptor Antagonist

Figure 2: The Prostamide Receptor Hypothesis

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This assay is designed to determine the binding affinity of a compound for the FP receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the human FP receptor (e.g., HEK-293 cells stably transfected with the FP receptor).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., bimatoprost free acid).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold binding buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event.[21][22]

  • Cell Preparation:

    • Plate cells expressing the FP receptor in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence of the cells.

    • Inject varying concentrations of the test compound into the wells.

    • Immediately and continuously measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Plot the dose-response curve and determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Calcium_Assay_Workflow Start Plate FP Receptor- Expressing Cells Load_Dye Load with Calcium- Sensitive Dye Start->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Compound Inject Test Compound Measure_Baseline->Add_Compound Measure_Response Measure Fluorescence Change Add_Compound->Measure_Response Analyze Calculate EC50 Measure_Response->Analyze

Figure 3: Calcium Mobilization Assay Workflow

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the activation of the MAPK/ERK signaling pathway.[15][23][24]

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., h-TM cells) to near confluence.

    • Serum-starve the cells for a period (e.g., 24 hours) to reduce basal ERK phosphorylation.

    • Treat the cells with the test compound for various time points.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

RhoA Activation Assay (Pull-Down)

This assay measures the level of active, GTP-bound RhoA.[25][26][27][28][29]

  • Cell Treatment and Lysis:

    • Treat cells with the test compound as desired.

    • Lyse the cells in a specific Rho activation assay lysis buffer.

  • Pull-Down of Active RhoA:

    • Incubate the cell lysates with Rhotekin-RBD agarose (B213101) beads. Rhotekin is an effector protein that specifically binds to the GTP-bound (active) form of RhoA.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using a primary antibody specific for RhoA.

  • Data Analysis:

    • Quantify the amount of pulled-down RhoA, which represents the level of active RhoA in the cells.

    • Compare the levels of active RhoA in treated versus untreated cells.

Conclusion

The cellular mechanism of action of bimatoprost isopropyl ester is multifaceted, initiated by its hydrolysis to the active bimatoprost free acid. The primary and most well-characterized cellular target is the prostaglandin FP receptor. Activation of this receptor by bimatoprost free acid triggers a Gq-mediated signaling cascade, leading to increased intracellular calcium, modulation of the RhoA and ERK pathways, and upregulation of MMPs. These events collectively remodel the extracellular matrix of the trabecular meshwork and uveoscleral pathway, enhancing aqueous humor outflow and reducing intraocular pressure. While the existence of a distinct prostamide receptor remains an area of active investigation, the profound effects mediated through the FP receptor are indisputably central to the therapeutic efficacy of bimatoprost. A thorough understanding of these cellular and molecular interactions is paramount for the continued development of novel and improved therapies for glaucoma.

References

A Technical Guide to Bimatoprost and Prostamides: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth comparison between bimatoprost (B1667075) and the broader class of prostamides, focusing on their chemical nature, mechanism of action, and pharmacological effects. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of ocular hypotensive agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to facilitate a comprehensive understanding.

Introduction: Defining the Landscape

The management of intraocular pressure (IOP) is a cornerstone of glaucoma therapy. Prostaglandin (B15479496) F2α (PGF2α) analogs, such as latanoprost (B1674536) and travoprost (B1681362), are first-line treatments that lower IOP by increasing uveoscleral outflow. These drugs are typically isopropyl esters that are hydrolyzed in the cornea to their active free-acid forms, which then act as potent agonists on the prostaglandin F (FP) receptor.

Within this landscape, a distinct class of lipid mediators known as prostamides has been identified. Prostamides are prostaglandin-ethanolamides formed through the oxygenation of the endocannabinoid anandamide (B1667382) by the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This biosynthetic pathway runs parallel to the formation of prostaglandins (B1171923) from arachidonic acid.[2][4]

Bimatoprost , the active ingredient in Lumigan® and Latisse®, is a synthetic prostamide analog.[5] It is structurally unique among its peers as an ethyl amide derivative.[6] While the user has specified "Bimatoprost isopropyl ester," it is critical to note that the clinically approved and most widely studied form of the drug is an ethyl amide. The term "this compound" does not correspond to the marketed drug and may refer to a research compound or a variant; this guide will focus on the well-documented bimatoprost ethyl amide.

Bimatoprost's mechanism of action is a subject of ongoing scientific discussion. Two primary hypotheses exist:

  • The Prostamide Hypothesis: Bimatoprost acts as a direct agonist on a distinct and yet-to-be-identified prostamide receptor, exerting its effects independently of the FP receptor.[1][7]

  • The Prodrug Hypothesis: Bimatoprost is a prodrug that is hydrolyzed by ocular enzymes (e.g., FAAH) to its corresponding free acid, which then acts as a potent agonist at the conventional FP receptor, similar to other PGF2α analogs.[8]

This guide will explore the evidence supporting both theories, presenting comparative data and the experimental methods used to generate it.

Chemical Structures and Biosynthesis

Prostamides are defined by an ethanolamide group at the C-1 position, distinguishing them from prostaglandins which have a carboxyl group. Bimatoprost is a synthetic derivative of Prostamide F2α.[3]

  • Prostaglandin F2α (PGF2α): The endogenous carboxylic acid that activates the FP receptor.[9]

  • Prostamide F2α (PGF2α-EA): The endogenous ethanolamide synthesized from anandamide.[1]

  • Bimatoprost: (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3S)-3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl)-N-ethyl-5-heptenamide. A synthetic analog of Prostamide F2α.[6]

The biosynthesis pathway highlights the distinction between prostaglandins and prostamides, originating from different lipid precursors but sharing the COX-2 enzyme.

G cluster_0 Prostaglandin Synthesis cluster_1 Prostamide Synthesis Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-2 PGF2a Prostaglandin F2α (Carboxylic Acid) PGH2->PGF2a PGF Synthase Anandamide Anandamide (Endocannabinoid) PGH2-EA PGH2 Ethanolamide Anandamide->PGH2-EA COX-2 ProstamideF2a Prostamide F2α (Ethanolamide) PGH2-EA->ProstamideF2a PGF Synthase

Caption: Biosynthetic pathways for prostaglandins and prostamides.

Mechanism of Action and Signaling

Bimatoprost effectively lowers IOP by increasing aqueous humor outflow through both the pressure-sensitive trabecular meshwork and the pressure-insensitive uveoscleral pathways.[5][10][11] This dual action may contribute to its robust efficacy. Studies have shown that bimatoprost can increase the hydraulic conductivity of trabecular meshwork cell monolayers, an effect that is blocked by a selective prostamide antagonist, supporting the existence of a unique prostamide receptor in this tissue.[7]

Conversely, other evidence demonstrates that bimatoprost is hydrolyzed by human cornea tissue to bimatoprost free acid, and this metabolite is a potent FP receptor agonist.[8] This suggests that at least part of bimatoprost's clinical effect is mediated through the conventional prostaglandin pathway.

When activated by PGF2α or an active metabolite like bimatoprost free acid, the FP receptor, a Gq protein-coupled receptor (GPCR), initiates a well-defined signaling cascade.[12][13] This process leads to the relaxation of the ciliary muscle, which increases the spaces in the uveoscleral outflow pathway, thereby facilitating aqueous humor drainage.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (PGF2α or Bimatoprost Acid) FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ (intracellular) ER->Ca releases Ca->PKC Response Cellular Response (e.g., Ciliary Muscle Relaxation) PKC->Response

Caption: Prostaglandin F (FP) receptor signaling cascade.

Comparative Quantitative Pharmacology

The following tables summarize quantitative data from various studies to allow for a direct comparison of bimatoprost with other prostaglandin analogs.

Table 1: Comparative Receptor Binding Affinities This table presents the binding affinity (IC50 or Ki) of various compounds for the FP receptor. Lower values indicate higher affinity.

CompoundReceptorSpecies/TissueBinding Affinity
Bimatoprost Acid FP ReceptorCat Iris SphincterIC50: 0.71 nM[14]
Latanoprost Acid FP ReceptorCat Iris SphincterIC50: 3.1 nM (Implied from related compounds)[14]
Travoprost Acid FP ReceptorHuman Ciliary MuscleKi: 3.2 - 14 nM
Bimatoprost (Amide) FP ReceptorCat Iris SphincterVery low affinity (Not a direct agonist)[15]
Prostamide F2α FP ReceptorCat RecombinantVery low potency[15]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: Comparative Clinical Efficacy in IOP Reduction This table shows the mean reduction in intraocular pressure observed in clinical studies.

Drug (Concentration)Study DurationMean IOP ReductionComparison Notes
Bimatoprost (0.03%) 24 hours7 - 8 mmHg[5]Found to be more effective than timolol.[5]
Latanoprost (0.005%) Meta-analysisLower incidence of hyperemia vs. Bimatoprost.[8]At least as effective as latanoprost in reducing IOP.[16]
Travoprost (0.004%) Meta-analysisSimilar efficacy to other PG analogs.At least as effective as travoprost in reducing IOP.[16]

Detailed Experimental Protocols

The data presented in this guide are derived from standardized pharmacological assays. The following sections detail the generalized protocols for two key experimental procedures.

This assay is used to determine the binding affinity (Ki) of a test compound by measuring how it competes with a radiolabeled ligand for binding to a receptor.[17][18]

  • Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., bimatoprost acid) at a specific receptor (e.g., FP receptor).

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from transfected HEK-293 cells or tissue homogenates).

    • Radioligand (e.g., [3H]-PGF2α) at a fixed concentration near its Kd.

    • Unlabeled test compound at various concentrations.

    • Assay buffer (e.g., Tris-HCl with cofactors).

    • 96-well filter plates with glass fiber filters.

    • Vacuum manifold.

    • Scintillation cocktail and a microplate scintillation counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of the unlabeled test compound.

    • Incubation: In each well of the 96-well plate, add the cell membrane preparation, the fixed concentration of radioligand, and a specific concentration of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

    • Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[19]

    • Separation: Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[20]

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Receptor Membranes and Reagents B Incubate: Membranes + Radioligand + Test Compound (Serial Dilutions) A->B C Separate Bound/Free Ligand (Rapid Vacuum Filtration) B->C D Wash Filters to Remove Non-Specific Binding C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Plot Inhibition Curve -> IC50 -> Ki E->F

Caption: Experimental workflow for a competitive radioligand binding assay.

This protocol describes the measurement of IOP in an animal model to assess the efficacy of a topical ocular hypotensive agent.[21][22]

  • Objective: To measure the change in IOP over time following topical administration of a test compound (e.g., bimatoprost).

  • Animal Model: Non-human primates (e.g., cynomolgus monkeys) or rodents (e.g., C57BL/6 mice).[23]

  • Materials:

    • Test compound in a sterile ophthalmic solution.

    • Vehicle control solution.

    • Anesthetic agents (e.g., ketamine/xylazine).[24]

    • Calibrated tonometer suitable for the animal model (e.g., Tono-Pen, TonoLab).[21]

    • Animal restraining device.

  • Methodology:

    • Acclimatization: Acclimate animals to handling and the measurement procedure to minimize stress-induced IOP fluctuations.

    • Anesthesia: Anesthetize the animal using a standardized protocol. Anesthesia can affect IOP, so consistency is crucial.[22]

    • Baseline Measurement: Once the animal is appropriately anesthetized, measure the baseline IOP in both eyes according to the tonometer manufacturer's instructions. Typically, an average of 3-5 readings is taken per eye.

    • Drug Administration: Administer a precise volume (e.g., 25-50 µL) of the test compound to one eye (the treated eye) and the vehicle solution to the contralateral eye (the control eye).

    • Time-Course Measurement: At predetermined time points after administration (e.g., 2, 4, 6, 8, and 24 hours), re-anesthetize the animal and measure IOP in both eyes. The onset of bimatoprost's effect is typically around 4 hours, with a peak at 8-12 hours.[6][25]

    • Data Analysis: For each time point, calculate the change in IOP from baseline for both the treated and control eyes. The efficacy of the compound is determined by the difference in IOP reduction between the treated and control eyes. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.

G A Animal Acclimatization and Handling B Administer Anesthesia A->B C Measure Baseline IOP (Tonometry) B->C D Topical Administration: Test Compound (Treated Eye) Vehicle (Control Eye) C->D E Measure IOP at Pre-determined Time Points (e.g., 2, 4, 8, 24h) D->E F Data Analysis: ΔIOP from Baseline (Treated vs. Control) E->F

Caption: Experimental workflow for in vivo IOP measurement.

Summary and Conclusion

Bimatoprost stands as a highly efficacious ocular hypotensive agent, distinguished by its prostamide structure. Its mechanism of action remains a compelling area of research, with substantial evidence supporting both a direct action via a putative prostamide receptor and an indirect action as a prodrug for an FP receptor agonist. This dual characteristic may explain its potent IOP-lowering effects that are at least as effective, and in some cases more so, than traditional prostaglandin analogs.[16]

For drug development professionals, the distinction is significant. If a unique prostamide receptor is confirmed and characterized, it could represent a novel therapeutic target, allowing for the design of highly selective agonists that may offer an improved efficacy or side-effect profile compared to drugs acting on the FP receptor. Further research into the pharmacology of endogenous and synthetic prostamides is essential to fully elucidate their role in ocular physiology and to leverage this knowledge for the next generation of glaucoma therapies.

References

An In-depth Technical Guide to the Pharmacology of Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bimatoprost (B1667075) is a potent ocular hypotensive agent widely utilized in the management of open-angle glaucoma and ocular hypertension.[1] Structurally, it is a synthetic prostamide, analogous to prostaglandin (B15479496) F2α (PGF2α), but is distinguished by an ethyl amide group at the C-1 carbon position in place of the isopropyl ester found in other prostaglandin analogs like latanoprost (B1674536) and travoprost.[2][3] This structural modification is central to its pharmacological profile. Initially believed to act via distinct prostamide receptors, substantial evidence now characterizes bimatoprost as a prodrug that, along with its active metabolite, bimatoprost free acid, functions as an agonist at the prostaglandin F (FP) receptor.[4][5] This guide provides a detailed examination of its mechanism of action, signaling pathways, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate its pharmacological properties.

Mechanism of Action

Bimatoprost lowers intraocular pressure (IOP) by enhancing the outflow of aqueous humor from the anterior chamber of the eye.[6] Its primary mechanism involves increasing fluid drainage through two distinct pathways:

  • The Uveoscleral Pathway (Pressure-Insensitive): This is considered the principal route of action. Bimatoprost induces relaxation of the ciliary muscle and remodeling of the extracellular matrix (ECM) within the ciliary body.[7][8] This remodeling, mediated by matrix metalloproteinases (MMPs), reduces hydraulic resistance and facilitates the passage of aqueous humor.[9]

  • The Trabecular Meshwork Pathway (Pressure-Sensitive): Bimatoprost also improves outflow through the conventional trabecular meshwork.[10][11] Studies show it reduces the tonographic resistance to outflow by approximately 26%, which not only lowers steady-state IOP but also allows the eye to recover more rapidly from transient pressure elevations.[11]

Bimatoprost is technically a prodrug.[3] Upon topical administration, it penetrates the cornea and is hydrolyzed by ocular amidases or esterases into its biologically active metabolite, bimatoprost free acid (17-phenyl-trinor PGF2α).[10][12] This free acid form is a significantly more potent agonist at the FP receptor than the parent bimatoprost amide.[4][5]

Signaling Pathways

The IOP-lowering effects of bimatoprost are initiated by the activation of the prostanoid FP receptor, a G-protein coupled receptor (GPCR). The binding of its active metabolite, bimatoprost free acid, triggers a well-defined intracellular signaling cascade.

  • Receptor Activation: Bimatoprost free acid binds to the FP receptor located on cells of the ciliary muscle and trabecular meshwork.[8][13]

  • G-Protein Coupling: This binding activates the Gq alpha subunit of the associated heterotrimeric G-protein.

  • PLC Activation: Activated Gq stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca2+]i).[4][5]

  • Downstream Effects: The elevation in intracellular calcium and the action of DAG lead to the activation of various downstream protein kinases. This cascade ultimately results in the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[9] These enzymes degrade components of the extracellular matrix, like collagen, leading to tissue remodeling that increases the permeability of the uveoscleral and trabecular outflow pathways.

Bimatoprost Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca²⁺ ER->Ca2 releases MAPK MAPK Pathway Ca2->MAPK activates PKC->MAPK activates MMPs ↑ MMP Expression (MMP-1, -3, -9) MAPK->MMPs ECM Extracellular Matrix (ECM) MMPs->ECM remodels Bimatoprost Bimatoprost (Free Acid) Bimatoprost->FP_Receptor Outflow ↑ Aqueous Humor Outflow ECM->Outflow Bimatoprost Pharmacokinetic Workflow cluster_ocular Ocular Compartment cluster_systemic Systemic Compartment Admin Topical Administration (0.03% Solution) Cornea Corneal & Scleral Penetration Admin->Cornea Prodrug Bimatoprost (Prodrug) Cornea->Prodrug Hydrolysis Hydrolysis (Amidases) Active Bimatoprost Acid (Active Metabolite) Hydrolysis->Active Prodrug->Hydrolysis Target Target Tissues (Ciliary Body, Trabecular Meshwork) Active->Target Pharmacological Effect Circulation Systemic Circulation Active->Circulation Minimal Absorption Metabolism Hepatic Metabolism (Oxidation, N-deethylation, Glucuronidation) Circulation->Metabolism Excretion Excretion Metabolism->Excretion Calcium Mobilization Assay Workflow Start Start Step1 Culture HEK-293 cells transfected with human FP receptor gene Start->Step1 Step2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Step1->Step2 Step3 Place cell plate into a Fluorometric Imaging Plate Reader (FLIPR) Step2->Step3 Step4 Measure baseline fluorescence Step3->Step4 Step5 Add test compound (Bimatoprost or its free acid) via automated pipetting Step4->Step5 Step6 Monitor fluorescence intensity in real-time (<5 seconds) Step5->Step6 Step7 Analyze data to generate dose-response curve and calculate EC₅₀ Step6->Step7 End End Step7->End

References

An In-depth Technical Guide to the Degradation Products of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of bimatoprost (B1667075) isopropyl ester, a prostaglandin (B15479496) analog widely used in the treatment of glaucoma and for cosmetic applications. Understanding the degradation profile of bimatoprost is crucial for ensuring drug product quality, safety, and efficacy. This document details the identified degradation products, the conditions leading to their formation, and the analytical methodologies for their characterization.

Overview of Bimatoprost Stability

Bimatoprost is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and thermal stress.[1] Forced degradation studies are essential to identify potential degradation products that may arise during the manufacturing, storage, and handling of the drug substance and product.[2] The primary degradation pathway for bimatoprost is the hydrolysis of its ethyl amide group to form bimatoprost acid (17-phenyl-18,19,20-trinor prostaglandin F2α).[3][4] Other potential degradation products and related impurities that have been identified include 15-epi Bimatoprost and 15-Keto Bimatoprost.[5]

Quantitative Analysis of Bimatoprost Degradation

Forced degradation studies have been conducted to quantify the extent of bimatoprost degradation under various stress conditions. The following table summarizes the quantitative data from a stability-indicating HPLC method study.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of BimatoprostReference
Acid HydrolysisConcentrated HCl--10.94%[6]
Base Hydrolysis---5.95%[6]
Oxidative Degradation---9.02%[6]
Thermal Degradation---17.61%[6]
Photolytic DegradationSunlight--4.99%[6]

Note: Specific concentrations of reagents and duration of exposure were not detailed in the summary of this particular study. Another study showed less than 10% degradation under acidic, alkaline, oxidative, and thermal conditions.[7]

Key Degradation Products and Impurities

Bimatoprost Acid

Bimatoprost acid is the major degradation product formed through the hydrolysis of the ethyl amide linkage of the parent drug.[3][4] It is also the active metabolite of bimatoprost in vivo, responsible for its therapeutic effect of lowering intraocular pressure (IOP).[8]

15-epi Bimatoprost

This is a stereoisomer of bimatoprost, differing in the configuration at the C-15 hydroxyl group. It can be formed during the synthesis of bimatoprost and may also be a degradation product.[]

15-Keto Bimatoprost

This compound is an oxidized derivative of bimatoprost where the C-15 hydroxyl group is converted to a ketone.[] It is considered a metabolite of bimatoprost.[]

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are critical for replicating and validating stability-indicating assays. The following sections outline typical experimental protocols for inducing and analyzing bimatoprost degradation.

General Sample Preparation

A stock solution of bimatoprost (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).[7] This stock solution is then subjected to various stress conditions.

Acid Degradation
  • Procedure: A specific volume of the bimatoprost stock solution is mixed with an acidic solution (e.g., concentrated hydrochloric acid).[6] The mixture is then typically heated for a defined period (e.g., refluxed at 80°C for 30 minutes).[7]

  • Neutralization: After the stress period, the solution is neutralized with a suitable base (e.g., sodium hydroxide (B78521) solution) to a specific pH.

  • Analysis: The sample is diluted with the mobile phase to a suitable concentration for chromatographic analysis.[7]

Base Degradation
  • Procedure: A specific volume of the bimatoprost stock solution is mixed with a basic solution (e.g., sodium hydroxide solution). The mixture is then typically heated for a defined period (e.g., refluxed at 80°C for 30 minutes).[7]

  • Neutralization: After the stress period, the solution is neutralized with a suitable acid (e.g., hydrochloric acid solution) to a specific pH.

  • Analysis: The sample is diluted with the mobile phase for analysis.

Oxidative Degradation
  • Procedure: A specific volume of the bimatoprost stock solution is treated with an oxidizing agent (e.g., 30% hydrogen peroxide).[7] The reaction is often carried out at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes).[7]

  • Analysis: The sample is cooled and diluted with the mobile phase for immediate analysis.

Thermal Degradation
  • Procedure: A solution of bimatoprost is exposed to a high temperature (e.g., 80°C) for a defined period.[7] Both solid drug substance and drug solution are typically tested.

  • Analysis: The sample is cooled and diluted with the mobile phase for analysis. Studies have also been conducted at temperatures of 27°C, 37°C, and 50°C for up to 30 days, with results showing no measurable degradation of bimatoprost under these conditions.[11][12]

Photolytic Degradation
  • Procedure: A solution of bimatoprost is exposed to a light source, such as direct sunlight or a photostability chamber, for a specific duration.

  • Analysis: The sample is diluted with the mobile phase for analysis.

Analytical Methodology
  • Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for quantifying bimatoprost and its degradation products.[6][7] Liquid chromatography-mass spectrometry (LC-MS) is used for the identification and structural elucidation of the degradation products.[13]

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile and/or methanol) in isocratic or gradient elution mode.[6][7]

    • Flow Rate: Typically around 1.0 mL/min.[6]

    • Detection Wavelength: Usually set at 210 nm or 220 nm.[11][13]

Signaling Pathways of Bimatoprost and its Degradation Products

The primary known biological activity of bimatoprost and its main degradation product, bimatoprost acid, is related to the reduction of intraocular pressure.

Bimatoprost and Bimatoprost Acid Signaling

Bimatoprost is a prostamide F2α analog.[14] Its active metabolite, bimatoprost acid, is a potent agonist of the prostaglandin F (FP) receptor.[3] Activation of the FP receptor in the eye's ciliary body and trabecular meshwork increases the outflow of aqueous humor, thereby lowering IOP.[8] The signaling pathway following FP receptor activation is complex and can involve the regulation of matrix metalloproteinases (MMPs) and the NF-κB signaling pathway, leading to remodeling of the extracellular matrix in the outflow pathways.[15]

Signaling Pathways of Other Degradation Products

Currently, there is limited information available in the scientific literature specifically detailing the distinct signaling pathways or significant biological activities of other degradation products such as 15-epi Bimatoprost and 15-Keto Bimatoprost. While 15-Keto Bimatoprost is a known metabolite, its specific receptor interactions and downstream signaling are not as well-characterized as bimatoprost acid.[] Further research is needed to fully elucidate the pharmacological and toxicological profiles of these minor degradation products.

Visualizations

Bimatoprost Degradation Pathway

Bimatoprost_Degradation_Pathway Bimatoprost Bimatoprost Bimatoprost_Acid Bimatoprost Acid (17-phenyl-18,19,20-trinor PGF2α) Bimatoprost->Bimatoprost_Acid Hydrolysis (Acid/Base) Other_Degradation_Products Other Degradation Products (e.g., 15-Keto Bimatoprost) Bimatoprost->Other_Degradation_Products Oxidation

Caption: Primary degradation pathways of bimatoprost.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base Base Hydrolysis Base->Neutralization Oxidation Oxidation Dilution Dilution Oxidation->Dilution Thermal Thermal Thermal->Dilution Photolytic Photolytic Photolytic->Dilution HPLC HPLC-UV Analysis (Quantification) Results Degradation Profile HPLC->Results LCMS LC-MS Analysis (Identification) LCMS->Results Start Bimatoprost Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photolytic Neutralization->Dilution Dilution->HPLC Dilution->LCMS

Caption: General workflow for bimatoprost forced degradation studies.

Conclusion

This technical guide has summarized the current knowledge on the degradation products of bimatoprost isopropyl ester. The primary degradation product is bimatoprost acid, formed via hydrolysis. Other minor degradation products and impurities have also been identified. The provided experimental protocols offer a foundation for the development and validation of stability-indicating methods. While the signaling pathway of the active metabolite, bimatoprost acid, is well-understood in the context of its therapeutic action, further research is required to fully characterize the biological activities and potential signaling pathways of other degradation products. This information is vital for ensuring the quality, safety, and efficacy of bimatoprost-containing pharmaceutical products.

References

The Role of Bimatoprost Isopropyl Ester in Glaucoma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The management of glaucoma primarily focuses on reducing IOP to mitigate optic nerve damage. Prostaglandin (B15479496) F2α (PGF2α) analogs are a cornerstone of topical hypotensive therapy. This technical guide delves into the pivotal role of bimatoprost (B1667075), a synthetic prostamide, in glaucoma research. It explores its unique mechanism of action, the significance of its chemical structure, and presents a comprehensive analysis of its efficacy through a review of key clinical studies. Detailed experimental protocols and signaling pathways are provided to offer a robust resource for researchers and professionals in the field of ophthalmology and drug development.

Introduction: The Advent of Prostaglandin Analogs in Glaucoma Therapy

The discovery that prostaglandins (B1171923) could lower IOP revolutionized glaucoma treatment. Initial studies with PGF2α demonstrated significant IOP reduction; however, side effects such as conjunctival hyperemia were dose-limiting.[1] The development of PGF2α prodrugs, specifically the isopropyl ester of PGF2α, was a critical breakthrough.[1][2] Esterification enhances the lipophilicity of the molecule, improving its corneal penetration.[1][2] Once inside the eye, corneal esterases hydrolyze the isopropyl ester to the biologically active free acid, PGF2α, allowing for lower concentrations to be used with fewer side effects.[1] This prodrug concept paved the way for the development of several potent prostaglandin analogs, including latanoprost (B1674536) and travoprost.[1][2]

Bimatoprost emerged as a unique compound in this class. While structurally similar to PGF2α analogs, it possesses an ethyl amide group at the C-1 position instead of an isopropyl ester, leading to its classification by some as a "prostamide".[1][3] This structural difference has been at the center of extensive research to elucidate its precise mechanism of action and clinical efficacy.

Mechanism of Action of Bimatoprost

Bimatoprost lowers intraocular pressure by increasing the outflow of aqueous humor from the eye.[4] Unlike many other glaucoma medications, it has a dual mechanism of action, enhancing outflow through both the uveoscleral (unconventional) and the trabecular meshwork (conventional) pathways.[5][6]

  • Uveoscleral Outflow: Bimatoprost significantly increases the pressure-insensitive uveoscleral outflow.[7][8] This is achieved by remodeling the extracellular matrix within the ciliary muscle, leading to reduced hydraulic resistance and facilitated aqueous humor drainage.[4]

  • Trabecular Outflow: Bimatoprost also enhances the pressure-sensitive outflow through the trabecular meshwork and Schlemm's canal.[5][7] This effect is attributed to a reduction in the tonographic resistance to outflow.[5][7]

The distinct pharmacology of bimatoprost is highlighted by its activity at prostamide receptors, which are believed to be different from the prostaglandin FP receptors targeted by other PGF2α analogs.[4][9] However, there is also evidence suggesting that bimatoprost can be hydrolyzed by ocular tissues to its free acid, which is a potent agonist at the FP receptor.[1] This ongoing debate underscores the complexity of its molecular interactions.

Signaling Pathway for IOP Reduction

The binding of bimatoprost (or its active metabolite) to its receptors initiates a cascade of intracellular events leading to the modulation of aqueous humor outflow. The following diagram illustrates a simplified representation of the proposed signaling pathway.

Bimatoprost Bimatoprost Receptor Prostamide/FP Receptor Bimatoprost->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messengers Second Messengers (e.g., Ca2+, Rho/ROCK) G_Protein->Second_Messengers MMPs Matrix Metalloproteinase (MMP) Upregulation Second_Messengers->MMPs TM_Relaxation Trabecular Meshwork Cell Relaxation Second_Messengers->TM_Relaxation ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction TM_Outflow Increased Trabecular Meshwork Outflow TM_Relaxation->TM_Outflow TM_Outflow->IOP_Reduction

Bimatoprost Signaling Pathway for IOP Reduction

Quantitative Data from Clinical Studies

Numerous clinical trials have evaluated the efficacy and safety of bimatoprost in patients with glaucoma and ocular hypertension. The following tables summarize key quantitative data from comparative studies.

Table 1: Mean Intraocular Pressure (IOP) Reduction
StudyDrug and ConcentrationBaseline Mean IOP (mmHg)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)Duration
Parrish et al. (2003)[10]Bimatoprost 0.03%25.78.733.812 weeks
Latanoprost 0.005%25.78.633.512 weeks
Travoprost 0.004%25.58.031.412 weeks
Higginbotham et al. (2002)[11]Bimatoprost 0.03%~267.9 - 8.8~30.4 - 33.86 months
Latanoprost 0.005%~266.4 - 6.6~24.6 - 25.46 months
Williams et al. (2002)[12]Bimatoprost 0.03% (in Latanoprost non-responders)~24.56.1 (at 4 weeks)~24.98 weeks
Latanoprost 0.005%~24.52.3 (at 4 weeks)~9.48 weeks
Gandolfi et al. (2003)[13]Bimatoprost 0.03% (in Latanoprost non-responders)24.76.626.730 days
Latanoprost 0.005%24.70.62.430 days
CLEAR Trial (2015)[14]Bimatoprost 0.01% (treatment-naïve)24.97.730.912 weeks
Table 2: Comparative Efficacy of Bimatoprost vs. Latanoprost
Efficacy MeasureBimatoprost 0.03%Latanoprost 0.005%p-valueStudy Reference
Mean Change from Baseline IOP at 6 months (8 AM)-8.4 mmHg-6.9 mmHg<0.001Higginbotham et al. (2002)[11]
Mean Change from Baseline IOP at 6 months (12 PM)-8.8 mmHg-6.6 mmHg<0.001Higginbotham et al. (2002)[11]
Mean Change from Baseline IOP at 6 months (4 PM)-7.9 mmHg-6.7 mmHg=0.004Higginbotham et al. (2002)[11]
% Patients with ≥20% IOP Decrease at 6 months69% - 82%50% - 62%≤0.003Higginbotham et al. (2002)[11]
% Patients achieving IOP ≤17 mmHg at 3 months (8 AM)53%43%=0.029Noecker et al. (2003)[15]

Experimental Protocols

A standardized approach is crucial for evaluating the efficacy and safety of ocular hypotensive agents. The following outlines a typical experimental protocol for a multicenter, randomized, double-masked clinical trial comparing bimatoprost to another prostaglandin analog.

Experimental Workflow for a Comparative Glaucoma Clinical Trial

cluster_screening Screening & Washout cluster_baseline Baseline Visit (Day 0) cluster_randomization Randomization & Treatment cluster_followup Follow-up Visits cluster_endpoints Outcome Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior Glaucoma Medications (e.g., 4 weeks) Screening->Washout Baseline_IOP Baseline IOP Measurement (e.g., 8 AM, 12 PM, 4 PM) Washout->Baseline_IOP Randomization Randomization Baseline_IOP->Randomization Bimatoprost_Arm Bimatoprost (e.g., 0.03% once daily) Randomization->Bimatoprost_Arm Comparator_Arm Comparator (e.g., Latanoprost 0.005% once daily) Randomization->Comparator_Arm Follow_Up_1 Week 1 Visit Bimatoprost_Arm->Follow_Up_1 Comparator_Arm->Follow_Up_1 Follow_Up_2 Month 1 Visit Follow_Up_1->Follow_Up_2 Follow_Up_3 Month 3 Visit Follow_Up_2->Follow_Up_3 Follow_Up_4 Month 6 Visit Follow_Up_3->Follow_Up_4 Primary_Endpoint Primary Outcome: Mean Change in IOP from Baseline Follow_Up_4->Primary_Endpoint Secondary_Endpoints Secondary Outcomes: - Mean IOP at each timepoint - % Patients reaching target IOP - Adverse event monitoring Primary_Endpoint->Secondary_Endpoints

Generalized Experimental Workflow for a Glaucoma Clinical Trial

Methodology Details:

  • Patient Population: Patients with a clinical diagnosis of open-angle glaucoma or ocular hypertension are recruited.[16] Inclusion criteria typically specify a certain range of IOP (e.g., 22-34 mmHg) after washout of previous medications.[12]

  • Study Design: A multicenter, randomized, double-masked, parallel-group design is often employed.[10][11]

  • Washout Period: A washout period of all ocular hypotensive medications (typically 4 weeks) is required before baseline measurements to establish a true baseline IOP.[12]

  • IOP Measurement: Diurnal IOP is measured at multiple time points (e.g., 8 AM, 12 PM, 4 PM) using Goldmann applanation tonometry.[11][17]

  • Treatment Administration: Patients are randomly assigned to receive either bimatoprost or the comparator drug, administered once daily in the evening.[11]

  • Follow-up: Patients are followed for a predetermined period (e.g., 3 to 6 months) with regular visits to assess IOP, visual acuity, and safety.[11][15]

  • Outcome Measures:

    • Primary: The primary efficacy endpoint is typically the mean change in IOP from baseline at the end of the study.[11]

    • Secondary: Secondary endpoints often include the percentage of patients achieving a specific target IOP, mean IOP at various time points, and the incidence of adverse events.[11]

  • Safety Assessment: Safety is monitored through ophthalmologic examinations, including assessment of conjunctival hyperemia, and recording of all adverse events.[11]

Conclusion and Future Directions

Bimatoprost has established itself as a highly effective agent for lowering IOP in patients with glaucoma and ocular hypertension. Its unique dual mechanism of action, targeting both uveoscleral and trabecular outflow pathways, contributes to its robust efficacy, often demonstrating statistically significant advantages over other prostaglandin analogs in clinical trials.[11][18] The role of the isopropyl ester in earlier prostaglandin analogs highlighted the importance of prodrug strategies to enhance corneal penetration and reduce side effects. While the classification of bimatoprost as a prostamide and its precise receptor interactions are still areas of active investigation, its clinical performance is well-documented.

Future research will likely focus on the development of sustained-release formulations of bimatoprost to improve patient compliance and provide more consistent IOP control.[19] Further elucidation of the molecular mechanisms underlying its effects on the trabecular meshwork could also open new avenues for the development of novel glaucoma therapies that target this critical outflow pathway. The continued study of bimatoprost and its analogs will undoubtedly contribute to a deeper understanding of aqueous humor dynamics and the pathophysiology of glaucoma.

References

Bimatoprost Isopropyl Ester and Eyelash Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the scientific principles and clinical evidence supporting the use of bimatoprost (B1667075) isopropyl ester for eyelash enhancement. It is designed to be a comprehensive resource for professionals in the fields of dermatology, ophthalmology, and pharmaceutical development.

Introduction

Bimatoprost, a synthetic prostamide analogue and a structural analogue of prostaglandin (B15479496) F2α (PGF2α), was initially developed for the treatment of glaucoma to reduce intraocular pressure.[1][2] A commonly observed side effect of its ophthalmic use was the enhancement of eyelash growth, including increased length, thickness, and darkness.[1][3] This discovery led to the development and subsequent FDA approval of a 0.03% bimatoprost ophthalmic solution for the treatment of eyelash hypotrichosis, marketed as Latisse®.[3][4] This guide delves into the mechanism of action, clinical trial data, and experimental protocols related to bimatoprost-induced eyelash growth.

Mechanism of Action: The Prostaglandin Pathway in Hair Follicles

Bimatoprost exerts its effects on eyelash growth by interacting with prostaglandin receptors within the hair follicle.[1] The proposed mechanism involves the following key steps:

  • Anagen Phase Prolongation: Bimatoprost is believed to increase the percentage of eyelash follicles in the anagen (growth) phase of the hair cycle and extend the duration of this phase.[1][5][6] This leads to longer eyelashes as they have more time to grow.

  • Dermal Papilla Stimulation: The dermal papilla, a key regulatory component of the hair follicle, is stimulated by bimatoprost. This can lead to an increase in the size of the dermal papilla and the hair bulb, resulting in thicker and fuller eyelashes.[1][5][6]

  • Melanogenesis Stimulation: Bimatoprost has been shown to stimulate melanogenesis, the process of pigment production.[1][5] This action is responsible for the observed darkening of the eyelashes.

The signaling pathway is initiated by the binding of bimatoprost to the prostaglandin F2α receptor (FP receptor) located on the cells of the dermal papilla.[6][7][8][9] This interaction triggers a downstream signaling cascade that ultimately modulates the expression of genes involved in hair follicle cycling, growth, and pigmentation.

Bimatoprost_Signaling_Pathway cluster_extracellular cluster_cell Dermal Papilla Cell cluster_effects Bimatoprost Bimatoprost FP_receptor FP Receptor Bimatoprost->FP_receptor G_protein G-protein Activation FP_receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Gene_expression Altered Gene Expression Ca_release->Gene_expression Anagen Prolonged Anagen Phase Gene_expression->Anagen Dermal_papilla Increased Dermal Papilla Size Gene_expression->Dermal_papilla Melanogenesis Stimulated Melanogenesis Gene_expression->Melanogenesis

Bimatoprost Signaling Pathway in Dermal Papilla Cells.

Clinical Efficacy: Quantitative Data Summary

Numerous clinical trials have demonstrated the efficacy of 0.03% bimatoprost ophthalmic solution for eyelash enhancement. The following tables summarize the key quantitative findings from representative studies.

Table 1: Investigator and Clinician-Assessed Efficacy of Bimatoprost 0.03%

Study (Year)N (Bimatoprost vs. Vehicle)Primary EndpointResults at Week 16 (or as specified)p-value
Smith et al. (2012)[10][11]137 vs. 141≥1-grade increase in Global Eyelash Assessment (GEA)78.1% vs. 18.4%<0.0001
Fagien et al. (2013)[4][7]137 vs. 141Patient-reported outcomes (ESQ)Significant improvement in all domains for bimatoprost group≤0.0433
Glaser et al. (2015)[12]130 (Bimatoprost vs. Vehicle in post-chemo)Composite: ≥1-grade GEA & ≥3-point ESQ improvement (Month 4)37.5% vs. 18.2%0.041
Harii et al. (2014)[13](Data for bimatoprost only)Increased eyelash growth77.3% of participants at 3 monthsN/A
Carruthers et al. (2016)[14]71 (Pediatric: Bimatoprost vs. Vehicle)≥1-grade increase in GEA (Month 4)70.8% vs. 26.1%<0.001

Table 2: Digital Image Analysis of Eyelash Growth with Bimatoprost 0.03%

Study (Year)N (Bimatoprost vs. Vehicle)Eyelash Length ChangeEyelash Thickness ChangeEyelash Darkness Changep-value
Smith et al. (2012)[10][11]137 vs. 141Statistically significant increaseStatistically significant increaseStatistically significant increase<0.0001 for all
Glaser et al. (2015)[12]130 (post-chemo)1.99 mm vs. 1.01 mm (Month 6)0.83 mm² vs. 0.04 mm² (Month 6)-26.46 IU vs. -10.19 IU (Month 6)<0.001 (length), <0.001 (thickness), 0.002 (darkness)
Carruthers et al. (2016)[14]71 (pediatric)Statistically significant improvementStatistically significant improvement-15.34 IU vs. -5.47 IU (Month 4)<0.05 (darkness)
Barrón-Hernández & Tosti (2017)[15]19 (Bimatoprost gel vs. Placebo)2.0 mm vs. 1.1 mm (6 weeks)N/AN/A0.009

Table 3: Patient-Reported Outcomes (Eyelash Satisfaction Questionnaire - ESQ)

Study (Year)N (Bimatoprost vs. Vehicle)Key Findingsp-value
Fagien et al. (2013)[4][7]137 vs. 141Significantly greater satisfaction in bimatoprost group across all domains (Length, Fullness, Overall Satisfaction; Confidence, Attractiveness, Professionalism; Impact on Daily Routine) by week 16.≤0.0052 to <0.0001
Glaser et al. (2015)[16]130 (post-chemo)Mean scores for all ESQ domains improved from baseline to Month 12 in the bimatoprost group.N/A

Experimental Protocols

The following section outlines a typical experimental protocol for a clinical trial investigating the efficacy and safety of bimatoprost for eyelash hypotrichosis.

Study Design

A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study is the gold standard for evaluating the effects of bimatoprost.

Experimental_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 Ratio) Screening->Randomization Treatment_B Bimatoprost 0.03% (Once daily application to upper eyelid margin) Randomization->Treatment_B Treatment_V Vehicle Control (Once daily application to upper eyelid margin) Randomization->Treatment_V Follow_up Follow-up Visits (e.g., Weeks 4, 8, 12, 16) Treatment_B->Follow_up Treatment_V->Follow_up Efficacy Efficacy Assessments (GEA, DIA, PROs) Follow_up->Efficacy Safety Safety Assessments (Adverse Events, Ophthalmic Exams) Follow_up->Safety Analysis Data Analysis Efficacy->Analysis Safety->Analysis

References

Methodological & Application

Application Note: Chromatographic Purification of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bimatoprost (B1667075), a prostaglandin (B15479496) analog, is a pharmaceutical agent primarily used for the treatment of glaucoma and to enhance eyelash growth.[1][2] Its synthesis often involves the preparation of precursors and intermediates, such as Bimatoprost isopropyl ester. The purity of these intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and flash chromatography, are powerful methods for the purification of these compounds.[1][3] This application note provides a detailed protocol for the purification of this compound using column chromatography, a technique widely applicable in both research and industrial settings.

Principle of Chromatographic Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases. For a compound like this compound, which has moderate polarity, reversed-phase or normal-phase chromatography can be effectively employed. In this protocol, we will focus on a normal-phase approach, which is often used for the purification of synthetic intermediates.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the purification of this compound.

1. Materials and Reagents

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography, particle size 40-63 µm)

  • Heptane (HPLC grade)

  • Ethanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Dichloromethane (B109758) (for sample preparation, HPLC grade)

  • Chloroform (for sample preparation, HPLC grade)

  • Methanol (for cleaning, HPLC grade)

  • Acetonitrile (for cleaning, HPLC grade)

  • Purified water

2. Equipment

  • Flash chromatography system (e.g., CombiFlash®, Biotage®) or a glass column for manual setup

  • Fraction collector

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass vials and beakers

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis with a UV detector

3. Chromatographic Conditions

The following tables summarize the chromatographic conditions for both the preparative purification and the analytical purity check.

Table 1: Preparative Flash Chromatography Conditions

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Heptane:Ethanol (96:4 to 94:6 v/v)[4]
Elution Mode Isocratic
Flow Rate Dependent on column size
Detection UV (if available) or TLC analysis of fractions
Sample Dissolution Dichloromethane or Chloroform[5]

Table 2: Analytical HPLC Conditions for Purity Assessment

ParameterValue
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm) or equivalent[6]
Mobile Phase 0.1% Formic acid in water : Acetonitrile (30:70 v/v)[6]
Elution Mode Isocratic
Flow Rate 0.6 mL/min[6]
Detection Wavelength 205 nm[6]
Injection Volume 10 µL
Column Temperature Ambient

4. Purification Protocol

a. Sample Preparation: i. Dissolve the crude this compound in a minimal amount of dichloromethane or chloroform.[5]

b. Column Packing (for manual setup): i. Prepare a slurry of silica gel in the mobile phase (Heptane:Ethanol). ii. Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. iii. Equilibrate the packed column by passing 2-3 column volumes of the mobile phase through it.

c. Sample Loading: i. Carefully load the dissolved sample onto the top of the equilibrated silica gel bed.

d. Elution and Fraction Collection: i. Begin the elution with the mobile phase (Heptane:Ethanol). ii. Collect fractions of a defined volume in separate tubes. iii. Monitor the separation process using thin-layer chromatography (TLC).

e. Fraction Analysis by TLC: i. Spot a small aliquot of each fraction onto a TLC plate. ii. Develop the TLC plate in an appropriate solvent system (e.g., Ethyl acetate:Hexane). iii. Visualize the spots under a UV lamp. iv. Pool the fractions containing the pure this compound.

f. Solvent Evaporation: i. Combine the pure fractions in a round-bottom flask. ii. Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified product.

5. Purity Verification by HPLC

i. Prepare a standard solution of the purified this compound in the HPLC mobile phase. ii. Inject the solution into the HPLC system. iii. Analyze the resulting chromatogram to determine the purity of the compound.

Visualizations

Diagram 1: Workflow for Purification of this compound

Purification_Workflow start Start: Crude this compound dissolution Dissolve in Dichloromethane/Chloroform start->dissolution chromatography Flash Chromatography on Silica Gel Mobile Phase: Heptane:Ethanol dissolution->chromatography fraction_collection Collect Fractions chromatography->fraction_collection tlc_analysis Analyze Fractions by TLC fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation hplc_analysis Purity Check by HPLC evaporation->hplc_analysis end End: Purified this compound hplc_analysis->end

Caption: A flowchart illustrating the key steps in the purification of this compound.

Conclusion

The described chromatographic method provides an effective and reproducible protocol for the purification of this compound. By following these steps, researchers and drug development professionals can obtain a high-purity intermediate essential for the synthesis of Bimatoprost. The use of both preparative flash chromatography for purification and analytical HPLC for purity verification ensures the final product meets the required quality standards for pharmaceutical development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

AN-BIM-001

Introduction

Bimatoprost, a prostaglandin (B15479496) analog, is primarily used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1] Its isopropyl ester derivative, Bimatoprost Isopropyl Ester, is a critical drug intermediate and a potential impurity in Bimatoprost formulations.[2][3] Accurate and reliable analytical methods are therefore essential for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms to ensure product quality and safety.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is adapted from established protocols for Bimatoprost analysis and is suitable for quality control and stability testing.[4][5][6]

Principle

The method utilizes a C18 stationary phase and an isocratic mobile phase consisting of a buffered organic mixture to achieve efficient separation of this compound from potential impurities. Detection is performed using a UV detector, providing a sensitive and linear response for quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade, obtained from a water purification system)

  • 0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Isocratic pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Formic acid in Water : Acetonitrile (30:70, v/v)
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 210 nm
Run Time Approximately 10 minutes
Preparation of Solutions

a. Mobile Phase Preparation:

  • Add 1 mL of formic acid to 1 L of HPLC grade water to prepare a 0.1% formic acid solution.

  • Mix 300 mL of the 0.1% formic acid solution with 700 mL of acetonitrile.

  • Degas the mobile phase by sonication or vacuum filtration before use.

b. Standard Stock Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

c. Working Standard Solution Preparation (10 µg/mL):

  • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase.

d. Sample Preparation (from bulk drug):

  • Accurately weigh approximately 10 mg of the this compound bulk drug sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Pipette 10 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.45 µm membrane filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (for 6 replicate injections) ≤ 2.0%
Method Validation Summary

The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.

ParameterResult
Linearity Range 0.05 - 15 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.0025 µg/mL
Limit of Quantitation (LOQ) ~0.0076 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (0.1% Formic Acid in Water : Acetonitrile) hplc_system HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile->hplc_system prep_std Prepare Standard Solution (10 µg/mL) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution (10 µg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample system_suitability Perform System Suitability Test inject_std->system_suitability quantification Quantify this compound inject_sample->quantification system_suitability->quantification If criteria met reporting Generate Report quantification->reporting

Caption: Workflow for HPLC analysis of this compound.

Forced Degradation Study Pathway

To ensure the stability-indicating nature of the method, forced degradation studies should be performed. The following diagram outlines the typical stress conditions applied.

G cluster_stress Stress Conditions cluster_analysis Analysis Bimatoprost This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Bimatoprost->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Bimatoprost->Base Oxidation Oxidative Degradation (e.g., 30% H2O2, 80°C) Bimatoprost->Oxidation Thermal Thermal Degradation (e.g., 80°C) Bimatoprost->Thermal Photolytic Photolytic Degradation (UV light exposure) Bimatoprost->Photolytic Analysis Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Forced degradation study workflow.

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the determination of this compound. The method is suitable for routine quality control analysis and can be validated to be stability-indicating by performing forced degradation studies.[6][7][8] This ensures the reliable assessment of the purity and stability of this compound in pharmaceutical samples.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bimatoprost is a synthetic prostamide analog used therapeutically to reduce intraocular pressure in patients with glaucoma and for the cosmetic enhancement of eyelashes. It typically exists as an ethyl amide prodrug, which is hydrolyzed in vivo to the biologically active Bimatoprost free acid.[1][2] Bimatoprost Isopropyl Ester is a related compound, an ester prodrug that is also converted to the active free acid. The sensitive and selective quantification of this and related prostaglandin (B15479496) analogs is crucial for pharmacokinetic studies, formulation development, and quality control in cosmetic and pharmaceutical products.[3][4] LC-MS/MS offers the high sensitivity and specificity required for the analysis of these compounds in complex matrices.[5]

Biological Pathway: Hydrolysis of this compound

This compound, much like other prostaglandin prodrugs such as Latanoprost and Travoprost, is biologically inactive in its ester form. Upon administration, it undergoes hydrolysis by endogenous esterases, primarily in the cornea, to its active form, Bimatoprost free acid (17-phenyl-trinor PGF2α).[2][6] This free acid is a potent agonist of the prostaglandin F (FP) receptor, which mediates the therapeutic effects.

G Bimatoprost_IE This compound (Inactive Prodrug) Esterases Corneal Esterases Bimatoprost_IE->Esterases Hydrolysis Bimatoprost_FA Bimatoprost Free Acid (Active Metabolite) Esterases->Bimatoprost_FA FP_Receptor Prostaglandin FP Receptor Bimatoprost_FA->FP_Receptor Agonist Binding Biological_Effect Biological Effect (e.g., IOP Reduction) FP_Receptor->Biological_Effect

Hydrolysis of this compound to its active form.

Experimental Protocols

This protocol is based on established methods for the analysis of prostaglandin analogs in cosmetic and biological matrices.[3][5]

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an efficient sample preparation technique for a variety of matrices.

  • Weighing: Weigh 100 mg of the sample (e.g., cosmetic serum, tissue homogenate) into a 2 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard: Add 5 µL of an internal standard (IS) solution (e.g., Reserpine at 1 mg/mL in methanol) to the tube.

  • Extraction Solvent: Add 995 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B.

  • Vortexing/Ultrasonication: Vortex the mixture for 1 minute or sonicate for 10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes.

  • Collection: Transfer the clear supernatant into an HPLC vial for analysis.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions

The following table summarizes the recommended liquid chromatography conditions for the separation of this compound.

ParameterRecommended Setting
HPLC System Waters Acquity UPLC or equivalent
Column Kinetex Biphenyl, 100 Å, 2.6 µm, 2.1 mm x 100 mm or equivalent
Mobile Phase A 5 mM Ammonium Acetate with 0.02% Formic Acid in Water
Mobile Phase B 5 mM Ammonium Acetate with 0.02% Formic Acid in Acetonitrile/Water (95:5, v/v)
Gradient Elution 0-4.0 min: 5% B; 4.0-18.0 min: 5-95% B; 18.0-18.1 min: 95-100% B; 18.1-22.0 min: 100% B (column wash); 22.0-22.1 min: 100-5% B; 22.1-24.0 min: 5% B (re-equilibration)
Flow Rate 0.25 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometry Conditions

The following table provides the mass spectrometry conditions. The MRM transitions for this compound are predicted based on its molecular weight and common fragmentation patterns for prostaglandin esters.

ParameterRecommended Setting
Mass Spectrometer Waters Xevo TQ or equivalent triple quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 550 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Predicted MRM Transitions for this compound

The molecular formula for this compound is C₂₆H₃₈O₅, with a molecular weight of 430.58 g/mol .[3][7] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺. Product ions are predicted based on common neutral losses of water (from the three hydroxyl groups) and fragmentation of the isopropyl ester group.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Predicted)Transition Type
This compound431.6413.6Quantifier (Loss of H₂O)
This compound431.6371.5Qualifier (Loss of Isopropanol)
This compound431.6299.4Qualifier (Further Fragmentation)

Disclaimer: The product ions and their designation as quantifier/qualifier are predicted and should be confirmed experimentally with an analytical standard.

Quantitative Data for Related Prostaglandin Analogs

The following data, derived from studies on Bimatoprost and Latanoprost, can serve as a reference for expected performance.[1][5]

AnalyteLinearity Range (µg/g)LOD (µg/g)LOQ (µg/g)Recovery (%)
Bimatoprost1 - 500~0.1~0.3>90%
Latanoprost1 - 500~0.1~0.3>90%

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing (100 mg) Add_IS Add Internal Standard Sample->Add_IS Extract Add Extraction Solvent & Vortex/Sonicate Add_IS->Extract Centrifuge Centrifugation (3000 x g, 5 min) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 10 µL into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (C18 Biphenyl Column) Injection->Separation Detection MS/MS Detection (Positive ESI, MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

References

Application Note: Structural Characterization and Purity Assessment of Bimatoprost Isopropyl Ester using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural characterization and quantitative purity assessment of Bimatoprost (B1667075) isopropyl ester, a prostaglandin (B15479496) F2α analog. We provide detailed protocols for ¹H and ¹³C NMR analysis, including sample preparation, data acquisition, and processing. Furthermore, a quantitative NMR (qNMR) method for determining the purity of Bimatoprost isopropyl ester is described. This note also includes a summary of expected chemical shifts and a visual representation of the compound's signaling pathway and the experimental workflow.

Introduction

Bimatoprost is a synthetic prostamide analog widely used in the treatment of glaucoma and ocular hypertension.[1][2] It functions by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP).[3][4] this compound is a prodrug form of Bimatoprost, designed to enhance its penetration through the cornea. Accurate characterization and purity determination of this active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound and can be used for quantitative analysis.[5][6] ¹H and ¹³C NMR are routinely employed for the structural elucidation and confirmation of organic molecules, while quantitative NMR (qNMR) offers a precise method for purity determination without the need for a specific reference standard of the analyte.[7][8]

This application note serves as a practical guide for the NMR-based analysis of this compound.

Mechanism of Action and Signaling Pathway

Bimatoprost mimics the action of endogenous prostamides, binding to prostamide receptors in the eye.[3] This activation leads to a cascade of intracellular events that ultimately increase the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways, resulting in a reduction of intraocular pressure.[1][4]

Bimatoprost_Signaling_Pathway cluster_membrane Cell Membrane Prostamide_Receptor Prostamide Receptor Intracellular_Signaling Intracellular Signaling Cascade Prostamide_Receptor->Intracellular_Signaling Bimatoprost Bimatoprost Isopropyl Ester (Prodrug) Bimatoprost_Active Bimatoprost (Active Form) Bimatoprost->Bimatoprost_Active Corneal Hydrolases Bimatoprost_Active->Prostamide_Receptor Binding & Activation Aqueous_Outflow Increased Aqueous Humor Outflow Intracellular_Signaling->Aqueous_Outflow IOP_Reduction Reduction of Intraocular Pressure Aqueous_Outflow->IOP_Reduction

Bimatoprost Signaling Pathway

Experimental Protocols

Materials and Equipment
Sample Preparation for Structural Characterization (¹H and ¹³C NMR)
  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ with TMS.

  • Vortex the sample until it is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition for Structural Characterization
  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: Standard single-pulse

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (sample concentration dependent)

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz

    • Pulse Program: Proton-decoupled single-pulse

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (sample concentration dependent)

Protocol for Quantitative NMR (qNMR) Purity Assessment
  • Internal Standard Selection: Choose a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, does not react with the sample, and has resonances that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in a known volume of CDCl₃.

    • Transfer the solution to an NMR tube.

  • qNMR Data Acquisition (¹H NMR):

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the spectrum with zero-filling and apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. The data for the core Bimatoprost structure is based on published data for Bimatoprost, and the shifts for the isopropyl ester moiety are estimated based on typical values for similar functional groups.[9]

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.30 - 7.15m5HAromatic protons
~5.65 - 5.30m4HVinylic protons
~4.99sept1H-OCH(CH₃)₂
~4.10 - 3.90m3H-CHOH
~3.20m2H-NHCH₂CH₃
~2.80 - 1.50m~16HAliphatic protons
~1.22d6H-OCH(CH₃)₂
~1.10t3H-NHCH₂CH₃

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~173.0C=O (ester)
~172.8C=O (amide)
~142.0Aromatic C
~135.0 - 125.0Aromatic & Vinylic CH
~78.0 - 72.0-CHOH
~67.5-OCH(CH₃)₂
~55.0 - 22.0Aliphatic CH, CH₂
~21.8-OCH(CH₃)₂
~15.0-NHCH₂CH₃

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization and purity assessment of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Weighing Accurate Weighing of Sample (& IS for qNMR) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer 1H_NMR ¹H NMR Acquisition Transfer->1H_NMR 13C_NMR ¹³C NMR Acquisition Transfer->13C_NMR qNMR qNMR (¹H) Acquisition Transfer->qNMR Processing Fourier Transform, Phasing, Baseline Correction 1H_NMR->Processing 13C_NMR->Processing qNMR->Processing Integration Signal Integration Processing->Integration Analysis Structural Assignment & Purity Calculation Integration->Analysis

NMR Experimental Workflow

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of this compound. The protocols and data presented in this application note provide a comprehensive framework for confirming the identity, structure, and purity of this important pharmaceutical compound. The use of ¹H and ¹³C NMR allows for unambiguous structural elucidation, while qNMR provides a reliable method for purity assessment, crucial for quality control in drug development and manufacturing.

References

Application Note: Development of a Stability-Indicating Assay for Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bimatoprost, a prostaglandin (B15479496) F2α analog, is a potent ocular hypotensive agent. While the ethyl amide form is well-known, the isopropyl ester derivative also finds applications. Ensuring the stability of Active Pharmaceutical Ingredients (APIs) like Bimatoprost isopropyl ester is critical for the safety and efficacy of pharmaceutical products. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API, free from interference from its degradation products, impurities, or excipients. This application note details a comprehensive protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in line with the International Council for Harmonisation (ICH) guidelines.

The development of such a method involves subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products. These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis. The analytical method must then be able to resolve the parent drug peak from all the generated degradation product peaks.

Experimental Protocols

Materials and Reagents
Instrumentation and Chromatographic Conditions

A validated stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is proposed for the estimation of this compound.

  • Instrument: HPLC system with a UV-Vis or PDA detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic mobile phase can be optimized. A common starting point for prostaglandin analogs is a mixture of an aqueous phase (like 0.1% formic acid in water) and an organic phase (like acetonitrile). For example, a mobile phase of 0.1% formic acid in water and acetonitrile in a 30:70 v/v ratio has been used for Bimatoprost.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Prostaglandin analogs like Bimatoprost typically lack a strong chromophore, leading to a low UV absorbance. A wavelength in the range of 205-220 nm is often used.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[3][4][5]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the solution for a specified period (e.g., 30 minutes at 80°C).[1] Cool the solution and neutralize it with an appropriate volume of 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution for a specified period (e.g., 30 minutes at 80°C).[1] Cool the solution and neutralize it with an appropriate volume of 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase. The primary degradation pathway expected here is the hydrolysis of the isopropyl ester to the Bimatoprost free acid.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature or slightly elevated temperature (e.g., 80°C) for a specified period (e.g., 30 minutes).[1] Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug (1000 µg/mL in mobile phase) to dry heat (e.g., 80°C) for a specified period.[1] For the solution, cool it to room temperature and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug (1000 µg/mL in mobile phase) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines.

A control sample (unstressed) should be prepared by diluting the stock solution to the same concentration as the stressed samples. All samples should be analyzed by the proposed HPLC method.

Data Presentation

The results of the forced degradation studies should be summarized to clearly indicate the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionParameters% Assay of this compound% DegradationNumber of Degradation ProductsRetention Time (min) of Major Degradant(s)
Control (Unstressed) -99.80.20-
Acid Hydrolysis 0.1 N HCl, 80°C, 30 min85.214.823.5, 5.1
Base Hydrolysis 0.1 N NaOH, 80°C, 30 min82.517.513.5
Oxidative Degradation 30% H₂O₂, 80°C, 30 min88.911.132.8, 4.2, 6.0
Thermal Degradation Solid, 80°C, 48 hrs98.11.917.2
Photolytic Degradation UV & Vis Light, ICH Q1B95.34.724.8, 8.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The development of a stability-indicating assay follows a logical progression of steps, from method development to validation.

G cluster_0 Method Development cluster_2 Method Optimization cluster_3 Method Validation (ICH Q2(R1)) A Literature Review & Method Scouting B Selection of Initial Chromatographic Conditions A->B C System Suitability Testing B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation C->F G Thermal Stress C->G H Photolytic Stress C->H I Analysis of Stressed Samples D->I E->I F->I G->I H->I J Peak Purity & Resolution Check I->J K Optimization of Mobile Phase & Gradient J->K L Specificity K->L M Linearity & Range K->M N Accuracy & Precision K->N O LOD & LOQ K->O P Robustness K->P G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photo Photolysis (UV/Vis) Bimatoprost_IE This compound (Parent Drug) Bimatoprost_FA Bimatoprost Free Acid Bimatoprost_IE->Bimatoprost_FA H+ or OH- Oxidative_Degradants Oxidative Degradants (e.g., epoxides, ketones) Bimatoprost_IE->Oxidative_Degradants [O] Photolytic_Degradants Isomers & Other Photoproducts Bimatoprost_IE->Photolytic_Degradants

References

Animal Models for Studying Bimatoprost Isopropyl Ester Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost (B1667075) isopropyl ester, a synthetic prostamide analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension.[1] Its mechanism of action involves increasing both the trabecular and uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[2] An interesting side effect observed during clinical use was the growth of eyelashes, which led to its development and FDA approval for treating eyelash hypotrichosis.[3][4] This dual applicability has prompted extensive preclinical research using various animal models to elucidate its physiological effects, pharmacokinetics, and safety profile.

These application notes provide detailed protocols and summarized data from studies utilizing animal models to investigate the effects of bimatoprost on intraocular pressure and hair growth.

I. Ophthalmic Applications: Intraocular Pressure Reduction

A variety of animal models, including rodents, rabbits, canines, and non-human primates, have been instrumental in characterizing the IOP-lowering effects of bimatoprost.

Animal Models
  • Rats: Commonly used for initial screening and mechanistic studies. Models of ocular hypertension can be induced, for example, by intracameral injection of conjunctival fibroblasts.[5][6]

  • Rabbits: New Zealand white rabbits are frequently used to study ocular hypertension, which can be induced by injecting hypertonic saline into the vitreous humor.[7]

  • Dogs: Normotensive Beagle dogs are a valuable model for both topical and intracameral sustained-release implant studies.[8][9][10] Their larger eyes are advantageous for surgical manipulations and pharmacokinetic studies.

  • Non-human Primates (NHPs): Cynomolgus monkeys with laser-induced ocular hypertension are considered a gold standard preclinical model due to the anatomical and physiological similarities of their eyes to human eyes.[7][11][12]

Quantitative Data Summary: IOP Reduction
Animal ModelConditionBimatoprost Concentration/DoseRouteKey FindingsReference
RatChronic Glaucoma Model0.03%TopicalSignificant IOP reduction when combined with 0.5% timolol.[5][6][5][6]
RabbitOcular Hypertensive0.1%TopicalBimatoprost alone was not effective in this specific model.[7][7]
DogNormotensive0.03%TopicalMean peak IOP reduction of 27.6% (5.9 mmHg).[13][13]
DogNormotensive15 µg ImplantIntracameralMean peak IOP reduction of 34.4% in SLT-treated eyes and 35.7% in SLT-naive eyes.[10][10]
Cynomolgus MonkeyLaser-Induced Ocular Hypertension0.03%TopicalIOP reduction of -4.8 ± 1.6 mmHg from baseline at 18 hours post-dosing.[7][7]
Experimental Protocols
  • Animals: Male Wistar rats.

  • Model Induction: Induce chronic ocular hypertension by intracamerally injecting conjunctival fibroblasts.[5] This blocks aqueous outflow, leading to elevated IOP.[5]

  • Drug Administration: Administer 0.03% bimatoprost ophthalmic solution topically to the eye, often in combination with other hypotensive agents like 0.5% timolol.[6]

  • IOP Measurement: Measure IOP using a rebound tonometer at baseline and various time points post-administration.

  • Endpoint Analysis: Beyond IOP, retinal ganglion cell (RGC) loss can be quantified through histological analysis and TUNEL assays for apoptosis.[6]

  • Animals: Female cynomolgus monkeys.

  • Model Induction: Induce unilateral ocular hypertension using laser photocoagulation of the trabecular meshwork.[7]

  • Drug Administration: Instill a single drop of 0.03% bimatoprost solution onto the cornea of the hypertensive eye.

  • IOP Measurement: Measure IOP at baseline and at specified intervals (e.g., 12 and 18 hours) post-dosing using a calibrated tonometer.[7]

  • Data Analysis: Compare the IOP in the treated eye to the baseline and to a vehicle-treated control group.

Signaling Pathway: IOP Reduction

Bimatoprost is thought to lower IOP by binding to prostamide receptors, which are distinct from the prostaglandin (B15479496) F (FP) receptors targeted by other prostaglandin analogs.[4] This interaction is believed to increase the outflow of aqueous humor through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways. Studies in FP receptor knockout mice have shown that an intact FP receptor is critical for the IOP-lowering response to bimatoprost in this species, suggesting a complex mechanism that may also involve FP receptors.[14][15]

IOP_Reduction_Pathway Bimatoprost Bimatoprost Prostamide_Receptor Prostamide Receptor Bimatoprost->Prostamide_Receptor FP_Receptor FP Receptor (in some species) Bimatoprost->FP_Receptor Signaling_Cascade Intracellular Signaling Cascade Prostamide_Receptor->Signaling_Cascade FP_Receptor->Signaling_Cascade TM_Outflow Increased Trabecular Meshwork Outflow Signaling_Cascade->TM_Outflow US_Outflow Increased Uveoscleral Outflow Signaling_Cascade->US_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) TM_Outflow->IOP_Reduction US_Outflow->IOP_Reduction

Caption: Proposed signaling pathway for Bimatoprost-induced IOP reduction.

II. Dermatological Applications: Hair Growth Stimulation

The observation of eyelash growth in glaucoma patients led to investigations into bimatoprost's potential for treating alopecias.[16]

Animal Models
  • Mice: C57BL/6 mice are commonly used to study hair follicle cycling. The dorsal skin is shaved during the telogen (resting) phase of the hair cycle to observe the transition to anagen (growth).[16][17]

Quantitative Data Summary: Hair Growth
Animal ModelBimatoprost ConcentrationTreatment DurationKey FindingsReference
C57/black 6 Mice0.03%14 days (once daily)Time to onset of hair regrowth was approximately halved. Time to achieve complete hair regrowth was significantly reduced.[17]
Experimental Protocol
  • Animals: C57BL/6 mice, where the hair follicles are synchronized in the telogen phase.

  • Procedure: Shave the dorsal skin of the mice.[16] The pink skin color confirms the telogen phase.

  • Drug Administration: Apply a topical solution of 0.03% bimatoprost to the shaved area once daily.[17] A vehicle-only control group should be included.

  • Assessment:

    • Visually assess and photograph the shaved area daily.

    • Record the time of onset of hair regrowth.

    • Record the time taken to completely cover the shaved area with new hair.[17]

  • Data Analysis: Compare the hair growth parameters between the bimatoprost-treated and vehicle-treated groups.

Experimental Workflow: Hair Growth Study

Hair_Growth_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Select_Mice Select C57BL/6 Mice (Telogen Phase) Shave_Dorsum Shave Dorsal Skin Select_Mice->Shave_Dorsum Group_Assignment Assign to Groups (Bimatoprost vs. Vehicle) Shave_Dorsum->Group_Assignment Daily_Application Once Daily Topical Application (e.g., 14 days) Group_Assignment->Daily_Application Daily_Observation Daily Visual Observation & Photography Daily_Application->Daily_Observation Measure_Onset Measure Onset of Hair Regrowth Daily_Observation->Measure_Onset Measure_Coverage Measure Time to Full Coverage Daily_Observation->Measure_Coverage Compare_Groups Compare Treatment vs. Control Group Measure_Onset->Compare_Groups Measure_Coverage->Compare_Groups

Caption: Experimental workflow for a mouse hair regrowth study.

Signaling Pathway: Hair Growth

Bimatoprost is believed to stimulate hair growth by prolonging the anagen (growth) phase of the hair cycle and increasing the number of hairs in this phase.[18] It likely acts on prostamide receptors located in the dermal papilla of the hair follicle.[16] This interaction triggers intracellular signaling pathways that alter the expression of paracrine factors, which in turn stimulate the hair matrix cells to proliferate, leading to increased hair synthesis.[16]

Hair_Growth_Pathway Bimatoprost Bimatoprost Prostamide_Receptor Prostamide Receptor (Dermal Papilla) Bimatoprost->Prostamide_Receptor Signaling_Cascade Intracellular Signaling Cascade Prostamide_Receptor->Signaling_Cascade Paracrine_Factors Release of Paracrine Growth Factors Signaling_Cascade->Paracrine_Factors Hair_Matrix Stimulation of Hair Matrix Cells Paracrine_Factors->Hair_Matrix Anagen_Phase Prolonged Anagen Phase Hair_Matrix->Anagen_Phase Hair_Growth Increased Hair Growth (Length & Thickness) Anagen_Phase->Hair_Growth

Caption: Proposed mechanism for Bimatoprost-stimulated hair growth.

III. Safety and Toxicology

Nonclinical pharmacokinetic and toxicokinetic studies have been conducted in mice, rats, rabbits, and monkeys.[3] Bimatoprost was found to be neither carcinogenic nor mutagenic in animal and in vitro studies.[19] Local tolerance studies have shown that clinical concentrations of bimatoprost are generally well-tolerated in various animal species, with some instances of ocular irritation and conjunctival hyperemia observed.[20]

Conclusion

Animal models are indispensable tools for the preclinical evaluation of bimatoprost isopropyl ester. Rodent, rabbit, canine, and non-human primate models have provided crucial data on its efficacy in lowering intraocular pressure, while mouse models have been pivotal in understanding its hair growth-stimulating properties. The protocols and data summarized herein offer a foundation for researchers designing future studies to further explore the therapeutic potential of this compound.

References

Application Notes and Protocols: Formulating Bimatoprost Isopropyl Ester for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost isopropyl ester is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). Unlike the more commonly known ophthalmic drug Bimatoprost, which is a prostamide (an ethyl amide derivative), this compound features an isopropyl ester at the C-1 carbon. This structural feature classifies it with other PGF2α prodrugs like Latanoprost and Travoprost, which are designed to enhance lipophilicity for improved membrane penetration.[1][2] In research settings, the ester is hydrolyzed by endogenous esterases to yield the biologically active Bimatoprost acid, which then acts as a potent agonist at the prostaglandin F (FP) receptor.

These application notes provide essential data and protocols for the proper handling, solubilization, and preparation of this compound for in vitro and other research applications.

Physicochemical and Handling Data

Proper formulation begins with a clear understanding of the compound's physical and chemical properties. The data below has been compiled from various chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference / CAS Number
Molecular Formula C₂₆H₃₈O₅[3][4]
Molecular Weight 430.58 g/mol [3][4]
Appearance Pale yellow to colorless oily liquid or pale yellow to white waxy solid.[3]
Solubility - Aqueous: Practically insoluble. - Organic: Freely soluble in ethanol (B145695), methanol, acetonitrile, DMSO.[3][]
Storage Conditions Store at -10°C for long-term use in a tightly sealed container. Protect from light and moisture.[3]
Shelf Life 2 years under recommended storage conditions.[3]
CAS Number 130209-76-6[3][4]

Application Notes for Formulation

Due to its practical insolubility in water, a primary stock solution of this compound must be prepared in an organic solvent.[3]

  • Recommended Solvents: Anhydrous ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO) are suitable choices. For cell-based assays, ethanol or DMSO are most common.

  • Concentration: A stock concentration of 1-10 mg/mL or 10 mM is standard for laboratory use. Preparing a high-concentration stock minimizes the volume of organic solvent added to aqueous experimental systems.

  • Handling: this compound may be supplied as an oily solid. Warm the vial briefly to room temperature before opening. Weigh the required amount quickly and dissolve in the chosen solvent. If the entire quantity is to be used, the solvent can be added directly to the manufacturer's vial to reconstitute the material.

  • Long-Term Storage: The solid compound and organic stock solutions should be stored at -10°C or colder, protected from light.[3]

  • Aqueous Instability: As an isopropyl ester, the compound is susceptible to hydrolysis in aqueous solutions, a common characteristic of prostaglandin analogs.[6] The stability is influenced by pH. For other prostaglandin isopropyl esters, maximum stability is often found at a slightly acidic pH (5.5-6.7).[6] It is recommended to prepare aqueous working solutions fresh for each experiment and avoid long-term storage.

  • Freeze-Thaw Cycles: To avoid degradation and solvent evaporation, dispense the primary stock solution into single-use aliquots and store them at -10°C or colder.

Transitioning the lipophilic compound from an organic stock to an aqueous buffer or cell culture medium requires careful dilution.

  • Direct Dilution: The most common method is to rapidly dilute a small volume of the organic stock solution into a larger volume of the aqueous medium while vortexing or stirring vigorously. This creates a thermodynamically unstable but often usable solution for immediate experimental use.

  • Solvent Concentration: In cell culture experiments, the final concentration of the organic solvent (e.g., DMSO, ethanol) should be kept to a minimum, typically below 0.5% (v/v), to prevent solvent-induced cytotoxicity or off-target effects. A vehicle control (medium with the same final concentration of solvent) must always be included in experiments.

  • Solubilizing Excipients: For applications requiring higher aqueous concentrations or improved stability, solubilizing excipients may be necessary. These are common in pharmaceutical formulations but add complexity to research protocols. Options include:

    • Cyclodextrins: (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes to enhance solubility.[7]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can be used at low concentrations, but may have biological effects of their own.[8][9]

Experimental Protocols

Materials:

  • This compound (MW = 430.58 g/mol )

  • Anhydrous Ethanol (≥99.5%)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh out 1 mg of the compound using an analytical balance.

  • To calculate the volume of ethanol needed for a 10 mM solution:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 430.58 g/mol ) = 0.000232 L

    • Volume (µL) = 232 µL

  • Add 232 µL of anhydrous ethanol to the vial containing 1 mg of this compound.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Dispense into smaller, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes.

  • Label clearly and store at -10°C or colder, protected from light.

Materials:

  • 10 mM this compound stock solution in ethanol (from Protocol 1)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare an Intermediate Dilution:

    • Thaw one aliquot of the 10 mM stock solution.

    • Perform a 1:100 serial dilution by adding 5 µL of the 10 mM stock solution to 495 µL of cell culture medium or PBS. This results in a 100 µM intermediate solution. Vortex immediately and thoroughly.

    • Note: The ethanol concentration is now 1%.

  • Prepare the Final Working Solution:

    • Perform a 1:100 final dilution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium or PBS. This results in the final 1 µM working solution.

    • The final ethanol concentration is now 0.01%, which is well-tolerated by most cell lines.

  • Prepare the Vehicle Control:

    • Create a vehicle control by performing the same serial dilutions using only the ethanol solvent (without the compound) into the same final volume of medium/buffer. This control is essential for differentiating the compound's effects from any solvent effects.

  • Use the freshly prepared working solution and vehicle control immediately in the experiment.

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the formulation workflow and the expected biological mechanism of action for this compound as a PGF2α analog.

G Formulation Workflow for this compound cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) compound Receive Solid This compound weigh Weigh Compound compound->weigh Equilibrate to RT dissolve Dissolve in Organic Solvent (e.g., Ethanol) weigh->dissolve stock 10 mM Stock Solution dissolve->stock Vortex to Mix aliquot Aliquot for Storage stock->aliquot store Store at -10°C (Protect from Light) aliquot->store thaw Thaw One Aliquot store->thaw For Experiment intermediate Prepare Intermediate Dilution (e.g., 100 µM) thaw->intermediate final Prepare Final Working Dilution (e.g., 1 µM) intermediate->final Vortex during dilution use Use Immediately in Experiment final->use

Caption: Experimental workflow from solid compound to final aqueous working solution.

G PGF2α Analog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIE Bimatoprost Isopropyl Ester (Prodrug) BA Bimatoprost Acid (Active Drug) BIE->BA Esterase Hydrolysis FP_receptor FP Receptor (GPCR) BA->FP_receptor Binds Gq Gαq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates Response Cellular Responses (e.g., Gene Expression, Matrix Remodeling) MAPK->Response Leads to

Caption: PGF2α analog signaling via the FP receptor and Gαq protein activation.

References

Application Notes and Protocols for Bimatoprost Isopropyl Ester Sustained-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bimatoprost (B1667075) isopropyl ester sustained-release formulations, focusing on the biodegradable intracameral implant. The information compiled herein, supported by detailed experimental protocols, is intended to guide research and development efforts in the field of long-acting glaucoma therapies.

Application Notes

Introduction to Bimatoprost Sustained-Release

Glaucoma, a leading cause of irreversible blindness, is often managed by reducing intraocular pressure (IOP).[1] Topical ophthalmic solutions, such as bimatoprost, are effective but rely heavily on patient adherence.[1][2] Sustained-release formulations have been developed to address the challenges of poor adherence by delivering the drug over an extended period following a single administration.[2][3]

The bimatoprost sustained-release implant (Bimatoprost SR) is a biodegradable, sterile, rod-shaped implant designed for intracameral administration.[1][4] It contains bimatoprost within a matrix of poly D,L-lactide-co-glycolide (PLGA) polymers, which are widely used in biodegradable sutures.[1][4] The implant biodegrades via hydrolysis into lactic acid and glycolic acid, which are then metabolized to carbon dioxide and water, while slowly releasing the entrapped bimatoprost.[1] This targeted delivery to the anterior chamber enhances drug availability at the iris-ciliary body, a key site of action, while minimizing exposure to off-target tissues and potentially reducing side effects associated with topical application.[3]

Mechanism of Action

Bimatoprost is a synthetic prostamide analog that lowers IOP by increasing the outflow of aqueous humor. While initially debated, it is now understood that bimatoprost and its active metabolite, bimatoprost acid, exert their effects primarily by acting as agonists at the prostaglandin (B15479496) F2α (FP) receptor.[1][2] Activation of FP receptors in the ciliary muscle and trabecular meshwork leads to the remodeling of the extracellular matrix, which reduces hydraulic resistance and enhances both the uveoscleral and trabecular outflow pathways.

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Bimatoprost_Pathway Bimatoprost Bimatoprost (Implant) Hydrolysis Hydrolysis (in ocular tissues) Bimatoprost->Hydrolysis Bim_Acid Bimatoprost Acid (Active Metabolite) Hydrolysis->Bim_Acid FP_Receptor Prostaglandin FP Receptor Bim_Acid->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC MMP ↑ Matrix Metalloproteinase (MMP) Expression Ca_PKC->MMP ECM Extracellular Matrix Remodeling MMP->ECM Outflow Increased Uveoscleral & Trabecular Outflow ECM->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

Caption: Bimatoprost signaling pathway for IOP reduction.

In Vitro & In Vivo Release Characteristics
  • In Vitro: Drug release from the bimatoprost implant is typically complete within 90 days in laboratory settings.[1][2] The release profile often shows an initial slower release followed by a period of faster, zero-order release until the drug is nearly depleted.[4]

  • In Vivo: Pharmacokinetic studies in beagle dogs administered a 15 µg implant showed that 80.5% of the bimatoprost was released by day 51 and 99.8% by day 80.[2] Drug levels in intraocular tissues fell below the limit of detection by approximately 4.5 months post-administration.[1][2]

Clinical Efficacy & Safety

Numerous clinical trials have demonstrated the efficacy and safety of bimatoprost sustained-release implants in patients with open-angle glaucoma (OAG) and ocular hypertension (OHT).

Data Presentation: Summary of Clinical Trial Efficacy Data

The following tables summarize the mean IOP reduction from baseline observed in key clinical studies.

Table 1: Phase I/II APOLLO Study - Mean IOP Reduction (mmHg) from Baseline [2][5]

Dose StrengthWeek 16Month 6Month 12Month 24
6 µg7.2--7.5
10 µg7.4--7.3
15 µg8.1--7.3
20 µg9.5--8.9
Topical Bimatoprost 0.03% (Fellow Eye)8.4--8.2

Note: Data censored at rescue/retreatment. Month 6, 12, and 24 data reflect longer-term follow-up from the same study cohort.

Table 2: Phase III ARTEMIS 1 & 2 Studies - Mean IOP Reduction (mmHg) from Baseline Through Week 12 [1]

Treatment GroupMean IOP Reduction Range (mmHg)
10 µg Implant6.2 - 7.4
15 µg Implant6.5 - 7.8
Topical Timolol 0.5%6.1 - 6.7

A key finding from these studies is the prolonged duration of effect, with a single implant controlling IOP for many months. In the Phase I/II study, 40% of patients did not require additional treatment for up to one year, and 28% for up to two years after a single implant.[2] The most common adverse events are typically transient and related to the administration procedure.[2][6]

Experimental Protocols

The following are representative protocols for the development and evaluation of bimatoprost sustained-release implants. These are intended as a guide and may require optimization based on specific polymer characteristics and equipment.

Protocol for Fabrication of Bimatoprost-PLGA Implant

Objective: To fabricate a rod-shaped, biodegradable implant containing a precise dose of bimatoprost using hot-melt extrusion.

Materials:

  • Bimatoprost isopropyl ester powder (pharmaceutical grade)

  • Poly(D,L-lactide-co-glycolide) (PLGA), ester terminated, with a 50:50 to 75:25 lactide:glycolide ratio and suitable molecular weight

  • Hot-Melt Extruder with a small-diameter (e.g., 0.2-0.5 mm) die

  • Precision cutting tool

  • High-precision analytical balance

Methodology:

  • Blending: Accurately weigh the desired amounts of bimatoprost and PLGA polymer to achieve the target drug load (e.g., 10 µg bimatoprost per implant of a specific weight).

  • Thoroughly mix the powders in a sealed container using a blender or tumbler until a homogenous mixture is achieved.

  • Extrusion: Transfer the powder blend to the hopper of the hot-melt extruder.

  • Set the extruder barrel and die temperatures to a suitable range (e.g., 80-120°C) that allows for the melting and mixing of the polymer without degrading the bimatoprost.

  • Set the screw speed to a low-to-moderate rate to ensure proper mixing and a consistent feed rate.

  • Begin the extrusion process. Discard the initial portion of the extrudate to ensure the final product is homogenous.

  • Collect the extruded filament on a conveyor belt or spool. The filament should be a continuous, solid rod of uniform diameter.

  • Cutting: Allow the filament to cool to room temperature.

  • Using a precision cutting tool, cut the filament into segments of a specific length to achieve the target implant weight and drug dose.

  • Quality Control: Weigh individual implants to verify mass uniformity. Analyze a subset of implants via HPLC (see Protocol 2.3) to confirm drug content and uniformity.

Protocol for In Vitro Drug Release Study

Objective: To determine the in vitro release kinetics of bimatoprost from the fabricated PLGA implant over time.

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InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Implant Place Implant in Vial Add_Medium Add Release Medium (e.g., PBS pH 7.4) Implant->Add_Medium Incubate Incubate at 37°C with gentle agitation Add_Medium->Incubate Sample Withdraw Aliquot at Pre-defined Timepoints Incubate->Sample Replace Replenish with Fresh Medium (Maintain Sink Conditions) Sample->Replace Analyze Quantify Bimatoprost (HPLC Protocol 2.3) Replace->Analyze Plot Plot Cumulative Release vs. Time Analyze->Plot

Caption: Experimental workflow for in vitro drug release testing.

Materials & Equipment:

  • Bimatoprost-PLGA implants

  • Sterile glass vials with screw caps

  • Release Medium: Phosphate Buffered Saline (PBS), pH 7.4

  • Shaking incubator or water bath set to 37°C

  • HPLC system with UV detector (see Protocol 2.3)

  • Volumetric flasks and pipettes

Methodology:

  • Place one implant into each of several sterile glass vials (n=3-5 per time point).

  • Add a precise volume of pre-warmed (37°C) release medium (e.g., 5 mL) to each vial. The volume should be sufficient to maintain sink conditions.

  • Place the vials in a shaking incubator set to 37°C with gentle agitation (e.g., 50 rpm).

  • At each scheduled time point (e.g., Day 1, 3, 7, 14, 21, 30, 60, 90), remove the entire volume of the release medium from the sample vials for that time point.

  • Replace the removed medium with an equal volume of fresh, pre-warmed medium.

  • Filter the collected samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Analyze the concentration of bimatoprost in the filtered samples using a validated HPLC method (see Protocol 2.3).

  • Calculate the cumulative percentage of drug released at each time point relative to the total drug load of the implant.

Protocol for Analytical Quantification (HPLC)

Objective: To quantify the concentration of bimatoprost in release media using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Equipment & Reagents:

  • HPLC system with UV detector, autosampler, and column oven

  • RP C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).[7]

  • Bimatoprost reference standard

  • Acetonitrile, formic acid, and HPLC-grade water

Chromatographic Conditions (Example): [7][8]

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210-220 nm[8]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of bimatoprost reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.1 - 20 µg/mL).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the filtered samples from the in vitro release study (Protocol 2.2) into the HPLC system.

  • Quantification: Determine the concentration of bimatoprost in the samples by comparing their peak areas to the calibration curve.

Protocol for Preclinical In Vivo Efficacy Study

Objective: To evaluate the IOP-lowering efficacy and safety of a bimatoprost sustained-release implant in a relevant animal model. Normotensive beagle dogs are a commonly used model.[5]

Animals:

  • Adult female normotensive beagle dogs (n=6-8 per group).

Groups:

  • Control Group: Sham injection or implantation of a placebo (drug-free) PLGA implant.

  • Treatment Group: Intracameral implantation of the bimatoprost-PLGA implant.

Methodology:

  • Baseline IOP: Acclimatize animals to IOP measurement procedures. Measure baseline IOP in both eyes for several days using a calibrated rebound tonometer (e.g., TonoVet) on awake animals.[5]

  • Anesthesia & Implantation: Anesthetize the animals. Under sterile conditions and using an operating microscope, administer the implant into the anterior chamber of one eye using a custom 28-gauge applicator system.[3] The implant should be placed in the inferior angle. The contralateral eye can serve as an untreated control.

  • Post-Procedure Care: Administer a topical antibiotic (e.g., gatifloxacin) post-procedure to prevent infection.[3] Monitor animals for any signs of inflammation, discomfort, or adverse reactions.

  • IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., daily for the first week, then weekly, then bi-weekly) for the duration of the study (e.g., 3-6 months).

  • Data Analysis: Calculate the mean change in IOP from baseline for each group at each time point. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the IOP in the treated eye versus the control eye and versus baseline.

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Clinical_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization & Treatment cluster_followup Follow-up & Endpoints Screen Patient Screening (OAG/OHT Diagnosis) Washout Washout of Prior IOP-lowering Meds Screen->Washout Baseline Baseline IOP Measurements Washout->Baseline Randomize Randomization Baseline->Randomize Group_A Group A: Bimatoprost Implant Randomize->Group_A Group_B Group B: Active Control (e.g., Timolol) Randomize->Group_B FollowUp Follow-up Visits (e.g., Wk 2, 6, 12, etc.) Group_A->FollowUp Group_B->FollowUp IOP_Measure IOP Measurement FollowUp->IOP_Measure Safety_Assess Safety Assessment (Adverse Events) FollowUp->Safety_Assess Primary_Endpoint Primary Endpoint: Mean IOP Change from Baseline IOP_Measure->Primary_Endpoint

Caption: Generalized workflow for a clinical trial.

References

Application Notes and Protocols for Receptor Binding Assay of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost isopropyl ester is a prostamide F2α analog widely utilized in the management of glaucoma and ocular hypertension. Its therapeutic effect is primarily mediated through the reduction of intraocular pressure (IOP). Bimatoprost is a prodrug that undergoes hydrolysis in the eye to its active metabolite, Bimatoprost acid. Both Bimatoprost and Bimatoprost acid are agonists at the prostaglandin (B15479496) F (FP) receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][2][3]

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound and its active metabolite with the prostaglandin FP receptor.

Data Presentation

The following tables summarize the quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound and Bimatoprost acid for the prostaglandin FP receptor from various studies.

Table 1: Binding Affinity (Ki) of this compound and Metabolites for the Prostaglandin FP Receptor

CompoundRadioligandReceptor SourceKi (nM)Reference
This compound[3H]-PGF2αCloned human FP receptors6310 ± 1650[2][4]
This compound[3H]-PGF2αNot Specified6310[3]
Bimatoprost acidNot SpecifiedFP receptor83[1][5]

Table 2: Functional Potency (EC50) of this compound and Metabolites at the Prostaglandin FP Receptor

CompoundAssay TypeCell LineEC50 (nM)Reference
This compoundCa2+ mobilizationCloned human FP receptors in HEK cells2940 ± 1663[2][4]
This compoundCa2+ mobilizationNative FP receptors in 3T3 mouse fibroblasts2200 ± 670[2][4]
This compoundPhosphoinositide turnoverCloned human ciliary body FP receptor694 ± 293[6][7]
This compoundPhosphoinositide turnoverHuman trabecular meshwork (h-TM) cells1410 - 6940[8]
Bimatoprost acidCa2+ mobilizationNot Specified2.8 - 3.8[5]
Bimatoprost acidPhosphoinositide turnoverCloned human ciliary body FP receptor5.8 ± 2.6[6][7]
Bimatoprost acidPhosphoinositide turnoverHuman trabecular meshwork (h-TM) cells112 ± 55[8]

Experimental Protocols

Protocol 1: Membrane Preparation from Cells Expressing Prostaglandin FP Receptor

This protocol describes the preparation of cell membranes enriched with the prostaglandin FP receptor, suitable for use in radioligand binding assays.

Materials:

  • Cells stably or transiently expressing the human prostaglandin FP receptor (e.g., HEK293, CHO cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

  • Resuspension Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge and rotor capable of 20,000 x g at 4°C

  • Dounce homogenizer or sonicator

  • BCA Protein Assay Kit

Procedure:

  • Harvest cultured cells expressing the FP receptor.

  • Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Resuspension Buffer.

  • Repeat the centrifugation step (20,000 x g for 30 minutes at 4°C).

  • Resuspend the final membrane pellet in a small volume of Resuspension Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for this compound

This protocol details a competitive binding assay to determine the affinity of this compound for the prostaglandin FP receptor using a filtration method.

Materials:

  • Prepared cell membranes expressing the prostaglandin FP receptor

  • Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α)

  • Unlabeled Prostaglandin F2α (for non-specific binding determination)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus (vacuum manifold)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: Perform the assay in a 96-well microplate. The final assay volume is 200 µL.

  • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]-PGF2α (at a final concentration near its Kd, e.g., 3 nM), and 100 µL of the membrane preparation (containing 15-20 µg of protein).

  • Non-specific Binding: Add 50 µL of unlabeled PGF2α (at a final concentration of 10 µM), 50 µL of [3H]-PGF2α, and 100 µL of the membrane preparation.

  • Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of [3H]-PGF2α, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three to four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Drying: Dry the filters completely.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cell_culture FP Receptor-Expressing Cells homogenization Homogenization in Lysis Buffer cell_culture->homogenization centrifugation1 Low-Speed Centrifugation (Remove Nuclei) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (Pellet Membranes) centrifugation1->centrifugation2 resuspension Resuspend & Wash centrifugation2->resuspension quantification Protein Quantification resuspension->quantification storage Store at -80°C quantification->storage assay_setup Assay Plate Setup (Total, Non-specific, Competition) storage->assay_setup Use Membranes in Assay incubation Incubation with [3H]-PGF2α and this compound assay_setup->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Experimental workflow for the receptor binding assay.

signaling_pathway bimatoprost This compound (Prodrug) hydrolysis Corneal Hydrolysis bimatoprost->hydrolysis bimatoprost_acid Bimatoprost Acid (Active Metabolite) hydrolysis->bimatoprost_acid fp_receptor Prostaglandin FP Receptor (GPCR) bimatoprost_acid->fp_receptor Binds to gq_protein Gq Protein Activation fp_receptor->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_mobilization Intracellular Ca2+ Mobilization ip3->ca_mobilization downstream Downstream Signaling Events dag->downstream ca_mobilization->downstream iop_reduction Increased Aqueous Outflow & IOP Reduction downstream->iop_reduction

Caption: Bimatoprost signaling pathway.

References

Application Note: Quantification of Bimatoprost and its Active Metabolite in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bimatoprost (B1667075) is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α, where the carboxylic acid group is replaced by an ethyl amide.[1] It is widely used in ophthalmic solutions to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[2] An additional approved application is for the treatment of eyelash hypotrichosis, where it increases eyelash length, thickness, and darkness.[2]

It is important to clarify that while other prostaglandin analogues like Latanoprost are isopropyl esters, Bimatoprost is technically an ethyl amide prodrug.[3] In ocular tissues, Bimatoprost is hydrolyzed by enzymes such as amidases to its corresponding free acid, 17-phenyl-trinor PGF2α (Bimatoprost acid).[3] This active metabolite is a potent agonist of the prostaglandin F (FP) receptor.[4] The hydrolysis to this active form is a critical step for its therapeutic effect.[3] Therefore, a robust and sensitive bioanalytical method for the simultaneous quantification of both the parent prodrug (Bimatoprost) and its active metabolite (Bimatoprost acid) in biological matrices like plasma and aqueous humour is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides a detailed protocol for this purpose using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway

Bimatoprost acts as a prodrug, undergoing enzymatic hydrolysis in ocular and other tissues to form the pharmacologically active Bimatoprost acid. This conversion is a key step in its mechanism of action. Further metabolism can occur through oxidation and other pathways.

Bimatoprost_Metabolism cluster_tissue Biological Conversion Bimatoprost Bimatoprost (Ethyl Amide Prodrug) Bim_Acid Bimatoprost Acid (Active Metabolite) Bimatoprost->Bim_Acid Hydrolysis (Amidase/Esterase in Cornea, Iris, Ciliary Body) Metabolites Further Oxidized Metabolites Bim_Acid->Metabolites Oxidation, N-deethylation, Glucuronidation

Caption: Metabolic conversion of Bimatoprost to its active acid form.

Bioanalytical Method by LC-MS/MS (B15284909)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for quantifying low concentrations of Bimatoprost and Bimatoprost acid typically found in biological samples.[5][6] The method involves sample extraction, chromatographic separation, and detection using Multiple Reaction Monitoring (MRM).

Experimental Workflow

The general workflow for sample analysis includes protein precipitation and liquid-liquid extraction to isolate the analytes from the biological matrix, followed by concentration and analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Aliquot Sample (e.g., 400 µL Plasma) s2 2. Add Internal Standard (IS) s1->s2 s3 3. Liquid-Liquid Extraction (LLE) s2->s3 s4 4. Evaporate Organic Layer to Dryness s3->s4 s5 5. Reconstitute in Mobile Phase s4->s5 a1 6. Inject into LC-MS/MS System s5->a1 a2 7. Data Acquisition (MRM Mode) a1->a2 a3 8. Quantify using Calibration Curve a2->a3

Caption: General experimental workflow for Bimatoprost analysis.

Quantitative Data Summary

The following tables summarize typical instrument parameters and method validation performance for the quantification of Bimatoprost and its acid metabolite.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Condition
HPLC System Waters Acquity UPLC or equivalent[7]
Column Kinetex Biphenyl (2.1 mm x 100 mm, 2.6 µm) or equivalent C8/C18[7]
Mobile Phase A 5 mM Ammonium Acetate with 0.02% Formic Acid in Water[7]
Mobile Phase B 5 mM Ammonium Acetate with 0.02% Formic Acid in Acetonitrile/Water (95/5)[7]
Flow Rate 0.25 - 0.40 mL/min
Gradient Linear gradient optimized for analyte separation
Injection Volume 10 µL

| Column Temp. | 40 °C |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters | Parameter | Bimatoprost | Bimatoprost Acid | | :--- | :--- | :--- | | MS System | SCIEX 7500, Waters Xevo TQ, or equivalent[5][7] | | Ionization Mode | ESI Positive (ESI+) | ESI Negative (ESI-)[8] | | Precursor Ion (Q1) | m/z 416.5[8] | m/z 387.6[8] | | Product Ion (Q3) | m/z 362.3[8] | m/z 193.0[8] | | Internal Standard | Bimatoprost-d5 (m/z 421.5 > 367.3)[8] | Bimatoprost acid-d4 (m/z 391.6 > 197.0)[8] | | Dwell Time | 100-150 ms | 100-150 ms | | Source Temp. | 150 °C[7] | 150 °C | | Desolvation Temp. | 550 °C[7] | 550 °C |

Table 3: Bioanalytical Method Validation Summary

Parameter Bimatoprost Bimatoprost Acid
Matrix Human Plasma Human Plasma / Aqueous Humour
Calibration Range 0.5 - 500 pg/mL[5] 0.5 - 50 ng/mL (matrix dependent)
LLOQ 0.50 pg/mL[5] ~0.5 ng/mL (1.3 nM)[8]
Linearity (r²) > 0.994[5] > 0.99
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ) Within ± 15% (± 20% at LLOQ)
Precision (%CV) < 6%[5] < 15%

| Recovery | > 85% | > 85% |

Detailed Experimental Protocol

This protocol describes the quantification of Bimatoprost and Bimatoprost acid in human plasma.

Materials and Reagents
  • Bimatoprost and Bimatoprost acid analytical standards

  • Bimatoprost-d5 and Bimatoprost acid-d4 as internal standards (IS)

  • Human plasma (K2-EDTA)

  • LC-MS grade Methanol, Acetonitrile, Water

  • LC-MS grade Formic Acid, Ammonium Acetate

  • Methyl-tert-butyl ether (MTBE)

  • Microcentrifuge tubes, pipettes, and other standard laboratory glassware

  • Centrifuge, Nitrogen evaporator

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bimatoprost, Bimatoprost acid, and their respective deuterated internal standards in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 Acetonitrile:Water to cover the desired calibration range (e.g., 0.5 pg/mL to 500 pg/mL for Bimatoprost).

  • Internal Standard (IS) Working Solution: Prepare a combined IS working solution (e.g., 1 ng/mL of Bimatoprost-d5 and Bimatoprost acid-d4) in 50:50 Acetonitrile:Water.

Sample Preparation Protocol (Liquid-Liquid Extraction)
  • Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

  • To each tube, add 400 µL of the appropriate matrix (blank plasma for standards/QCs, or subject sample).

  • Spike 20 µL of the appropriate standard working solution or blank solvent into each tube.

  • Add 20 µL of the IS working solution to all tubes except for the double blank (matrix only).

  • Vortex briefly to mix.

  • Add 1 mL of MTBE to each tube.

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a new set of labeled tubes.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 Mobile Phase A:B).

  • Vortex to mix, then centrifuge to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Analysis
  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • Apply a linear regression model with a 1/x² weighting factor.

  • Determine the concentration of the analytes in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • The results for QC samples must fall within the pre-defined acceptance criteria (e.g., within ±15% of the nominal value) for the run to be considered valid.

References

Application Notes and Protocols for Bimatoprost in Hair Follicle Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bimatoprost (B1667075), a prostamide F2α analog, in the field of hair follicle research. While the user requested information on "Bimatoprost isopropyl ester," it is important to clarify that Bimatoprost is structurally distinct from other prostaglandin (B15479496) F2α analogs like latanoprost (B1674536) and travoprost, which are isopropyl esters. Bimatoprost is a synthetic prostamide with an ethyl amide group at the C-1 carbon. It acts as a prodrug and is hydrolyzed by tissue esterases to its biologically active free acid form, which then exerts its effects on the hair follicle.

Mechanism of Action

Bimatoprost stimulates hair growth by prolonging the anagen (growth) phase of the hair cycle and increasing the percentage of follicles in this phase.[1][2][3][4] Its mechanism of action is believed to be receptor-mediated, primarily through prostamide receptors located in the dermal papilla of the hair follicle.[1][5] The binding of Bimatoprost's active form to these receptors is thought to trigger intracellular signaling cascades that modulate the expression of various growth factors and signaling molecules involved in hair follicle cycling.

One of the key signaling pathways implicated in the action of Bimatoprost is the Wnt/β-catenin pathway.[6] Activation of this pathway is crucial for initiating and maintaining the anagen phase of the hair follicle. Studies have shown that Bimatoprost can upregulate the expression of Wnt3a, LEF1, β-catenin, and Frizzled7, all of which are key components of the canonical Wnt signaling pathway.[6] This leads to the nuclear translocation of β-catenin, which in turn activates target genes responsible for promoting hair follicle growth and differentiation.

The effects of Bimatoprost on hair growth are dose-dependent and can be blocked by prostamide receptor antagonists, confirming a direct, receptor-mediated mechanism within the hair follicles themselves.[1]

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of Bimatoprost on hair follicle growth.

Table 1: In Vitro Effects of Bimatoprost on Human Scalp Hair Follicle Organ Culture [1]

Bimatoprost ConcentrationIncrease in Hair Growth Rate (vs. Control)Increase in Anagen Follicles (vs. Control)Increase in Hair Synthesis (vs. Control)
10 nM~15% (P<0.01)~7% (P<0.01)~20% (P<0.01)
100 nM~25% (P<0.001)~10% (P<0.001)~35% (P<0.001)
1000 nM~25% (P<0.001)~10% (P<0.001)~33% (P<0.001)

Table 2: In Vivo Effects of Topical Bimatoprost on Mouse Hair Growth [1]

Bimatoprost ConcentrationAdvancement of Anagen Onset (vs. Vehicle)
0.03%Significant (P<0.001)
0.10%Significant (P<0.001)
0.30%Significant (P<0.001)

Table 3: In Vivo Effects of Topical Bimatoprost (0.03%) on Human Vellus Hair Diameter in Androgenic Alopecia (12-week study) [7]

Time PointIncrease in Vellus Hair Diameter (vs. Baseline)
Week 4Significant (p<0.05)
Week 8Significant (p<0.05)
Week 12Significant (p<0.05)

Experimental Protocols

The following are detailed protocols for key experiments in hair follicle research using Bimatoprost.

Protocol 1: Human Hair Follicle Organ Culture

This protocol is adapted from methodologies described in studies investigating the direct effects of Bimatoprost on isolated human hair follicles.[1][8]

1. Materials:

  • Human scalp skin samples (e.g., from facelift surgery, with ethical approval and patient consent).

  • Williams E medium.

  • Fetal bovine serum (FBS).

  • L-glutamine.

  • Penicillin-streptomycin solution.

  • Insulin.

  • Hydrocortisone.

  • Bimatoprost stock solution (in a suitable vehicle, e.g., DMSO).

  • Prostamide receptor antagonist (e.g., AGN 211336) for control experiments.

  • Sterile dissecting instruments (forceps, scalpels).

  • Stereomicroscope.

  • 24-well culture plates.

  • Incubator (37°C, 5% CO2).

  • Digital microscope with imaging software for measurements.

2. Methods:

  • Hair Follicle Isolation:

    • Under a stereomicroscope, dissect anagen hair follicles from the subcutaneous fat of the scalp skin samples.

    • Ensure the dermal papilla and the entire follicular structure are intact.

  • Culture Setup:

    • Prepare the culture medium: Williams E medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL hydrocortisone, and 10 µg/mL insulin.

    • Place one isolated hair follicle into each well of a 24-well plate containing 1 mL of culture medium.

  • Treatment Application:

    • Prepare different concentrations of Bimatoprost (e.g., 10 nM, 100 nM, 1000 nM) by diluting the stock solution in the culture medium.

    • Include a vehicle-only control group and, if applicable, a co-treatment group with a prostamide receptor antagonist to confirm receptor-mediated effects.

    • Replace the medium with the treatment or control medium.

  • Incubation and Measurement:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-9 days.

    • Change the medium every 2-3 days.

    • Measure the length of the hair shaft from the base of the follicle to the tip daily using a digital microscope and imaging software.

    • Assess the hair cycle stage (anagen, catagen) daily based on the morphology of the hair bulb.

  • Data Analysis:

    • Calculate the hair growth rate (mm/day).

    • Determine the percentage of follicles remaining in the anagen phase over the culture period.

    • Calculate the total hair synthesized over the experimental period.

    • Perform statistical analysis to compare the different treatment groups.

Protocol 2: In Vivo Mouse Hair Growth Assay

This protocol is based on studies evaluating the effect of topical Bimatoprost on hair regrowth in mice.[1]

1. Materials:

  • C57BL/6 mice (female, 7-8 weeks old, in the telogen phase of the hair cycle).

  • Bimatoprost solution at various concentrations (e.g., 0.03%, 0.1%, 0.3% in a suitable vehicle like ethanol/propylene glycol).

  • Vehicle control solution.

  • Electric clippers.

  • Digital camera for documentation.

  • Image analysis software.

2. Methods:

  • Animal Preparation:

    • Acclimatize the mice to the housing conditions for at least one week.

    • Synchronize the hair cycle of the mice by depilation or by selecting mice in the telogen phase (pink skin).

    • Shave a defined area on the dorsal skin of each mouse.

  • Treatment Application:

    • Randomly divide the mice into different treatment groups (vehicle control, different concentrations of Bimatoprost).

    • Apply a fixed volume (e.g., 100 µL) of the respective solution to the shaved area daily for a specified period (e.g., 2 weeks).

  • Monitoring and Documentation:

    • Visually monitor the shaved area for signs of hair regrowth (darkening of the skin, emergence of hair shafts).

    • Take digital photographs of the treated area at regular intervals (e.g., every 2-3 days).

  • Data Analysis:

    • Determine the day of anagen onset for each mouse (the first day of visible skin darkening).

    • Quantify the area of hair regrowth at different time points using image analysis software.

    • At the end of the study, skin biopsies can be taken for histological analysis to assess hair follicle morphology and density.

    • Perform statistical analysis to compare the different treatment groups.

Protocol 3: Western Blot Analysis for Wnt/β-catenin Signaling Pathway Proteins

This protocol outlines the steps to investigate the effect of Bimatoprost on the Wnt/β-catenin signaling pathway in hair follicle cells.[6]

1. Materials:

  • Cultured dermal papilla cells or isolated hair follicles.

  • Bimatoprost solution.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • Electrophoresis and blotting equipment.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against Wnt3a, LEF1, β-catenin, Frizzled7, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

2. Methods:

  • Cell/Tissue Treatment and Lysis:

    • Treat cultured dermal papilla cells or isolated hair follicles with Bimatoprost at the desired concentration and for the specified time.

    • Wash the cells/tissues with ice-cold PBS.

    • Lyse the cells/tissues in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Bimatoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Bimatoprost Bimatoprost (Free Acid) Prostamide_Receptor Prostamide Receptor Bimatoprost->Prostamide_Receptor Binds Wnt_Signaling Wnt/β-catenin Signaling Cascade Prostamide_Receptor->Wnt_Signaling Activates beta_catenin β-catenin (stabilized) Wnt_Signaling->beta_catenin Leads to TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus & binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Hair_Growth Anagen Prolongation & Hair Growth Gene_Expression->Hair_Growth Promotes

Caption: Bimatoprost signaling pathway in hair follicle cells.

Hair_Follicle_Organ_Culture_Workflow A 1. Isolate Anagen Hair Follicles B 2. Culture in Supplemented Medium A->B C 3. Apply Bimatoprost & Controls B->C D 4. Incubate (7-9 days) & Change Medium C->D E 5. Daily Measurement of Hair Growth D->E F 6. Assess Anagen Maintenance D->F G 7. Data Analysis E->G F->G

Caption: Experimental workflow for hair follicle organ culture.

References

Bimatoprost Isopropyl Ester: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Bimatoprost (B1667075) Isopropyl Ester, a prostamide F2α analog used in the management of glaucoma and ocular hypertension. This document outlines key experimental design considerations, detailed protocols for in vitro and in vivo studies, and quantitative data to aid in the assessment of its pharmacological activity.

Mechanism of Action and Signaling Pathway

Bimatoprost Isopropyl Ester is a prodrug that is hydrolyzed in the eye to its active form, bimatoprost acid. Its primary mechanism of action is to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1] This is achieved through a dual mechanism: enhancing outflow through both the trabecular meshwork (conventional) and the uveoscleral (unconventional) pathways.[1][2][3]

Bimatoprost acid is a potent agonist of the prostaglandin (B15479496) F (FP) receptor.[4] Activation of the FP receptor, a Gq-protein coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] This signaling subsequently activates protein kinase C (PKC) and downstream pathways, including the mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[6] These events are believed to lead to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork and uveoscleral pathway, thereby reducing outflow resistance.[7][8]

Bimatoprost_Signaling_Pathway cluster_cell Ocular Cell (e.g., Trabecular Meshwork, Ciliary Muscle) Bimatoprost Bimatoprost Isopropyl Ester Bimatoprost_Acid Bimatoprost Acid Bimatoprost->Bimatoprost_Acid Hydrolysis (in cornea) FP_receptor Prostaglandin FP Receptor Bimatoprost_Acid->FP_receptor Agonist Binding Gq_protein Gq/11 FP_receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 ER->Ca2 Release Ca2->PKC Co-activation MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activation Akt_pathway Akt Pathway PKC->Akt_pathway Activation ECM_remodeling Extracellular Matrix Remodeling MAPK_pathway->ECM_remodeling Akt_pathway->ECM_remodeling Outflow Increased Aqueous Humor Outflow ECM_remodeling->Outflow Reduced Resistance

Bimatoprost signaling pathway in ocular cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Bimatoprost.

Table 1: In Vitro Efficacy of Bimatoprost and its Acid Metabolite

Cell TypeAssayCompoundEC50 (nM)Reference
Human Trabecular Meshwork (h-TM)Phosphoinositide TurnoverBimatoprost (amide)1410-6940[9][10]
Human Trabecular Meshwork (h-TM)Phosphoinositide TurnoverBimatoprost Acid112[9]
Human Trabecular Meshwork (h-TM)Cell Monolayer ImpedanceBimatoprost4.3[5][11]
Human Schlemm's Canal (SC)Cell Monolayer ImpedanceBimatoprost1.2[5][11]
Human Ciliary Smooth Muscle (CSM)Cell Monolayer ImpedanceBimatoprost1.7[5][11]
Cloned Human Ciliary Body FP ReceptorAgonist ActivityBimatoprost (amide)694[4]

Table 2: In Vivo Efficacy of Bimatoprost in Clinical Trials

Study PopulationTreatmentDurationMean IOP ReductionReference
Glaucoma/Ocular HypertensionBimatoprost 0.03% once daily3 months8.0 mmHg (32.4%)[12]
Pseudoexfoliative Glaucoma (PXG)Bimatoprost 0.03% once daily12 weeks17.0 mmHg (31.5%)[13]
Primary Open-Angle Glaucoma (POAG)Bimatoprost 0.03% once daily12 weeks16.4 mmHg (31.9%)[13]
Open-Angle Glaucoma/Ocular HypertensionBimatoprost Implant (10 µg)20 monthsNon-inferior to Timolol[14]
Open-Angle GlaucomaBimatoprost SR Implant (6-20 µg)24 months7.3 - 8.9 mmHg[15]

Table 3: Pharmacokinetic Parameters of Bimatoprost and Bimatoprost Acid

SpeciesMatrixCompoundCmax (nM)Tmax (hours)Reference
HumanAqueous HumorBimatoprost6.81 ± 1.361[16]
HumanAqueous HumorBimatoprost Acid30.9 ± 16.412[16]
HumanAqueous HumorBimatoprost8.90 ± 4.181[14]
HumanAqueous HumorBimatoprost Acid35.5 ± 42.22[14]
RabbitAqueous Humor & Iris-Ciliary BodyBimatoprostBelow limit of quantitation by 1 hr-[17]
RabbitAqueous Humor & Iris-Ciliary BodyBimatoprost AcidMeasurable up to 6-8 hrs-[17]

Table 4: Efficacy of Bimatoprost for Eyelash Growth

Study DesignTreatmentDurationKey FindingReference
Multicenter, randomized, double-masked, vehicle-controlledBimatoprost 0.03% once daily16 weeks78.1% of subjects showed at least a 1-grade increase in global eyelash assessment score vs. 18.4% for vehicle.[18][19]
Randomized controlled trialBimatoprost gel suspension6 weeksMean eyelash growth of 2.0 mm vs. 1.1 mm for placebo.[20]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the preclinical evaluation of this compound.

In Vivo Model: Induction of Ocular Hypertension in Rabbits

This protocol describes the induction of ocular hypertension (OHT) in rabbits via intracameral injection of microbeads, a commonly used model to mimic glaucoma.[5][20]

OHT_Induction_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Monitoring Animal_Prep Animal Preparation (Anesthesia, Proparacaine) Microbead_Prep Microbead Suspension Preparation Injection Intracameral Injection of Microbeads (50 µL) Microbead_Prep->Injection IOP_Measurement IOP Measurement (Tonometry) Injection->IOP_Measurement Clinical_Obs Clinical Observation (Inflammation, Corneal Edema) IOP_Measurement->Clinical_Obs

Workflow for inducing ocular hypertension in rabbits.

Materials:

  • New Zealand White rabbits

  • Ketamine and xylazine (B1663881) for anesthesia

  • Proparacaine (B1679620) hydrochloride ophthalmic solution

  • Sterile polystyrene microbeads (e.g., 15 µm diameter)

  • Phosphate-buffered saline (PBS), sterile

  • 30-gauge needle and tuberculin syringe

  • Tonometer (e.g., Tono-Pen)

Protocol:

  • Animal Preparation: Anesthetize the rabbit with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg). Instill one drop of proparacaine hydrochloride ophthalmic solution into the conjunctival sac of the eye to be injected.

  • Microbead Suspension Preparation: Prepare a sterile suspension of polystyrene microbeads in PBS at a concentration of 5 x 10^6 beads/mL.

  • Intracameral Injection: Under aseptic conditions, carefully insert a 30-gauge needle attached to a tuberculin syringe containing 50 µL of the microbead suspension into the anterior chamber of the rabbit eye, avoiding the lens and iris. Slowly inject the suspension.

  • Post-Procedure Monitoring: Monitor the intraocular pressure (IOP) using a tonometer at baseline and at regular intervals (e.g., daily for the first week, then weekly). A sustained elevation in IOP is expected.[20] Observe the eye for any signs of inflammation or corneal edema. A second injection may be administered after 21 days to prolong the period of elevated IOP.[20]

In Vitro Assay: Human Trabecular Meshwork (h-TM) Cell Culture

This protocol outlines the isolation and culture of primary human trabecular meshwork cells, a crucial in vitro model for studying the cellular effects of Bimatoprost.[5]

Materials:

  • Human donor corneoscleral rims (obtained from an eye bank)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Collagenase Type I

  • Dissection microscope, sterile instruments

  • Cell culture flasks, plates, and incubator

Protocol:

  • Tissue Dissection: Under a dissection microscope, carefully dissect the trabecular meshwork tissue from the corneoscleral rim.

  • Enzymatic Digestion: Incubate the dissected TM tissue in DMEM containing 1 mg/mL collagenase Type I for 1-2 hours at 37°C to digest the extracellular matrix and release the cells.

  • Cell Seeding: Centrifuge the cell suspension to pellet the cells, resuspend in complete culture medium (DMEM with 10% FBS and 1% penicillin/streptomycin), and seed into a culture flask.

  • Cell Culture and Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days. The cells should be passaged when they reach 80-90% confluency.

Measurement of Uveoscleral Outflow

This protocol describes a method for measuring uveoscleral outflow in monkeys using a fluorescent tracer, a key technique to evaluate one of the primary mechanisms of action of Bimatoprost.[7][9]

Materials:

  • Cynomolgus monkeys

  • Ketamine for anesthesia

  • Fluorescein-isothiocyanate dextran (B179266) (FITC-dextran), 70,000 MW

  • Perfusion apparatus

  • Fluorophotometer

Protocol:

  • Animal Preparation: Anesthetize the monkey with an intramuscular injection of ketamine.

  • Anterior Chamber Perfusion: Perfuse the anterior chamber of the eye with a solution of 10⁻⁴ M FITC-dextran for 30 minutes at a constant pressure.

  • Tissue Collection and Processing: Euthanize the animal and enucleate the eye. Dissect the eye into sclera, choroid, retina, and iris. Homogenize the tissues and centrifuge to obtain the supernatant.

  • Fluorescence Measurement: Measure the fluorescence of the supernatant from each tissue sample using a fluorophotometer.

  • Calculation of Uveoscleral Outflow: The rate of uveoscleral outflow is calculated based on the amount of FITC-dextran recovered from the uveal and scleral tissues.

Quantification of Bimatoprost and Bimatoprost Acid in Aqueous Humor by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of Bimatoprost and its active metabolite in aqueous humor samples.[10][13][18]

HPLC_MS_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Aqueous Humor Sample Collection Extraction Liquid-Liquid Extraction Sample_Collection->Extraction HPLC HPLC Separation Extraction->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Workflow for HPLC-MS/MS analysis of Bimatoprost.

Materials:

  • Aqueous humor samples

  • Bimatoprost and Bimatoprost Acid analytical standards

  • Deuterated internal standards

  • Formic acid

  • Methyl tert-butyl ether

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Hypersil APS-2 column (or equivalent)

Protocol:

  • Sample Preparation: To an aqueous humor sample, add an internal standard. Acidify with 10% formic acid.

  • Extraction: Perform a liquid-liquid extraction by adding methyl tert-butyl ether, vortexing, and centrifuging. Collect the organic phase.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • HPLC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system. Use a suitable gradient elution program with a mobile phase of acidified acetonitrile (B52724) and methanol.

  • Quantification: Monitor the specific precursor-to-product ion transitions for bimatoprost, bimatoprost acid, and the internal standard in multiple reaction monitoring (MRM) mode. Quantify the analytes by comparing their peak area ratios to the internal standard against a calibration curve.

Concluding Remarks

These application notes and protocols are intended to serve as a comprehensive resource for the preclinical investigation of this compound. The provided quantitative data, detailed methodologies, and mechanistic insights will facilitate robust experimental design and accurate interpretation of results in the development of novel ophthalmic therapeutics. Adherence to these standardized procedures will enhance the reproducibility and comparability of findings across different research settings.

References

Troubleshooting & Optimization

Technical Support Center: Bimatoprost Isopropyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bimatoprost (B1667075) isopropyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of Bimatoprost that affect the overall yield?

A1: The most critical stages impacting the final yield are the Wittig reaction for the formation of the carbon-carbon double bond and the final amidation step to introduce the ethylamide group. Careful optimization of these steps is crucial for maximizing the yield and minimizing impurity formation. Additionally, the purification of the crude product, typically involving column chromatography and crystallization, plays a significant role in the final isolated yield and purity of Bimatoprost.

Q2: What are the common impurities encountered during Bimatoprost synthesis, and how can they be minimized?

A2: Common impurities include the 15-β-diastereomer of Bimatoprost and the 5,6-trans-isomer. The formation of the 15-β-diastereomer can be minimized by using stereoselective reducing agents during the reduction of the ketone precursor to the corresponding alcohol. The 5,6-trans-isomer can arise during the Wittig reaction. Optimizing the Wittig reaction conditions, such as the choice of base and solvent, can help control the stereoselectivity. Another significant impurity is the Bimatoprost free acid, which can form during the amidation step, particularly at elevated temperatures.[1] Monitoring the reaction closely and controlling the temperature are key to minimizing this impurity. Purification via a combination of column chromatography and crystallization is essential to remove these impurities to acceptable levels.[2][3]

Q3: What are the recommended storage conditions for Bimatoprost and its intermediates?

A3: Bimatoprost and its synthetic intermediates can be sensitive to heat and light. It is recommended to store them in well-sealed containers, protected from light, at low temperatures to prevent degradation and the formation of impurities. For long-term storage, refrigeration or freezing is advisable.

Troubleshooting Guides

Issue 1: Low Yield in the Wittig Reaction

The Wittig reaction is a pivotal step in establishing the correct stereochemistry of the α-chain. Low yields can often be attributed to suboptimal reaction conditions.

Potential Cause Troubleshooting Recommendation Expected Outcome
Inefficient Ylide Generation Ensure the use of a strong, non-nucleophilic base such as potassium tert-butoxide to fully deprotonate the phosphonium (B103445) salt. The reaction should be carried out under anhydrous conditions in a suitable aprotic solvent like THF.Complete formation of the ylide, leading to a more efficient reaction with the aldehyde and a higher yield of the desired alkene.
Suboptimal Reagent Stoichiometry Optimize the molar ratio of the Wittig reagent and the base to the aldehyde. An excess of the ylide is often used to drive the reaction to completion.An increase in the conversion of the starting aldehyde to the desired product. One study suggests an optimal ratio of 4.0 equivalents of the Wittig salt and 8.0 equivalents of potassium tert-amylate.[4]
Side Reactions The presence of water or other protic sources can quench the ylide. Ensure all glassware is oven-dried and solvents are anhydrous.Reduced side reactions and increased availability of the ylide for the desired reaction, leading to a higher yield.
  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (7.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add a 2M solution of potassium tert-butoxide in THF (9.5 equivalents) dropwise at 0 °C.[2]

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of the lactol intermediate in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

Issue 2: Formation of Bimatoprost Free Acid Impurity during Amidation

The final amidation step is prone to the formation of the corresponding carboxylic acid as a significant byproduct, which can reduce the yield of Bimatoprost.

Reaction Temperature (°C) Reaction Time Impact on Yield and Impurities
2015-72 hoursSlower reaction rate, but minimizes the formation of the Bimatoprost free acid impurity.[1]
40< 2 hoursFaster reaction rate, but a noticeable increase in the formation of the Bimatoprost free acid.[1]
501 hourVery fast reaction, but a significant increase in the amount of the free acid byproduct.[1]
  • Temperature Control: Maintain the reaction temperature at around 20-25 °C to balance the reaction rate and the formation of the free acid impurity. While higher temperatures accelerate the reaction, they also favor the hydrolysis of the ester intermediate.

  • Reaction Monitoring: Closely monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the formation of Bimatoprost while keeping the free acid impurity below an acceptable level.

  • pH Control during Workup: During the aqueous workup, carefully control the pH to prevent further hydrolysis of the desired amide product.

  • Dissolve the Bimatoprost precursor ester in a suitable solvent.

  • Add a 70% aqueous solution of ethylamine (B1201723).[5]

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for 12 hours.[5]

  • Monitor the reaction by HPLC until the starting material is consumed.

  • After the reaction is complete, remove the excess ethylamine under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a slightly acidic aqueous solution to remove any remaining ethylamine, followed by a wash with a saturated sodium bicarbonate solution to remove the free acid impurity, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude Bimatoprost.

Issue 3: Inefficient Purification of Crude Bimatoprost

Crude Bimatoprost often contains several impurities that must be removed to achieve the desired pharmaceutical-grade purity.

Potential Cause Troubleshooting Recommendation Expected Outcome
Poor Separation Optimize the eluent system. A common system is a mixture of a non-polar solvent like heptane (B126788) and a polar solvent like ethanol (B145695). A gradient elution may be necessary for effective separation of closely related impurities.Improved resolution between Bimatoprost and its impurities, leading to purer fractions.
Column Overloading Ensure that the amount of crude product loaded onto the column does not exceed its capacity. Overloading leads to broad peaks and poor separation.Sharper peaks and better separation of components.
Inappropriate Stationary Phase Silica (B1680970) gel is a commonly used stationary phase for the purification of Bimatoprost.[6] Ensure the use of high-quality silica gel with a suitable particle size for good resolution.Efficient separation of polar and non-polar impurities from the final product.
  • Prepare a slurry of silica gel in the initial eluent (e.g., heptane/ethanol mixture).

  • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude Bimatoprost in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethanol in the heptane/ethanol mixture).

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure Bimatoprost.

  • Combine the pure fractions and evaporate the solvent to obtain purified Bimatoprost. A patent describes a gradient elution using an eluent of a polar organic solvent (such as methanol (B129727) and/or acetonitrile) and water, with the volume percentage of the polar organic solvent starting at 30-35% and increasing to 55-60%.[7]

Solvent System Observations and Recommendations Reported Yield
Acetonitrile Good solvent for obtaining high purity crystals. Cooling the solution to a low temperature (e.g., -20 °C) can improve the yield.[2]A yield of 5.47g of crystalline Bimatoprost was obtained from 8.33g of crude product after crystallization from acetonitrile.[2]
Methyl tert-butyl ether (MTBE) Another effective solvent for crystallization, often resulting in high purity. Can be used alone or in combination with other solvents.[2]Not specified, but noted to yield high purity product.[3]
Acetone/n-heptane A polar/non-polar solvent system that can be effective for inducing crystallization. The ratio of the solvents is critical for obtaining good crystals and high yield.A yield of 90% was reported using this system.[8]
Acetone/n-hexane Similar to acetone/n-heptane, this system can also be used for crystallization.A yield of 95% was reported.[8]
Isopropanol/n-hexane Another polar/non-polar solvent combination for crystallization.A yield of 90% was reported.[8]
  • Dissolve the purified Bimatoprost in a minimal amount of a suitable solvent (e.g., acetonitrile) at an elevated temperature.

  • Slowly cool the solution to room temperature to allow for the formation of crystals.

  • For improved yield, further cool the solution in an ice bath or a refrigerator.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Synthesis and Troubleshooting Workflow

To aid in understanding the key stages and potential issues in Bimatoprost synthesis, the following diagrams illustrate the general synthetic workflow and a troubleshooting decision tree.

Bimatoprost_Synthesis_Workflow Corey_Lactone Corey Lactone Derivative Lactol Lactol Intermediate Corey_Lactone->Lactol Reduction Bimatoprost_Acid Bimatoprost Acid Lactol->Bimatoprost_Acid Wittig Reaction Crude_Bimatoprost Crude Bimatoprost Isopropyl Ester Bimatoprost_Acid->Crude_Bimatoprost Esterification & Amidation Pure_Bimatoprost Pure this compound Crude_Bimatoprost->Pure_Bimatoprost Purification

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Overall Yield Check_Wittig Analyze Wittig Reaction Yield Start->Check_Wittig Check_Amidation Analyze Amidation Step Check_Wittig->Check_Amidation Acceptable Optimize_Wittig Optimize Wittig: - Base - Stoichiometry - Anhydrous Conditions Check_Wittig->Optimize_Wittig Low Check_Purification Evaluate Purification Loss Check_Amidation->Check_Purification Acceptable Optimize_Amidation Optimize Amidation: - Temperature Control - Reaction Time Check_Amidation->Optimize_Amidation High Impurity Optimize_Purification Optimize Purification: - Chromatography Eluent - Crystallization Solvent Check_Purification->Optimize_Purification High Loss End Improved Yield Check_Purification->End Acceptable Optimize_Wittig->End Optimize_Amidation->End Optimize_Purification->End

References

Technical Support Center: Overcoming Bimatoprost Isopropyl Ester Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper solubilization of active compounds is critical for experimental success. Bimatoprost isopropyl ester, a lipophilic prostaglandin (B15479496) F2α analog, presents solubility challenges in aqueous media, which can impede in vitro and in vivo studies. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a lipophilic molecule, meaning it has a high affinity for lipids and poor solubility in water. This is a common characteristic of many prostaglandin analogs designed as prodrugs to enhance corneal penetration. A supplier's specification sheet indicates that this compound is "practically insoluble in water". This inherent hydrophobicity makes it challenging to prepare stock solutions and formulations in aqueous buffers for cell-based assays and other experiments.

Q2: What are the initial signs of solubility problems in my experiment?

A2: Common indicators of solubility issues include the appearance of a cloudy or hazy solution, visible precipitate or crystals, and inconsistent results between experimental replicates. You may also observe an oily film on the surface of your aqueous medium.

Q3: Can I use DMSO to dissolve this compound for my cell culture experiments?

A3: Yes, Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this compound. Data for a closely related analog, 15(R)-17-phenyl trinor PGF2α isopropyl ester, shows a solubility of 25 mg/mL in DMSO.[1] For the active compound, Bimatoprost, the solubility in DMSO is ≥ 100 mg/mL.[2] However, it is crucial to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, several strategies can be employed to improve the aqueous solubility of this compound. These include the use of co-solvents like ethanol (B145695), complexation with cyclodextrins, and formulation into nanoemulsions. The choice of method will depend on the specific requirements of your experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy solution or precipitate forms when adding stock to aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is causing the compound to crash out.- Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., ethanol) in the final solution, if experimentally permissible. - Consider using a solubilization enhancement technique such as cyclodextrin (B1172386) complexation or a nanoemulsion formulation.
Inconsistent biological activity in assays. Poor solubility is leading to variations in the effective concentration of the compound in different wells or samples. The compound may be adsorbing to plasticware.- Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions for each experiment. - Include a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.05%) in your assay buffer to help maintain solubility and prevent adsorption.
Difficulty preparing a concentrated aqueous stock solution. This compound has very low intrinsic aqueous solubility.Direct dissolution in aqueous buffers is not recommended. Prepare a high-concentration stock in an appropriate organic solvent (e.g., DMSO or ethanol) and dilute it into your aqueous medium. For higher aqueous concentrations, utilize cyclodextrin complexation or nanoemulsion formulation as described in the protocols below.

Quantitative Data: Solubility of Bimatoprost Analogs

SolventBimatoprost[2][3]15(R)-17-phenyl trinor PGF2α isopropyl ester[1]17-phenoxy trinor PGF2α isopropyl ester[4]17-trifluoromethylphenyl trinor PGF2α isopropyl ester[5]
DMSO ≥ 100 mg/mL25 mg/mL100 mg/mL10 mg/mL
Ethanol ~50 mg/mL30 mg/mL100 mg/mL50 mg/mL
Acetonitrile (B52724) ~3 mg/mLNot AvailableNot AvailableNot Available
Dimethylformamide (DMF) ~25 mg/mL30 mg/mL100 mg/mL10 mg/mL
PBS (pH 7.2) ~300 µg/mL1 mg/mL1 mg/mLNot Available

Note: The data presented is for Bimatoprost and its analogs. This information should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol is suitable for preparing a stock solution for initial in vitro experiments where a low percentage of an organic solvent is tolerable.

Materials:

  • This compound

  • Anhydrous Ethanol or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). A closely related analog, 15(R)-17-phenyl trinor PGF2α isopropyl ester, has a solubility of 30 mg/mL in ethanol and 25 mg/mL in DMSO.[1]

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution into your aqueous culture medium or buffer. It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Freeze-Drying Method)

This method creates a water-soluble powder of the this compound-cyclodextrin complex, which can be directly dissolved in aqueous media.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Anhydrous ethanol

  • Deionized water

  • Freeze-dryer

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).

  • Dissolve the this compound in a minimal amount of anhydrous ethanol.

  • In a separate container, dissolve the HP-β-CD in deionized water.

  • Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any uncomplexed drug.

  • Freeze the filtered solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.[6][7][8]

  • The resulting powder is the water-soluble inclusion complex, which can be stored at -20°C and dissolved directly in aqueous buffers for experiments.

Protocol 3: Preparation of a Nanoemulsion using High-Pressure Homogenization

This protocol creates a stable oil-in-water nanoemulsion, which can significantly increase the aqueous dispersibility of this compound.

Materials:

  • This compound

  • A suitable oil phase (e.g., medium-chain triglycerides, castor oil)

  • A surfactant (e.g., Polysorbate 80, Kolliphor® EL)

  • A co-surfactant (e.g., Propylene glycol, Transcutol®)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve the this compound in the selected oil phase. Gentle heating may be required to ensure complete dissolution.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in deionized water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer.[9][10][11] The number of passes and the pressure will need to be optimized to achieve the desired droplet size (typically < 200 nm). A common starting point is 3-5 cycles at a pressure of 1000 bar.[10][11]

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index, and zeta potential to ensure the quality and stability of the formulation.

  • The nanoemulsion can be sterile-filtered through a 0.22 µm filter for use in sterile applications.

Protocol 4: Quantification of this compound by HPLC-UV

This protocol provides a general method for quantifying the concentration of this compound in your preparations, which is essential for solubility studies and formulation development. This method is adapted from published methods for Bimatoprost.[12][13]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid, such as 0.1% formic acid, may be added to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 210-220 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute your experimental samples (e.g., from solubility studies) with the mobile phase to a concentration that falls within the range of your standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the standard curve to calculate the concentration of this compound in your samples.

Visualizations

Prostaglandin FP Receptor Signaling Pathway

This compound is a prodrug that is hydrolyzed in vivo to its active free acid form. This active metabolite is a potent agonist of the Prostaglandin F (FP) receptor. The activation of the FP receptor initiates a signaling cascade that is central to its mechanism of action.

FP_Receptor_Signaling Bimatoprost_ester Bimatoprost Isopropyl Ester Bimatoprost_acid Bimatoprost Acid (Active) Bimatoprost_ester->Bimatoprost_acid Hydrolysis FP_receptor FP Receptor Bimatoprost_acid->FP_receptor Binds Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Ca_release->PKC

Caption: FP Receptor Signaling Pathway for Bimatoprost.

Experimental Workflow for Solubility Enhancement

The following diagram outlines the logical steps a researcher would take when encountering and addressing solubility issues with this compound.

Solubility_Workflow cluster_solutions Solubilization Strategies start Start: Need to prepare This compound solution check_solubility Attempt to dissolve in aqueous buffer start->check_solubility is_soluble Is it soluble? check_solubility->is_soluble proceed Proceed with experiment is_soluble->proceed Yes troubleshoot Solubility Issue Identified is_soluble->troubleshoot No cosolvent Use Co-solvent (e.g., DMSO, Ethanol) troubleshoot->cosolvent cyclodextrin Cyclodextrin Complexation troubleshoot->cyclodextrin nanoemulsion Nanoemulsion Formulation troubleshoot->nanoemulsion validate Validate concentration (e.g., via HPLC) cosolvent->validate cyclodextrin->validate nanoemulsion->validate validate->proceed

Caption: Workflow for Overcoming Solubility Issues.

References

Minimizing degradation of Bimatoprost isopropyl ester during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Bimatoprost during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of Bimatoprost.

Issue 1: My analysis shows unexpectedly high levels of Bimatoprost acid in my sample. What are the potential causes?

Potential Causes:

  • pH Imbalance: The stability of Bimatoprost is pH-dependent. The recommended pH range for aqueous solutions is 6.8 to 7.8. Deviation outside this range, especially towards acidic or alkaline conditions, can accelerate the hydrolysis of the ethyl amide group to the corresponding carboxylic acid (Bimatoprost acid).

  • Elevated Temperature: Although Bimatoprost is relatively stable at high temperatures, prolonged exposure to heat can increase the rate of hydrolysis.

  • Microbial Contamination: Non-sterile aqueous solutions can support microbial growth. Enzymes produced by microorganisms can potentially catalyze the degradation of Bimatoprost.

Recommended Actions:

  • Verify Solution pH: Immediately measure the pH of your stock solution and any buffers used. Ensure it falls within the optimal 6.8-7.8 range.

  • Review Storage Conditions: Check temperature logs for the storage location. Ensure the sample was consistently stored at the recommended temperature of 2°C to 25°C (36°F to 77°F).

  • Ensure Sterility: For aqueous solutions, use sterile

Technical Support Center: Bimatoprost Isopropyl Ester Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Bimatoprost isopropyl ester isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the HPLC separation of Bimatoprost and its isopropyl ester isomers.

Q1: What are the common types of this compound isomers I might encounter?

A1: Bimatoprost has multiple chiral centers and a double bond, which can lead to the presence of several isomers. The most common isomers encountered are diastereomers (epimers at specific chiral centers) and geometric isomers (cis/trans or E/Z isomers) related to the double bond in the heptenamide chain.[1] For instance, the cis (Z) to trans (E) isomerism is a key challenge in ensuring the purity of Bimatoprost.[1]

Q2: I am seeing poor resolution between the Bimatoprost and an isomer peak. How can I improve it?

A2: Poor resolution between closely related isomers is a common challenge. Here are several strategies to improve peak separation:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Slightly changing the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity.[2]

    • Modify pH: For prostaglandin (B15479496) analogs, adjusting the pH of the mobile phase can alter the ionization state of the molecules and improve separation.[2] A mobile phase containing a small amount of an acid like acetic acid or formic acid is often used.[1]

    • Incorporate Additives: For chiral separations, the use of acidic or basic modifiers can be impactful, but be aware of "additive memory effects" where traces of the modifier can persist in the column and affect subsequent runs.[3]

  • Change the HPLC Column:

    • If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a cyano column.[4] For particularly challenging separations of prostaglandin isomers, an NH2 column has been shown to be effective.[5]

    • Using a column with a smaller particle size (e.g., 3.5 µm or smaller) can increase efficiency and improve resolution.[1]

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes enhance separation.[6]

    • Increasing the column temperature can improve peak shape and sometimes resolution, but it should be done with caution as it can also affect selectivity. A temperature of 40°C has been used successfully for Bimatoprost isomer separation.[1]

Q3: My Bimatoprost peak is tailing. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue, especially with compounds containing basic functional groups like the amide in Bimatoprost. Tailing can compromise accurate integration and quantification.[7][8]

  • Primary Cause: Secondary interactions between the analyte and the stationary phase are the main reason for peak tailing. For silica-based columns, residual silanol (B1196071) groups on the silica (B1680970) surface can interact with basic compounds, causing tailing.[9][10]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to around 2-3) can protonate the silanol groups, reducing their interaction with the basic analyte.[7]

    • Use of an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize the number of free silanol groups, which significantly reduces peak tailing for basic compounds.[9]

    • Increase Buffer Strength: If you are using a buffer, increasing its concentration (e.g., 10-50 mM) can help to mask the residual silanol groups and improve peak shape.[7]

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[7][9]

    • Column Degradation: An old or contaminated column can also be a cause. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[7]

Q4: The retention times for my peaks are shifting between injections. What should I do?

A4: Inconsistent retention times can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. It is recommended to flush the column with at least 10-20 column volumes of the mobile phase.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts. Always prepare fresh mobile phase and ensure accurate measurements of all components. Degassing the mobile phase is also crucial to prevent bubble formation in the pump.

  • Pump Issues: Fluctuations in pump pressure can cause changes in the flow rate, leading to variable retention times. Check for leaks in the system and ensure the pump is delivering a constant flow.

  • Column Temperature: If you are not using a column oven, fluctuations in the ambient laboratory temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[11]

Experimental Protocols & Data

Table 1: Example HPLC Method Parameters for Bimatoprost Isomer Separation
ParameterCondition 1Condition 2
Column XBridge C18 (150mm x 4.6mm, 3.5µm)[1]Zorbex SB phenyl (250mm x 4.6mm, 5µm)[4]
Mobile Phase Water:Methanol:Acetic Acid (52:48:01 v/v/v)[1]0.02M Phosphate Buffer:Methanol:Acetonitrile (50:30:20 v/v)[4]
Flow Rate 1.0 mL/min1.0 mL/min[4]
Column Temp. 40°C[1]Ambient
Detection UV at 210 nm[1]UV at 210 nm[4]
Injection Vol. 10 µL20 µL
Bimatoprost RT Not specified~10.81 min[4]
Detailed Experimental Protocol (Based on Condition 1)

This protocol is a representative method for the separation of Bimatoprost and its known chiral impurities.[1]

  • Mobile Phase Preparation:

    • Carefully measure 520 mL of HPLC-grade water, 480 mL of HPLC-grade methanol, and 10 mL of glacial acetic acid.

    • Combine the components in a suitable reservoir.

    • Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • HPLC System Setup:

    • Install an XBridge C18 column (150mm x 4.6mm, 3.5µm) into the column compartment.

    • Set the column oven temperature to 40°C.

    • Purge the pump with the mobile phase to remove any air bubbles and ensure a stable baseline.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the Bimatoprost sample in the mobile phase to achieve the desired concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of all relevant peaks.

  • Data Analysis:

    • Identify the peaks corresponding to Bimatoprost and its isomers based on their retention times.

    • Integrate the peak areas to determine the relative amounts of each component.

Visual Guides

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing SystemSetup HPLC System Setup (Column, Temp, Flow) MobilePhase->SystemSetup SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Equilibration Column Equilibration SystemSetup->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Integration, Quantification) Detection->DataAnalysis

Caption: General workflow for HPLC analysis of Bimatoprost isomers.

Troubleshooting Decision Tree for Poor Resolution

Troubleshooting_Resolution Start Poor Resolution Observed CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustRatio Adjust Organic Modifier Ratio CheckMobilePhase->AdjustRatio No CheckColumn Is Column Suitable? CheckMobilePhase->CheckColumn Yes ModifypH Modify pH AdjustRatio->ModifypH ModifypH->CheckColumn ChangeColumn Try Different Selectivity Column (e.g., Phenyl, Cyano) CheckColumn->ChangeColumn No CheckMethodParams Are Method Parameters Optimal? CheckColumn->CheckMethodParams Yes SmallerParticles Use Column with Smaller Particles ChangeColumn->SmallerParticles SmallerParticles->CheckMethodParams LowerFlowRate Lower Flow Rate CheckMethodParams->LowerFlowRate No ResolutionImproved Resolution Improved CheckMethodParams->ResolutionImproved Yes AdjustTemp Adjust Column Temperature LowerFlowRate->AdjustTemp AdjustTemp->ResolutionImproved

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Optimizing Bimatoprost Isopropyl Ester Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Bimatoprost (B1667075) isopropyl ester in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to assist you in designing and executing your experiments effectively.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with Bimatoprost isopropyl ester.

Issue Potential Cause Suggested Solution
Poor Solubility of this compound Inappropriate vehicle selection for the lipophilic compound.- this compound is soluble in ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO). - For topical applications, a common vehicle is a mixture of ethanol, propylene (B89431) glycol, and water (e.g., a 3:5:2 ratio).[1] - Consider using co-solvents like diethylene glycol monoethyl ether (Transcutol P) to enhance solubility and skin penetration.[2] - For ophthalmic solution preparations, polysorbate 80 and a buffering agent like Tris can be used.[3]
Lack of Efficacy or Inconsistent Results - Inadequate dosage. - Poor drug delivery to the target site. - Formulation instability. - High inter-animal variability.- Dosage Optimization: Start with a dose-response study. For topical hair growth studies in mice, concentrations of 0.03%, 0.1%, and 0.3% have been shown to be effective.[1][4] - Enhance Delivery: Ensure the vehicle is appropriate for the administration route and target tissue. For topical delivery, ensure the application area is shaved and the formulation is applied consistently.[1][5] - Formulation Check: Prepare fresh solutions regularly. If using a complex vehicle, ensure homogeneity. - Animal Model: Increase the number of animals per group to account for biological variability. Ensure consistent application technique across all animals.
Observed Skin Irritation or Hyperemia at Application Site - High concentration of the active compound. - Irritating properties of the vehicle (e.g., high ethanol concentration). - Inflammatory response to the compound.- Reduce Concentration: If efficacy is observed at a lower dose in your dose-response study, use the minimal effective concentration. - Vehicle Adjustment: Reduce the concentration of potentially irritating components like ethanol in the vehicle. - Monitor and Record: Document the severity and duration of irritation. It may be a transient effect. Hyperemia is a known side effect of prostaglandin (B15479496) analogs.[6]
Unexpected Systemic Side Effects Systemic absorption of the topically applied drug.- Although systemic absorption from topical application is generally low, it can occur.[7] - Monitor animals for any changes in behavior, weight, or food/water intake. - If systemic side effects are a concern, consider reducing the application area or the drug concentration. - In oral gavage studies in mice and rats, doses up to 100 mg/kg/day did not produce toxicity, indicating a wide safety margin for systemic exposure.
Paradoxical Effect (e.g., Decreased Efficacy with Increased Dosing Frequency) Over-saturation of receptors or receptor downregulation.- For prostaglandin analogs, more frequent administration (more than once daily) can sometimes decrease the desired effect, such as in intraocular pressure reduction.[7] - Adhere to a once-daily dosing schedule unless your experimental design specifically aims to investigate the effects of dosing frequency.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse model for hair growth?

A1: Based on published studies, a good starting point for topical application in mice is a 0.03% solution applied once daily.[1][8] Dose-response studies have shown efficacy with concentrations ranging from 0.03% to 0.3%.[1][4]

Q2: How do I prepare a simple this compound solution for a topical in vivo study?

A2: A commonly used vehicle for topical application in mouse hair growth studies is a mixture of ethanol, propylene glycol, and water in a 3:5:2 ratio.[1] To prepare a 0.1% solution, for example, dissolve 1 mg of this compound in 300 µL of ethanol, then add 500 µL of propylene glycol and 200 µL of water. Ensure the compound is fully dissolved before application.

Q3: What are the key signaling pathways activated by Bimatoprost?

A3: Bimatoprost is a prostaglandin F2α analog that acts by stimulating the prostaglandin F (FP) receptor.[9][10] This activation leads to downstream signaling through several pathways, including the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways.[11][12] In the context of hair growth, the Wnt/β-catenin signaling pathway has also been shown to be activated.[13]

Q4: What are some potential adverse effects to monitor in animal models during topical application?

A4: The most common local side effects are related to skin irritation, such as erythema (redness) and hyperemia (increased blood flow).[6] Other potential effects, often observed in ocular applications in humans, include changes in pigmentation of the treated area and increased hair growth (which may be the desired effect).[14][15] Monitor the application site for any signs of inflammation or discomfort in the animals.

Q5: How does this compound become active in vivo?

A5: this compound is a prodrug. After administration, it is hydrolyzed by esterases in the target tissue (e.g., the skin or eye) to its active free acid form, which then binds to and activates the FP receptors.[10]

Quantitative Data Summary

Animal Model Application Concentration/Dose Vehicle Observed Effect Reference
Mouse (C57/black 6)Hair Growth (Pelage)0.03%, 0.1%, 0.3% (topical, once daily)Ethanol:Propylene Glycol:Water (3:5:2)Significant advancement of anagen (hair growth phase).[1]
Mouse (Androgenic Alopecia Model)Hair Regrowth0.3% and 5% (topical)Ethanol, diethylene glycol monoethyl ether, cyclomethicone, butylated hydroxyanisoleSignificantly promoted hair regrowth and increased hair follicle number and diameter.[2]
Dog (Normotensive Beagle)Intraocular Pressure Reduction0.001%, 0.01%, 0.1% (topical, twice daily)Aqueous solution with polysorbate 80 and Tris bufferDose-dependent reduction in intraocular pressure.[3]
RabbitOcular Pharmacokinetics0.01% (topical, once or twice daily)Not specifiedSimilar pharmacokinetic profiles for once and twice daily dosing.
RatFertility StudyUp to 0.6 mg/kg/dayNot specifiedNo impairment of fertility.
Mouse & RatOral ToxicityUp to 100 mg/kg/day (gavage)Not specifiedNo toxicity observed.

Experimental Protocols

Protocol: Dose-Response Study of Topical this compound for Hair Growth in Mice

This protocol is adapted from studies investigating the effect of Bimatoprost on hair growth in C57/black 6 mice.[1][8]

1. Animal Model:

  • C57/black 6 mice (female, 7 weeks old) are commonly used as their hair follicles are in the telogen (resting) phase at this age.

2. Preparation of Dosing Solutions:

  • Vehicle: Prepare a vehicle solution of ethanol, propylene glycol, and water in a 3:5:2 v/v/v ratio.

  • Bimatoprost Solutions: Dissolve this compound in the vehicle to achieve final concentrations of 0.03%, 0.1%, and 0.3% (w/v). Prepare a vehicle-only control group.

3. Experimental Procedure:

  • Anesthetize the mice and shave a defined area on their dorsal skin.

  • Allow the mice to recover for one day.

  • Divide the mice into four groups (Vehicle, 0.03% Bimatoprost, 0.1% Bimatoprost, 0.3% Bimatoprost), with n=10 mice per group.

  • Once daily for 14 consecutive days, topically apply 70 µL of the respective solution to the shaved dorsal skin of each mouse. Gently rub the solution into the skin.

4. Data Collection and Endpoint Analysis:

  • Visual Assessment: Photograph the dorsal area of each mouse at regular intervals (e.g., day 0, 7, 14, 21, 28, 35, 42).

  • Primary Endpoint: Record the day of anagen onset (visible hair growth, often seen as skin darkening) for each mouse.

  • Secondary Endpoint: Record the percentage of mice in each group that achieve full hair regrowth over the shaved area at the end of the study period.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the mean day of anagen onset and the percentage of hair regrowth between the groups. A p-value of <0.05 is typically considered significant.

Visualizations

Bimatoprost_Signaling_Pathway Bimatoprost This compound (Prodrug) Esterases Esterases (in tissue) Bimatoprost->Esterases Bimatoprost_Acid Bimatoprost Free Acid (Active Drug) Esterases->Bimatoprost_Acid Hydrolysis FP_Receptor Prostaglandin F Receptor (FP Receptor) Bimatoprost_Acid->FP_Receptor Binds & Activates Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC Akt_Pathway PI3K/Akt Pathway Gq_Protein->Akt_Pathway PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Hair Growth, IOP Reduction) Ca_Mobilization->Cellular_Response MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway MAPK_Pathway->Cellular_Response Akt_Pathway->Cellular_Response Wnt_Pathway Wnt/β-catenin Pathway Wnt_Pathway->Cellular_Response (Hair Follicle Specific) Experimental_Workflow start Start: Define Research Question (e.g., Effect on Hair Growth) lit_review Literature Review: Existing Dosages & Models start->lit_review dose_selection Preliminary Dose Selection (e.g., 0.03%, 0.1%, 0.3%) lit_review->dose_selection vehicle_prep Vehicle & Dosing Solution Preparation dose_selection->vehicle_prep animal_prep Animal Model Preparation (e.g., Shaving) vehicle_prep->animal_prep dosing Daily Topical Application (e.g., 14 days) animal_prep->dosing monitoring In-life Monitoring (Adverse Effects, Anagen Onset) dosing->monitoring endpoint Endpoint Data Collection (Photography, Tissue Harvest) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis conclusion Conclusion & Further Optimization analysis->conclusion Troubleshooting_Tree start Problem Encountered no_effect Lack of Efficacy? start->no_effect Is it... irritation Skin Irritation? start->irritation Or is it... no_effect->irritation No check_dose Increase Dose (within published range) no_effect->check_dose Yes reduce_dose Decrease Dose irritation->reduce_dose Yes check_vehicle Optimize Vehicle for Better Penetration check_dose->check_vehicle Still no effect check_protocol Verify Application Protocol Consistency check_vehicle->check_protocol Still no effect end_solve Problem Resolved check_protocol->end_solve modify_vehicle Modify Vehicle (e.g., less ethanol) reduce_dose->modify_vehicle Still irritated modify_vehicle->end_solve

References

Reducing off-target effects of Bimatoprost isopropyl ester in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Bimatoprost (B1667075) Isopropyl Ester. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bimatoprost Isopropyl Ester and how does it work?

This compound is a prodrug of Bimatoprost, a synthetic structural analog of prostaglandin (B15479496) F2α (PGF2α).[1] In experimental systems, it is hydrolyzed by cellular esterases to its active form, bimatoprost acid.[2] The primary, on-target mechanism of action of bimatoprost acid is the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[3][4] Activation of the FP receptor initiates a signaling cascade that leads to various cellular responses, most notably the reduction of intraocular pressure by increasing the outflow of aqueous humor.[5][6]

Q2: What are the common off-target effects observed with this compound in experimental settings?

The most frequently reported off-target effects include:

  • Conjunctival Hyperemia: Redness of the conjunctiva due to vasodilation.[7][8]

  • Hyperpigmentation: Darkening of the skin (periocular) and iris, caused by increased melanogenesis (melanin production) rather than an increase in the number of melanocytes.[3][7][9][10]

  • Eyelash Growth (Hypertrichosis): An increase in the length, thickness, and darkness of eyelashes.[7][8] This is considered an off-target effect in the context of glaucoma treatment but is the desired effect for cosmetic applications.

  • Activation of other prostanoid receptors: Bimatoprost acid has been shown to have some affinity for other prostaglandin receptors, such as EP1 and EP3, which can lead to unintended biological responses.[11]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:

  • Dose-Response Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target responses.

  • Use of Selective Antagonists: To confirm that the observed effect is mediated by the FP receptor, use a selective FP receptor antagonist, such as AL-8810.[2] Pre-treatment with the antagonist should block the effects of bimatoprost.

  • Appropriate Controls: Include comprehensive positive and negative controls in your experimental design.

  • Cell Line Selection: If possible, use cell lines that have high expression of the FP receptor and low or no expression of other prostanoid receptors that bimatoprost might interact with.

  • In Vitro vs. In Vivo Considerations: Be mindful that the conversion of the isopropyl ester to the active acid is required. In some in vitro systems with low esterase activity, the prodrug may not be efficiently converted, leading to a diminished on-target effect and potentially more pronounced off-target effects from the ester itself.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal or unexpected cellular responses in control cells. 1. Off-target effects on other receptors. 2. Non-specific binding at high concentrations. 3. Cellular stress response.1. Lower the concentration of this compound. 2. Use a selective FP receptor antagonist to confirm on-target effects. 3. Screen your cell line for the expression of other prostanoid receptors (e.g., EP1, EP3).
Inconsistent results between experiments. 1. Variability in the hydrolysis of the isopropyl ester to the active acid. 2. Differences in cell passage number or confluency. 3. Instability of the compound in solution.1. Use freshly prepared solutions of this compound for each experiment. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Consider using the active form, bimatoprost acid, directly in in vitro assays if esterase activity is a concern.
Observed effect is not blocked by a selective FP receptor antagonist. 1. The effect is mediated by a different receptor (off-target). 2. The antagonist concentration is too low. 3. The effect is a non-receptor-mediated toxic effect.1. Investigate the involvement of other prostanoid receptors (e.g., EP1, EP3) using selective antagonists for those receptors. 2. Perform a dose-response experiment with the antagonist to ensure an effective blocking concentration is used. 3. Assess cell viability at the concentrations of bimatoprost being used.

Data Presentation

Table 1: Receptor Binding Affinity (Ki) and Potency (EC50) of Bimatoprost Acid and Other Prostaglandin Analogs

CompoundFP Receptor Ki (nM)EP1 Receptor Ki (nM)EP3 Receptor Ki (nM)FP Receptor EC50 (nM)EP1 Receptor EC50 (nM)
Bimatoprost Acid 83953872.8 - 3.82.7
Latanoprost Acid 98>10,000>10,00032 - 124119
Travoprost Acid 35954035011.4 - 3.6>10,000

Data compiled from multiple sources. Ki (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki indicates a higher binding affinity. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Key Experiment 1: In Vitro Calcium Mobilization Assay

This protocol is designed to measure the activation of the FP receptor by this compound through the quantification of intracellular calcium mobilization.

Materials:

  • Cells expressing the human FP receptor (e.g., HEK293-FP)

  • This compound

  • Bimatoprost Acid (as a positive control)

  • Selective FP receptor antagonist (e.g., AL-8810)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed the FP receptor-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Inject a solution of this compound (or controls) into the wells while continuously measuring the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration of the compound.

Controls:

  • Negative Control: Vehicle (e.g., DMSO) in assay buffer.

  • Positive Control: A known FP receptor agonist like PGF2α or bimatoprost acid.

  • Antagonist Control: Pre-incubate cells with a selective FP receptor antagonist before adding this compound to confirm receptor-mediated signaling.

Key Experiment 2: Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Bimatoprost Acid for the FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the FP receptor

  • Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α)

  • Bimatoprost Acid

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Bimatoprost Acid in binding buffer.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radioligand. The data is then used to calculate the Ki of Bimatoprost Acid.

Visualizations

OnTargetSignaling Bimatoprost_Ester Bimatoprost Isopropyl Ester Esterases Cellular Esterases Bimatoprost_Ester->Esterases Bimatoprost_Acid Bimatoprost Acid (Active Form) Esterases->Bimatoprost_Acid FP_Receptor Prostaglandin FP Receptor Bimatoprost_Acid->FP_Receptor Gq Gq Protein FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER Ca_Intracellular Increased Intracellular Ca2+ Ca_ER->Ca_Intracellular Release Cellular_Response Cellular Response (e.g., Increased Aqueous Outflow) Ca_Intracellular->Cellular_Response

Caption: On-target signaling pathway of this compound.

OffTargetHyperpigmentation Bimatoprost_Acid Bimatoprost Acid Melanocyte_Receptor Prostanoid Receptor on Melanocyte Bimatoprost_Acid->Melanocyte_Receptor Signaling_Cascade Intracellular Signaling Cascade Melanocyte_Receptor->Signaling_Cascade Tyrosinase_Activation Increased Tyrosinase Activity Signaling_Cascade->Tyrosinase_Activation Melanogenesis Increased Melanogenesis Tyrosinase_Activation->Melanogenesis Hyperpigmentation Hyperpigmentation Melanogenesis->Hyperpigmentation

Caption: Off-target signaling pathway leading to hyperpigmentation.

ExperimentalWorkflow Start Start: Investigate Bimatoprost Effect Dose_Response 1. Dose-Response Curve of this compound Start->Dose_Response On_Target_Assay 2. On-Target Assay (e.g., Calcium Mobilization) Dose_Response->On_Target_Assay Off_Target_Assessment 3. Assess Off-Target Effects (e.g., Cytotoxicity, Marker Expression) On_Target_Assay->Off_Target_Assessment Antagonist_Block 4. Confirm with FP Receptor Antagonist Off_Target_Assessment->Antagonist_Block Data_Analysis 5. Data Analysis and Interpretation Antagonist_Block->Data_Analysis Conclusion Conclusion: Characterize On- and Off-Target Effects Data_Analysis->Conclusion

Caption: General experimental workflow for assessing Bimatoprost effects.

References

Bimatoprost isopropyl ester formulation stability challenges

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bimatoprost (B1667075) Formulation Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability challenges of bimatoprost formulations.

A Note on "Bimatoprost Isopropyl Ester": It is important to clarify a common point of confusion. Bimatoprost is a synthetic prostamide, characterized by an ethyl amide group at the C-1 carbon. This structure is distinct from prostaglandin (B15479496) F2α analogs, such as latanoprost (B1674536) and travoprost, which are isopropyl esters. The inherent chemical stability of the amide bond in bimatoprost contributes to its greater stability compared to the ester linkages in other prostaglandin analogs. This guide focuses on the stability of bimatoprost.

The following diagram illustrates the structural class of bimatoprost as a prostamide, contrasted with the prostaglandin structure.

cluster_prostamide Prostamide Synthesis cluster_prostaglandin Prostaglandin Synthesis Anandamide Anandamide (Endocannabinoid) COX2 COX-2 Anandamide->COX2 Metabolism Prostamide_F2a Prostamide F2α COX2->Prostamide_F2a Bimatoprost Bimatoprost (Synthetic Prostamide) Prostamide_F2a->Bimatoprost Structural Analog Arachidonic_Acid Arachidonic Acid COX_enzymes COX Enzymes Arachidonic_Acid->COX_enzymes Metabolism PGF2a Prostaglandin F2α (Isopropyl Ester Analogs) COX_enzymes->PGF2a

Biosynthesis pathway of prostamides and prostaglandins.

Frequently Asked Questions (FAQs)

Q1: My bimatoprost ophthalmic solution appears cloudy. What could be the cause?

A1: Cloudiness in a bimatoprost solution can be due to several factors:

  • Microbial Contamination: Improper handling can introduce microorganisms. Ensure aseptic techniques are used during preparation and handling.

  • Precipitation of Excipients: Temperature fluctuations can cause excipients like buffers or tonicity agents to precipitate. Store the formulation at the recommended temperature (typically 2°C to 25°C).[1]

  • Interaction with Container: Leaching of materials from the container or closure system can cause cloudiness. Ensure the use of appropriate, validated packaging materials.

Q2: I am observing a drop in the potency of my bimatoprost formulation over time, even under recommended storage conditions. What should I investigate?

A2: While bimatoprost is generally stable, a potency drop can occur.[2][3][4][5] Consider the following:

  • pH Shift: The optimal pH for bimatoprost stability is between 6.8 and 7.8.[1] A shift outside this range can accelerate degradation. Verify the pH of your formulation and the buffering capacity.

  • Oxidation: Although relatively stable, bimatoprost can undergo oxidative degradation.[6][7] Consider the use of antioxidants in your formulation if not already present, and minimize headspace oxygen in the packaging.

  • Interaction with Other Excipients: Certain excipients may interact with bimatoprost. For example, some non-ionic surfactants have been shown to improve the stability of bimatoprost ophthalmic preparations.[8] Review the compatibility of all formulation components.

Q3: Are there specific degradation products of bimatoprost I should be looking for in my stability studies?

A3: Yes, the primary degradation pathway for bimatoprost is hydrolysis of the ethyl amide to form the corresponding carboxylic acid (bimatoprost free acid).[9] Other potential degradation products can arise from oxidation. It is crucial to use a stability-indicating analytical method that can separate bimatoprost from its potential degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of bimatoprost or excipients.Perform forced degradation studies to identify potential degradants. Use a validated stability-indicating HPLC method.
Color change in the formulation Degradation or interaction of formulation components.Investigate the effect of light exposure (photostability) and temperature on the formulation. Ensure appropriate packaging to protect from light.
Phase separation in an emulsion formulation Instability of the emulsion system.Optimize the homogenization process, the concentration of the emulsifying agent, and the oil-to-water ratio. Conduct particle size analysis over time.
Difficulty in dissolving bimatoprost during formulation Low aqueous solubility of bimatoprost.The use of co-solvents or non-ionic surfactants can enhance the solubility of bimatoprost in aqueous formulations.[8]

Quantitative Data Summary

The following tables summarize the stability of bimatoprost under various conditions.

Table 1: Stability of Bimatoprost vs. Latanoprost in a Patient-Use Study

Drug Mean Age of Bottle (days) Mean Percentage of Labeled Concentration (%)
Bimatoprost43.0 ± 3.4103.7 ± 1.3
Latanoprost43.9 ± 2.888.1 ± 10.8
Data from a comparative study showing bimatoprost's superior stability under normal patient use conditions.[2][4][5]

Table 2: Results of Forced Degradation Studies on Bimatoprost

Stress Condition Observation % Degradation
Acidic HydrolysisSignificant degradationNot specified in detail in the provided results, but noted as a primary degradation pathway.
Alkaline HydrolysisStable<10%
Oxidative (e.g., H₂O₂)Significant degradationNot specified in detail in the provided results.
ThermalStable<10%
PhotolyticStableStable
Qualitative and semi-quantitative data compiled from multiple stability-indicating method development studies.

Experimental Protocols

1. Stability-Indicating HPLC Method for Bimatoprost

This protocol is a representative example for the analysis of bimatoprost in ophthalmic solutions.

G start Start: Prepare Mobile Phase & Samples mobile_phase Mobile Phase: 0.1% Formic Acid in Acetonitrile (B52724):Water (70:30, v/v) start->mobile_phase standard_prep Prepare Bimatoprost Standard Solutions start->standard_prep sample_prep Prepare Formulation Sample Solutions start->sample_prep hplc_system HPLC System Setup mobile_phase->hplc_system injection Inject Samples onto HPLC standard_prep->injection sample_prep->injection hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 205 nm chromatography->detection data_analysis Data Analysis: Calculate Purity and Potency detection->data_analysis end End: Report Results data_analysis->end

Workflow for a stability-indicating HPLC analysis of bimatoprost.
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., a 30:70 v/v ratio).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV detection at 205 nm.

  • Internal Standard (Optional but Recommended): Agomelatine can be used as an internal standard.

Procedure:

  • Prepare the mobile phase and degas it.

  • Prepare a stock solution of bimatoprost reference standard and dilute to create a series of calibration standards.

  • Prepare the sample solution by diluting the bimatoprost formulation to a concentration within the calibration range.

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of bimatoprost in the sample by comparing its peak area to the calibration curve.

2. Forced Degradation Study Protocol

  • Acid Hydrolysis: Mix the bimatoprost solution with an equal volume of 0.1 N HCl and reflux for a specified period (e.g., 30 minutes at 80°C). Neutralize the solution before injection into the HPLC.

  • Alkaline Hydrolysis: Mix the bimatoprost solution with an equal volume of 0.1 N NaOH and reflux for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the bimatoprost solution with 3% hydrogen peroxide and keep at room temperature or elevated temperature for a set time.

  • Thermal Degradation: Expose the bimatoprost solution to dry heat (e.g., 80°C) for a defined duration.

  • Photolytic Degradation: Expose the bimatoprost solution to UV light (e.g., in a photostability chamber) for a specified time.

Following each stress condition, the samples are analyzed by the stability-indicating HPLC method to determine the extent of degradation and to observe any degradation products.

References

Common impurities in Bimatoprost isopropyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Bimatoprost (B1667075).

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in Bimatoprost synthesis?

A1: Impurities in Bimatoprost can be broadly categorized into three types:

  • Process-Related Impurities: These are byproducts formed during the chemical reactions of the synthesis. Common examples include stereoisomers and geometric isomers of Bimatoprost.[1][2]

  • Degradation Products: These arise from the breakdown of Bimatoprost or its intermediates when exposed to stress conditions like acid, oxidation, heat, or light.[1][3]

  • Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final product.[1]

Q2: What are the most critical process-related impurities to monitor in Bimatoprost synthesis?

A2: The most critical process-related impurities are diastereomers and geometric isomers of Bimatoprost. These include:

  • 15(R)-Bimatoprost (or 15-epi-Bimatoprost): A diastereomer where the hydroxyl group at the C-15 position has the opposite stereochemistry.

  • 5,6-trans-Bimatoprost: A geometric isomer where the double bond between C-5 and C-6 is in the trans (E) configuration instead of the desired cis (Z) configuration.[2]

  • Bimatoprost Acid: The carboxylic acid precursor to Bimatoprost, which may remain if the amidation reaction is incomplete.[1]

  • Diene Impurity: A novel impurity with an additional double bond has also been reported.[4]

Q3: How are these impurities typically formed?

A3: The formation of these impurities is often linked to specific steps in the synthesis:

  • 15(R)-Bimatoprost: This impurity can be formed during the reduction of the C-15 ketone. The choice of reducing agent and reaction conditions is crucial for achieving the desired stereoselectivity.

  • 5,6-trans-Bimatoprost: This isomer can be generated during the Wittig reaction, which forms the C-5 to C-6 double bond. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.

  • Bimatoprost Acid: Incomplete reaction of the carboxylic acid intermediate with ethylamine (B1201723) during the amidation step will result in the presence of this impurity.

  • Diene Impurity: This can arise from side reactions during the synthesis, potentially involving elimination reactions.

Q4: What analytical methods are recommended for detecting and quantifying Bimatoprost impurities?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for analyzing Bimatoprost and its impurities.[1][5] Mass Spectrometry (LC-MS) is often used for the identification and structural elucidation of unknown impurities.[1][5]

Troubleshooting Guides

Issue 1: High Levels of 15(R)-Bimatoprost Detected
  • Problem: The concentration of the 15(R)-Bimatoprost diastereomer exceeds the acceptable limit in the final product.

  • Probable Cause: Inefficient stereoselective reduction of the C-15 ketone precursor. The reducing agent used may not be selective enough, or the reaction conditions (temperature, solvent) may not be optimal.

  • Recommended Solution:

    • Optimize the Reducing Agent: Consider using a more stereoselective reducing agent, such as L-selectride, which has been shown to improve the diastereoselectivity of this reduction.

    • Control Reaction Temperature: Perform the reduction at a lower temperature to enhance stereoselectivity.

    • Purification: Employ chromatographic techniques, such as silica (B1680970) gel column chromatography, to separate the desired 15(S)-epimer from the unwanted 15(R)-epimer. A combination of chromatography and crystallization is often effective for purification.[2]

Issue 2: Presence of 5,6-trans-Bimatoprost Isomer
  • Problem: The 5,6-trans geometric isomer is detected at unacceptable levels.

  • Probable Cause: The Wittig reaction conditions favor the formation of the more stable E-alkene over the desired Z-alkene. This can be influenced by the type of phosphonium (B103445) ylide (stabilized vs. non-stabilized) and the reaction solvent and temperature. Non-stabilized ylides generally favor the formation of Z-alkenes.

  • Recommended Solution:

    • Use a Non-Stabilized Ylide: If not already in use, employ a non-stabilized phosphonium ylide for the Wittig reaction to favor the formation of the cis-isomer.

    • Solvent and Temperature Control: Adjust the solvent system and reaction temperature. The Wittig reaction's stereoselectivity can be sensitive to these parameters.

    • Chromatographic Purification: Utilize column chromatography to separate the cis and trans isomers.

Issue 3: Incomplete Conversion of Bimatoprost Acid to Bimatoprost
  • Problem: Residual Bimatoprost acid is present in the final product.

  • Probable Cause: The amidation reaction of the carboxylic acid intermediate with ethylamine is incomplete. This could be due to insufficient reaction time, inadequate temperature, or deactivation of the reagents.

  • Recommended Solution:

    • Increase Reaction Time and/or Temperature: Extend the reaction time or moderately increase the temperature to drive the reaction to completion. Be aware that higher temperatures may increase the formation of other impurities.

    • Optimize Reagent Stoichiometry: Ensure an appropriate excess of ethylamine is used.

    • Activation of the Carboxylic Acid: Consider converting the carboxylic acid to a more reactive intermediate, such as a mixed anhydride, before reacting with ethylamine.[2]

Quantitative Data Summary

ImpurityTypical Levels in Crude ProductTarget Level after Purification
15(R)-Bimatoprost4-5%< 0.1%
5,6-trans-Bimatoprost2-3%< 0.1%
Bimatoprost AcidVariableNot Detected
Diene Impurity0.3-0.5%< 0.03%

Note: These values are based on literature and may vary depending on the specific synthetic route and purification methods employed.[2][4]

Experimental Protocols

Protocol 1: General Synthesis of Bimatoprost via an Isopropyl Ester Intermediate (Illustrative)

This protocol illustrates a potential synthetic route for Bimatoprost that involves an isopropyl ester intermediate.

  • Esterification: The carboxylic acid precursor of Bimatoprost is dissolved in an appropriate solvent (e.g., acetone). Isopropyl iodide and a non-nucleophilic base (e.g., DBU) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). The solvent is removed under reduced pressure, and the crude Bimatoprost isopropyl ester is purified by column chromatography.

  • Amidation: The purified this compound is dissolved in an excess of 70% aqueous ethylamine solution. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Bimatoprost. The crude product is then purified by silica gel chromatography followed by crystallization.[2]

Protocol 2: HPLC Method for Impurity Profiling

This protocol provides a general HPLC method for the analysis of Bimatoprost and its impurities.

  • Column: XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size.[3]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01% phosphoric acid) and acetonitrile.[5] An isocratic mobile phase of water, methanol, and acetic acid (52:48:0.1 v/v/v) has also been reported.[3]

  • Flow Rate: 0.7 - 1.0 mL/min.[3][5]

  • Column Temperature: 40 °C.[3]

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the Bimatoprost sample in the mobile phase to a suitable concentration.

Visualizations

Bimatoprost_Synthesis_Pathway cluster_impurities Potential Impurity Formation Corey_Lactone Corey Lactone Diol Intermediate_1 Protected Diol Corey_Lactone->Intermediate_1 Protection Intermediate_2 Keto Intermediate Intermediate_1->Intermediate_2 Oxidation Intermediate_3 Alcohol Intermediate (Mixture of 15S and 15R epimers) Intermediate_2->Intermediate_3 Reduction Impurity_15R 15(R)-Bimatoprost Bimatoprost_Acid Bimatoprost Acid Intermediate_3->Bimatoprost_Acid Wittig Reaction Impurity_trans 5,6-trans-Bimatoprost Bimatoprost_Ester This compound (Optional Intermediate) Bimatoprost_Acid->Bimatoprost_Ester Esterification Bimatoprost Bimatoprost Bimatoprost_Acid->Bimatoprost Amidation Bimatoprost_Ester->Bimatoprost Amidation

Caption: Simplified Bimatoprost synthesis pathway highlighting key impurity formation steps.

Troubleshooting_Workflow Start Impurity Detected Above Threshold Identify_Impurity Identify Impurity (HPLC, LC-MS) Start->Identify_Impurity Is_15R Is it 15(R)-Bimatoprost? Identify_Impurity->Is_15R Is_trans Is it 5,6-trans-Bimatoprost? Is_15R->Is_trans No Optimize_Reduction Optimize Stereoselective Reduction Is_15R->Optimize_Reduction Yes Is_Acid Is it Bimatoprost Acid? Is_trans->Is_Acid No Optimize_Wittig Optimize Wittig Reaction Conditions Is_trans->Optimize_Wittig Yes Optimize_Amidation Optimize Amidation Reaction Is_Acid->Optimize_Amidation Yes Purify Purify via Chromatography and/or Crystallization Is_Acid->Purify Other Optimize_Reduction->Purify Optimize_Wittig->Purify Optimize_Amidation->Purify End Impurity Within Acceptable Limits Purify->End

Caption: Troubleshooting workflow for addressing common impurities in Bimatoprost synthesis.

References

Technical Support Center: Enhancing Transcorneal Penetration of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the transcorneal penetration of Bimatoprost (B1667075) isopropyl ester.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the most promising formulation strategies to enhance the transcorneal penetration of Bimatoprost isopropyl ester? A1: Several advanced drug delivery systems have shown significant promise. These include Solid Lipid Nanoparticles (SLNs), liposomes, microemulsions, and in-situ gels.[1][2][3][4][5][6] These formulations aim to increase the bioavailability of Bimatoprost by improving its solubility, prolonging its residence time on the ocular surface, and facilitating its transport across the corneal barrier.[7][8][9]

  • Q2: What are the target specifications for nanoparticles intended for ocular delivery? A2: For ocular delivery, nanoparticles should ideally have an average particle size of less than 200 nm to enhance penetration through the corneal barriers.[2] Formulations with particle sizes in the range of 150-300 nm have been successfully developed.[2][3][4][5]

  • Q3: How can I improve the encapsulation efficiency of this compound in lipid-based nanoparticles? A3: Optimizing the formulation composition is key. For Solid Lipid Nanoparticles (SLNs), factors such as the type and concentration of solid lipid (e.g., Glyceryl Monostearate) and surfactant (e.g., Poloxamer 407) play a crucial role.[1][2][3] A systematic approach, such as a Box-Behnken design, can be employed to optimize these parameters and achieve higher encapsulation efficiency.[4] For liposomes, the lipid composition and the drug-to-lipid ratio are critical factors.[3][5]

  • Q4: What are the advantages of using an in-situ gelling system for Bimatoprost delivery? A4: In-situ gelling systems are liquid formulations that transition into a gel phase upon instillation into the eye, triggered by physiological cues like temperature or pH.[10] This transition increases the viscosity of the formulation, prolonging its precorneal residence time and enhancing drug absorption.[8][10] Combining nanoparticles with an in-situ gel can offer both sustained release and enhanced penetration.[3][4]

Preclinical Testing & Analysis

  • Q5: What in-vitro and ex-vivo models are suitable for assessing the corneal penetration of Bimatoprost formulations? A5: A variety of models are available. In-vitro models often utilize cultured corneal cells, such as human corneal epithelial cells, to form a barrier for permeability studies.[11][12][13] Reconstructed human corneal epithelial tissue models are also used.[14] Ex-vivo models typically employ excised animal corneas (e.g., from rabbits or pigs) mounted in diffusion cells (like Franz or side-by-side diffusion cells) to measure drug permeation.[15][16][17]

  • Q6: How is Bimatoprost quantified in ocular tissue samples? A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods for quantifying Bimatoprost and its active metabolite, Bimatoprost acid, in ocular tissues and aqueous humor.[18][19][20][21] These methods offer high sensitivity and specificity.

  • Q7: What are the common challenges in topical ocular drug delivery? A7: The primary challenges include the rapid removal of the drug from the ocular surface by tear turnover and nasolacrimal drainage, and the low permeability of the corneal epithelium, which acts as a significant barrier to drug absorption.[9][22] These factors contribute to the low bioavailability of topically applied ophthalmic drugs, which is often less than 5-7%.[9][22]

Troubleshooting Guides

Low Drug Encapsulation Efficiency

Potential Cause Troubleshooting Steps
Suboptimal lipid or surfactant concentration Systematically vary the concentration of the lipid and surfactant in your formulation. A design of experiments (DoE) approach can help identify the optimal ratio.[1][3][4]
Inappropriate choice of lipid or surfactant Screen different lipids (e.g., Glyceryl Monostearate, Precirol) and surfactants (e.g., Poloxamer 407, Tween 80) to find a combination that is compatible with this compound and provides good entrapment.
Issues with the manufacturing process Optimize process parameters such as homogenization speed and time, or sonication amplitude and duration.[1][2][3] Ensure the drug is fully dissolved in the organic phase before emulsification.

Inconsistent Particle Size or Polydispersity Index (PDI)

Potential Cause Troubleshooting Steps
Insufficient homogenization or sonication Increase the energy input during the particle size reduction step by increasing the speed, time, or amplitude of the homogenizer or sonicator.[2]
Aggregation of nanoparticles Ensure adequate concentration of a suitable surfactant to stabilize the nanoparticle suspension.[1][3] The zeta potential of the nanoparticles should be sufficiently high (positive or negative) to ensure electrostatic repulsion.
Issues with storage and stability Evaluate the stability of the formulation at different temperatures and in different storage containers. Consider lyophilization for long-term storage.

High Variability in Permeability Studies

Potential Cause Troubleshooting Steps
Inconsistent tissue quality in ex-vivo models Use fresh corneas and ensure consistent handling and mounting procedures.[16] Carefully inspect corneas for any damage before starting the experiment.
Air bubbles in the diffusion cell Ensure no air bubbles are trapped between the cornea and the diffusion medium in the receptor chamber of the Franz cell, as this can impede diffusion.
Issues with the analytical method Validate your analytical method for accuracy, precision, and linearity in the relevant biological matrix.[19][20] Ensure the limit of quantification is low enough to detect permeated drug.
Variability in cell culture models Maintain consistent cell culture conditions, including cell passage number and seeding density. Monitor the barrier integrity of the cell monolayer by measuring Transepithelial Electrical Resistance (TEER).[11][12]

Quantitative Data Summary

Table 1: Characteristics of Bimatoprost-Loaded Nanoparticle Formulations

Formulation TypeAverage Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Solid Lipid Nanoparticles (SLNs)183.3 ± 13.3-9.96 ± 1.271.8 ± 1.1[1][2]
Liposomes306.78-87.04[3][5]
Solid Lipid Nanoparticles (SLNs)304.21-90.51[3][5]
Spanlastic Vesicles156.1 ± 0.82-High[4]

Table 2: Permeability Data for Bimatoprost Formulations

FormulationPermeability Coefficient (Papp) (cm/s)ModelReference
Bimatoprost (Prodrug)5.6 x 10⁻⁵3D Corneal Tissue Model[12]
Bimatoprost Free Acid1.9 x 10⁻⁶3D Corneal Tissue Model[12]

Experimental Protocols

Protocol 1: Preparation of Bimatoprost-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Evaporation/Ultrasonication

  • Preparation of the Organic Phase: Dissolve this compound and a solid lipid (e.g., Glyceryl Monostearate) in a suitable organic solvent (e.g., acetone, ethanol).

  • Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 407) in deionized water.

  • Emulsification: Inject the organic phase into the aqueous phase under continuous stirring at a high speed using a magnetic stirrer.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow for the complete evaporation of the organic solvent.

  • Ultrasonication: Sonicate the resulting suspension using a probe sonicator to reduce the particle size and obtain a nano-dispersion.[1][2][3]

  • Purification: The SLN suspension can be purified by centrifugation or dialysis to remove any un-encapsulated drug.

Protocol 2: Ex-Vivo Corneal Permeation Study using a Franz Diffusion Cell

  • Tissue Preparation: Obtain fresh animal corneas (e.g., porcine or rabbit) and carefully excise them.

  • Mounting the Cornea: Mount the cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at 37°C with constant stirring.

  • Donor Chamber: Apply the Bimatoprost formulation to the epithelial surface of the cornea in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor chamber for analysis and replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of Bimatoprost in the collected samples using a validated HPLC or LC-MS/MS method.[15][16]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. The steady-state flux and permeability coefficient can be determined from the slope of the linear portion of the curve.

Visualizations

Experimental_Workflow_SLN_Preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase drug This compound dissolve_org Dissolve drug->dissolve_org lipid Solid Lipid (e.g., GMS) lipid->dissolve_org solvent Organic Solvent solvent->dissolve_org emulsification Emulsification (High-Speed Stirring) dissolve_org->emulsification surfactant Surfactant (e.g., Poloxamer 407) dissolve_aq Dissolve surfactant->dissolve_aq water Deionized Water water->dissolve_aq dissolve_aq->emulsification evaporation Solvent Evaporation emulsification->evaporation sonication Ultrasonication evaporation->sonication purification Purification sonication->purification final_product Bimatoprost-Loaded SLNs purification->final_product

Caption: Workflow for the preparation of Bimatoprost-loaded Solid Lipid Nanoparticles (SLNs).

Corneal_Permeation_Study start Obtain & Excise Animal Cornea mount Mount Cornea in Franz Diffusion Cell start->mount fill_receptor Fill Receptor Chamber with Buffer (37°C) mount->fill_receptor apply_formulation Apply Bimatoprost Formulation to Donor Chamber fill_receptor->apply_formulation sampling Collect Samples from Receptor Chamber at Time Intervals apply_formulation->sampling analysis Quantify Bimatoprost (HPLC or LC-MS/MS) sampling->analysis data_analysis Calculate Flux and Permeability Coefficient analysis->data_analysis end Results data_analysis->end

Caption: Steps for conducting an ex-vivo corneal permeation study.

Ocular_Drug_Delivery_Challenges cluster_barriers Physiological Barriers cluster_solutions Enhancement Strategies drug_admin Topical Drug Administration tear_turnover Tear Turnover & Nasolacrimal Drainage drug_admin->tear_turnover corneal_epithelium Corneal Epithelium (Tight Junctions) drug_admin->corneal_epithelium low_bioavailability Low Ocular Bioavailability (<5-7%) tear_turnover->low_bioavailability systemic_absorption Systemic Absorption tear_turnover->systemic_absorption corneal_epithelium->low_bioavailability nanoparticles Nanoparticles (SLNs, Liposomes) nanoparticles->corneal_epithelium in_situ_gels In-Situ Gels in_situ_gels->tear_turnover penetration_enhancers Penetration Enhancers penetration_enhancers->corneal_epithelium

Caption: Challenges and strategies in topical ocular drug delivery.

References

Preventing precipitation of Bimatoprost isopropyl ester in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Bimatoprost isopropyl ester precipitation in cell culture media.

Troubleshooting Guides

Issue: this compound Precipitates in Culture Media

Precipitation of this compound, a hydrophobic compound, upon addition to aqueous culture media is a frequent challenge. This guide offers a systematic approach to diagnose and resolve this issue.

Immediate Precipitation Upon Addition to Media

If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the culture medium, consider the following potential causes and solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media surpasses its aqueous solubility limit.- Decrease the final working concentration. - Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Improper Dilution Technique Rapidly adding a concentrated stock solution (e.g., in DMSO) to a large volume of aqueous media can cause the compound to "crash out" due to rapid solvent exchange.- Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. - Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
Low Media Temperature The solubility of many compounds, including this compound, decreases at lower temperatures.- Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
High Solvent Concentration While a solvent like DMSO is necessary to dissolve this compound, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.- Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1% for sensitive cell lines.[1][2][3] - This may necessitate preparing a more dilute stock solution.

Precipitation Over Time in Culture

If the media appears clear initially but precipitation occurs after a period of incubation, the following factors may be at play:

Potential CauseExplanationRecommended Solution
Compound Instability This compound may degrade or interact with media components over time, leading to the formation of less soluble byproducts.- Prepare fresh working solutions immediately before each experiment. - Minimize the exposure of stock and working solutions to light and elevated temperatures.
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.- Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.- Minimize the time that culture vessels are outside the incubator. - If frequent observation is necessary, consider using a microscope with an integrated incubator.
Interaction with Serum Proteins This compound, being hydrophobic, may bind to proteins in the fetal bovine serum (FBS) or other serum supplements. Changes in protein conformation or concentration over time could lead to precipitation.- Consider reducing the serum concentration if your cell line can tolerate it. - If using serum-free media, the absence of proteins may reduce the apparent solubility of the compound. In such cases, the use of solubilizing agents like cyclodextrins may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: this compound is practically insoluble in water but is freely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[2] For cell culture applications, DMSO is the most commonly used solvent due to its high solubilizing capacity and compatibility with most cell lines at low concentrations.

Q2: What is the maximum recommended concentration of DMSO in the final culture medium?

A2: As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is well-tolerated.[1][4][5] However, for sensitive cell lines, especially primary cells, it is advisable to keep the concentration at or below 0.1% (v/v) .[2][3] It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q3: My this compound stock solution in DMSO appears to have crystals. What should I do?

A3: If you observe crystals in your DMSO stock solution, it may have precipitated due to storage at low temperatures or solvent evaporation. Gently warm the vial in a 37°C water bath and vortex vigorously to redissolve the compound. If the crystals do not dissolve, it is recommended to prepare a fresh stock solution.

Q4: Can I use something other than DMSO to dissolve this compound for my cell culture experiments?

A4: Yes, other organic solvents like ethanol can be used. However, ethanol is generally more cytotoxic to cells than DMSO, so the final concentration must be kept very low. Another promising alternative is the use of solubilizing agents such as cyclodextrins . These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[6][7][8] You can prepare a stock solution of the this compound-cyclodextrin complex in water or a buffer.

Q5: How does the presence of serum in the culture medium affect the solubility of this compound?

A5: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds.[9][10][11] This binding can either increase the apparent solubility of this compound by keeping it in solution or potentially lead to precipitation if the protein-drug complexes aggregate. The effect can be complex and may depend on the specific serum batch and concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out a known amount of this compound powder (Molecular Weight: 430.58 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.306 mg.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the powder.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Apparent Solubility in Culture Media

This protocol helps determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium.

  • Prepare a Serial Dilution: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.

  • Addition to Media: In a 96-well clear-bottom plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete, pre-warmed (37°C) cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Observation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). You can also use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.

  • Determination: The highest concentration of this compound that remains clear is the apparent solubility under these conditions.

Visualizations

Troubleshooting_Workflow start Precipitation Observed immediate Immediate Precipitation? start->immediate over_time Precipitation Over Time? immediate->over_time No check_conc High Final Concentration? immediate->check_conc Yes check_stability Compound Instability? over_time->check_stability Yes check_dilution Improper Dilution? check_conc->check_dilution No sol_conc Decrease Concentration / Determine Solubility check_conc->sol_conc Yes check_temp Cold Media? check_dilution->check_temp No sol_dilution Use Serial Dilution / Add Dropwise & Mix check_dilution->sol_dilution Yes check_dmso High DMSO %? check_temp->check_dmso No sol_temp Use Pre-warmed (37°C) Media check_temp->sol_temp Yes sol_dmso Keep DMSO < 0.5% (ideally < 0.1%) check_dmso->sol_dmso Yes check_evap Media Evaporation? check_stability->check_evap No sol_stability Prepare Fresh Solutions check_stability->sol_stability Yes check_temp_fluc Temperature Fluctuations? check_evap->check_temp_fluc No sol_evap Ensure Humidification / Use Sealed Plates check_evap->sol_evap Yes check_serum Serum Interaction? check_temp_fluc->check_serum No sol_temp_fluc Minimize Time Outside Incubator check_temp_fluc->sol_temp_fluc Yes sol_serum Adjust Serum Concentration / Consider Solubilizers check_serum->sol_serum Yes

Caption: Troubleshooting workflow for this compound precipitation.

Stock_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Bimatoprost Isopropyl Ester add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm (37°C) to Dissolve add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Aliquot & Store at -20°C / -80°C filter->store thaw Thaw Stock Aliquot dilute Serially Dilute Stock into Warmed Media thaw->dilute prewarm Pre-warm Media (37°C) prewarm->dilute use Use Immediately in Cell Culture dilute->use

Caption: Recommended workflow for preparing this compound solutions.

Signaling_Pathway Bimatoprost_ester This compound (Hydrophobic) Cell_Membrane Cell Membrane Bimatoprost_ester->Cell_Membrane Passive Diffusion Esterase Intracellular Esterases Cell_Membrane->Esterase Bimatoprost_acid Bimatoprost Acid (Active Form) Esterase->Bimatoprost_acid Hydrolysis FP_Receptor Prostaglandin F Receptor (FP) Bimatoprost_acid->FP_Receptor Agonist Binding Signaling_Cascade Downstream Signaling Cascade FP_Receptor->Signaling_Cascade Biological_Response Biological Response Signaling_Cascade->Biological_Response

Caption: Simplified signaling pathway of this compound.

References

Adjusting pH for optimal Bimatoprost isopropyl ester stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information on the stability of Bimatoprost (B1667075), with a special focus on the influence of pH. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.

A Note on Chemical Structure: Bimatoprost vs. Bimatoprost Isopropyl Ester

It is important to clarify the chemical structure of the active ingredient . Commercially available Bimatoprost (e.g., Lumigan®) is a prostamide, featuring an ethyl amide group. This is distinct from other prostaglandin (B15479496) analogs like Latanoprost, which are isopropyl esters.[1]

While "this compound" (CAS 130209-76-6) exists as a research chemical, it is the isopropyl ester of the free acid corresponding to Bimatoprost.[2][3] Generally, amides are more chemically stable than esters of comparable structures, particularly against hydrolysis.[4] Therefore, the stability profile of Bimatoprost (amide) is expected to differ significantly from its isopropyl ester counterpart. The information in this guide primarily pertains to the more stable and commercially relevant Bimatoprost amide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Bimatoprost stability in aqueous solutions?

A1: Bimatoprost, which is an amide, demonstrates maximum stability in a pH range of 6.8 to 7.8.[4] Formulations of Bimatoprost ophthalmic solutions are typically buffered to a pH of approximately 7.3.

Q2: How does the stability of Bimatoprost compare to other prostaglandin analogs that are esters?

A2: Due to its amide structure, Bimatoprost is generally more chemically stable than prostaglandin analogs that are isopropyl esters, such as Latanoprost and Travoprost.[4] Studies have shown that under conditions of thermal stress, Bimatoprost remains more stable than Latanoprost and Travoprost.[5][6][7]

Q3: What are the primary degradation pathways for Bimatoprost?

A3: The primary degradation pathway for Bimatoprost in aqueous solution is hydrolysis of the ethyl amide to form the biologically active bimatoprost acid.[8][9] Forced degradation studies have shown that Bimatoprost undergoes significant degradation under acidic and oxidative conditions, while it is relatively stable against alkali, thermal, and photolytic stress.[]

Q4: My Bimatoprost solution is showing unexpected degradation. What are the potential causes?

A4: Unexpected degradation of your Bimatoprost solution could be due to several factors:

  • Incorrect pH: Ensure your solution is buffered within the optimal pH range of 6.8-7.8. Deviation, especially towards acidic conditions, can accelerate hydrolysis.

  • Oxidizing Agents: The presence of oxidizing agents can lead to degradation. Ensure all components of your formulation are compatible and free from oxidative impurities.

  • Improper Storage: Although thermally stable, prolonged exposure to high temperatures or light (if not in a light-protected container) could potentially contribute to degradation over time.

Q5: Are there any formulation strategies to enhance Bimatoprost stability?

A5: The key to maintaining Bimatoprost stability is a properly buffered aqueous solution. Using a phosphate (B84403) or citrate (B86180) buffer system to maintain the pH around 7.3 is a common and effective strategy. Unlike ester-based prostaglandins, which may require surfactants or cyclodextrins to shield the ester group from hydrolysis, Bimatoprost's inherent stability as an amide makes such additions less critical for its chemical preservation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of potency in a new Bimatoprost formulation. pH of the formulation is outside the optimal range (6.8-7.8).Measure the pH of your formulation. Adjust to approximately 7.3 using a suitable buffer system (e.g., phosphate or citrate buffer).
Appearance of unknown peaks in HPLC analysis after storage. Degradation of Bimatoprost due to hydrolysis or oxidation.Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and their retention times. Ensure proper storage conditions.
Precipitation in the Bimatoprost solution. Poor solubility at the current pH or temperature.Bimatoprost is slightly soluble in water. Ensure the concentration is within its solubility limits at the formulation's pH and storage temperature.

Quantitative Data Summary

The following table summarizes the key stability parameters for Bimatoprost.

Parameter Value Reference
Chemical Structure Amide (Prostamide)[4]
Optimal pH Range for Stability 6.8 - 7.8[4]
Typical Formulation pH ~7.3
Primary Degradation Pathway Hydrolysis to Bimatoprost Acid[8][9]
Conditions Causing Significant Degradation Acidic, Oxidative[]

Experimental Protocols

Protocol 1: pH Stability Study of Bimatoprost

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) with pH values ranging from 4.0 to 9.0.

  • Sample Preparation: Prepare solutions of Bimatoprost in each of the buffers at a known concentration.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 40°C) in the dark.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quantification: Analyze the concentration of the remaining Bimatoprost in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the logarithm of the Bimatoprost concentration versus time for each pH to determine the degradation rate constant. The pH at which the degradation rate is lowest represents the pH of maximum stability.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Mix Bimatoprost solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Mix Bimatoprost solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize before analysis.

  • Oxidative Degradation: Mix Bimatoprost solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the Bimatoprost solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the Bimatoprost solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to observe the extent of degradation and the formation of degradation products.

Visualizations

Bimatoprost_Degradation_Pathway Bimatoprost Bimatoprost (Amide Prodrug) Bimatoprost_Acid Bimatoprost Acid (Active Metabolite) Bimatoprost->Bimatoprost_Acid Hydrolysis (Amidase) pH-dependent Other_Degradants Other Degradation Products Bimatoprost->Other_Degradants Oxidation

Bimatoprost Degradation Pathway

Experimental_Workflow cluster_prep Preparation cluster_stress Stability Testing cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4-9) prep_samples Prepare Bimatoprost Solutions prep_buffers->prep_samples incubation Incubate at Controlled Temperature prep_samples->incubation sampling Withdraw Samples at Time Intervals incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Determine Degradation Rate hplc->data_analysis

pH Stability Study Workflow

References

Technical Support Center: Bimatoprost Isopropyl Ester and Preservative Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of preservatives on the activity of Bimatoprost (B1667075) isopropyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Bimatoprost isopropyl ester?

Bimatoprost is a synthetic prostamide analog, structurally related to prostaglandin (B15479496) F2α (PGF2α).[1] It is an inactive prodrug that is hydrolyzed by corneal enzymes (amidases) to its active form, bimatoprost free acid.[2][3] This active metabolite lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[4][5] Bimatoprost free acid activates specific prostanoid receptors in the eye, leading to cellular changes that facilitate fluid drainage and consequently reduce IOP.[5]

Q2: Why are preservatives added to Bimatoprost ophthalmic solutions?

Preservatives are essential antimicrobial agents in multi-dose ophthalmic solutions.[6] They are required by regulatory bodies like the FDA to prevent microbial contamination and maintain the sterility of the product throughout its use, extending its shelf-life.[6] The most common preservative used in Bimatoprost formulations is benzalkonium chloride (BAK).[7]

Q3: What are the common preservatives found in Bimatoprost formulations?

Benzalkonium chloride (BAK) is the most prevalent preservative.[7] However, due to concerns about its potential side effects, alternative preservatives and preservative-free (PF) formulations have been developed. Other preservatives that may be used in ophthalmic solutions include polyquaternium-1, stabilized oxychloro complex (SOC), and sodium perborate.[8]

Q4: Do preservatives affect the IOP-lowering efficacy of Bimatoprost?

Clinical studies have generally shown that the IOP-lowering efficacy of Bimatoprost is comparable between preservative-containing and preservative-free formulations.[9][10] For instance, a phase 3 randomized controlled trial demonstrated that preservative-free bimatoprost 0.01% gel had the same efficacy in lowering IOP as preserved bimatoprost 0.01% ophthalmic solution.[9] Some evidence suggests that BAK may enhance the penetration of the active drug through the cornea, but this has not been consistently shown to result in superior clinical efficacy.[10]

Q5: What are the known side effects of preservatives in Bimatoprost eye drops?

The most commonly reported side effects are associated with benzalkonium chloride (BAK). These can include:

  • Ocular surface irritation, such as burning or stinging sensations.[7]

  • Conjunctival hyperemia (redness of the eye).[7][9]

  • Dry eye symptoms.[7]

  • Disruption of the corneal epithelial barrier.[6]

  • Loss of conjunctival goblet cells.[6]

Preservative-free formulations are often associated with better tolerability and fewer ocular surface side effects.[9][11]

Q6: Is this compound stable in formulations containing preservatives?

Bimatoprost is considered a stable molecule.[12][13] Studies have shown that it maintains its concentration in patient-use settings without significant degradation.[13][14][15] One study demonstrated that under thermal stress conditions, bimatoprost remained stable, while other prostaglandin analogs showed degradation.[16]

Troubleshooting Guides

Inconsistent Experimental Results

Problem: High variability in intraocular pressure (IOP) readings in animal models treated with a custom Bimatoprost formulation.

Possible Cause Troubleshooting Step
Inconsistent Drug Delivery Ensure the administration technique is standardized. Verify the droplet size and volume are consistent for each administration.
Formulation Instability Although Bimatoprost is stable, interactions with other excipients in a custom formulation could lead to degradation. Re-evaluate the formulation components and their compatibility. Perform stability testing of your formulation under experimental conditions.
Preservative-Formulation Interaction The preservative used may be interacting with other components of your formulation, affecting the bioavailability of Bimatoprost. Test the formulation with and without the preservative to assess its impact.
Animal Model Variability Biological differences between animals can lead to varied responses. Increase the sample size to improve statistical power. Ensure animals are properly acclimated and handled to minimize stress-induced IOP fluctuations.
HPLC Analysis Issues

Problem: Inconsistent peak areas or retention times during HPLC analysis of Bimatoprost.

Possible Cause Troubleshooting Step
Mobile Phase Inconsistency Prepare fresh mobile phase daily. Ensure accurate measurement and thorough mixing of all components. Degas the mobile phase to prevent air bubbles.[17]
Column Temperature Fluctuation Use a column oven to maintain a stable temperature.[17]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[17][18]
System Leak Check all fittings and connections for any signs of leaks.[17]
Sample Preparation Error Ensure consistent and accurate sample dilution and preparation. Use a validated sample preparation protocol.[18]

Quantitative Data Summary

Table 1: Comparison of IOP-Lowering Efficacy between Preservative-Free and Preserved Bimatoprost Formulations

StudyFormulation 1Formulation 2Mean IOP Reduction from BaselineConclusion
Muñoz-Negrete et al. (2024)[9]Preservative-Free Bimatoprost 0.01% GelPreserved (BAK) Bimatoprost 0.01% SolutionComparable reduction at all time pointsPreservative-free formulation is non-inferior in efficacy to the preserved formulation.
A Study from 2022[10][19]Preservative-Free Bimatoprost 0.1 mg/mLPreserved (BAK) Bimatoprost 0.1 mg/mLNo significant difference in IOP controlPreservative-free formulation has a better tolerability profile with non-inferior IOP control.

Table 2: Incidence of Common Adverse Events

Adverse EventPreservative-Free Bimatoprost 0.01% Gel[9]Preserved (BAK) Bimatoprost 0.01% Solution[9]
Conjunctival Hyperemia (Week 12) 42.7%56.4%
Eye Dryness Significantly lower frequencyHigher frequency
Eye Irritation Significantly lower frequencyHigher frequency

Experimental Protocols

Protocol 1: In Vitro Corneal Permeation and Hydrolysis of Bimatoprost

This protocol is adapted from studies assessing the transport and metabolism of Bimatoprost in corneal tissue.[3][20]

Objective: To determine the rate of Bimatoprost permeation across the cornea and its conversion to bimatoprost free acid.

Materials:

  • Freshly excised bovine or rabbit corneas

  • Modified Ussing chambers

  • Bimatoprost ophthalmic solution (0.03%)

  • Incubation medium (e.g., balanced salt solution)

  • HPLC system for analysis

  • Protease inhibitors (optional, for mechanistic studies)

Methodology:

  • Mount the freshly excised cornea in a modified Ussing chamber, separating the donor and receiver compartments.

  • Add the Bimatoprost solution to the donor (epithelial) side and fresh incubation medium to the receiver (endothelial) side.

  • Maintain the setup at 37°C and provide aeration.

  • At predetermined time intervals (e.g., 30, 60, 90, 120, 180 minutes), collect samples from the receiver compartment.

  • To assess hydrolysis, incubate a separate piece of corneal tissue with the Bimatoprost solution.

  • At the end of the incubation period, analyze the samples from the receiver compartment and the tissue incubate for the concentration of both Bimatoprost and its free acid using a validated HPLC method.

  • For mechanistic insights, the hydrolysis experiment can be repeated in the presence of specific enzyme inhibitors (e.g., metalloenzyme inhibitors).[20]

Protocol 2: Stability-Indicating HPLC Method for Bimatoprost

This protocol is based on established methods for determining the stability of Bimatoprost in ophthalmic solutions.[21]

Objective: To develop and validate an HPLC method to quantify Bimatoprost and its degradation products.

Instrumentation and Conditions:

  • HPLC System: With UV detection

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 30:70 v/v)

  • Flow Rate: 0.6 mL/min

  • Detection Wavelength: 205 nm

  • Internal Standard: Agomelatine (or other suitable standard)

Methodology:

  • Standard Preparation: Prepare a stock solution of Bimatoprost and the internal standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the Bimatoprost ophthalmic solution with the mobile phase to a concentration within the calibration range. Add the internal standard.

  • Chromatographic Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, expose the Bimatoprost solution to stress conditions:

    • Acidic and Alkaline Hydrolysis: Treat with HCl and NaOH.

    • Oxidative Degradation: Treat with H₂O₂.

    • Thermal Degradation: Expose to elevated temperatures.

    • Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent Bimatoprost peak.

Visualizations

Bimatoprost_Signaling_Pathway Bimatoprost Bimatoprost (Isopropyl Ester) CornealEnzymes Corneal Amidases Bimatoprost->CornealEnzymes Hydrolysis BimatoprostAcid Bimatoprost Acid (Active Form) CornealEnzymes->BimatoprostAcid ProstanoidReceptor Prostanoid FP Receptor BimatoprostAcid->ProstanoidReceptor Activation CellularResponse Cellular Response in Trabecular Meshwork & Ciliary Body ProstanoidReceptor->CellularResponse AqueousOutflow Increased Aqueous Humor Outflow CellularResponse->AqueousOutflow IOP Reduced Intraocular Pressure AqueousOutflow->IOP

Caption: Bimatoprost activation and mechanism of action.

Experimental_Workflow_Stability_Testing cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome Formulation Bimatoprost Formulation (with/without preservative) Acid Acidic Hydrolysis Formulation->Acid Base Alkaline Hydrolysis Formulation->Base Oxidation Oxidative Stress Formulation->Oxidation Thermal Thermal Stress Formulation->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Results Quantification of Bimatoprost & Degradation Products HPLC->Results

Caption: Workflow for forced degradation stability testing.

References

Troubleshooting inconsistent results in Bimatoprost isopropyl ester assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bimatoprost (B1667075) isopropyl ester assays. Inconsistent results can arise from various factors, from sample preparation to analytical instrumentation. This guide aims to directly address specific issues to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing high variability in my Bimatoprost isopropyl ester quantification results?

A1: High variability can stem from several sources. A primary reason is the in-vitro hydrolysis of the this compound to its active form, Bimatoprost acid.[1] This conversion can be inconsistent depending on sample handling, storage conditions, and the presence of esterase enzymes in the sample matrix. Additionally, general issues with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, such as matrix effects, instrument contamination, or improper method parameters, can contribute to result variability.[2][3]

Q2: My results show lower than expected concentrations of this compound. What could be the cause?

A2: Lower than expected concentrations are often due to the degradation of the parent compound. This compound can hydrolyze to Bimatoprost acid, especially in the presence of ocular tissues which contain esterases.[1][4][5][6][7] Ensure proper sample storage at low temperatures and minimize freeze-thaw cycles. Also, check the stability of your stock solutions and prepare fresh standards. A study on the stability of Bimatoprost 0.03% ophthalmic solution showed no degradation over a 43-day period under patient-use conditions, suggesting the formulation itself is stable.[8][9] However, experimental conditions can introduce instability.

Q3: I am observing unexpected peaks in my chromatogram. What are they and how can I identify them?

A3: Unexpected peaks could be degradation products, metabolites, or contaminants. The most common degradation product is Bimatoprost acid, the hydrolyzed form of the ester.[4][10] You can confirm its identity by running a Bimatoprost acid standard. Other peaks could arise from contamination in your solvents, sample matrix, or from the LC-MS/MS system itself.[3] To troubleshoot, inject a solvent blank to check for system contamination.

Q4: How can I minimize the hydrolysis of this compound during sample preparation and analysis?

A4: To minimize hydrolysis, it is crucial to work quickly and at low temperatures. Keep samples on ice during preparation and store them at -80°C for long-term storage. Use of esterase inhibitors in your sample collection tubes, if compatible with your assay, can also be considered. For the analytical method, a rapid extraction and a short chromatographic run time can help reduce the chances of on-column degradation.

Q5: What are the key parameters to optimize for a robust LC-MS/MS method for this compound?

A5: A robust method requires careful optimization of several parameters. For chromatography, the choice of column (a C18 column is common), mobile phase composition (often acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid or ammonium (B1175870) acetate), and gradient elution program are critical for good separation and peak shape.[11] For mass spectrometry, optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flows, and temperatures) and selecting appropriate multiple reaction monitoring (MRM) transitions for both this compound and an internal standard are essential for sensitivity and specificity.[11]

Data Presentation: Inconsistent Assay Results

The following tables summarize quantitative data from various studies, illustrating the potential for variability in Bimatoprost assays due to factors like stability and analytical methodology.

Table 1: Stability of Bimatoprost Ophthalmic Solution (0.03%) in a Patient-Use Study [8][9]

ParameterBimatoprost
Mean Age of Bottles (days)43.0 ± 3.4
Mean Percentage of Labeled Concentration (%)103.7 ± 1.3
Bottles with ≥100% Labeled Concentration31 out of 31

This table demonstrates the high stability of the formulated product under normal use, suggesting that inconsistencies may arise from experimental handling rather than inherent product instability.

Table 2: Forced Degradation of Bimatoprost [12]

Stress Condition% Degradation of Bimatoprost
Acidic Hydrolysis< 10%
Alkaline Hydrolysis< 10%
Oxidation (30% H2O2)< 10%
Thermal (80°C)< 10%

This data indicates that Bimatoprost is relatively stable under these specific forced degradation conditions.

Table 3: Assay Validation Parameters for Bimatoprost by RP-HPLC [13]

ParameterResult
Linearity Range (µg/mL)0.05 - 15
Correlation Coefficient (r²)0.9992
LOD (µg/mL)0.0152
LOQ (µg/mL)0.0461
Accuracy (% Recovery)98.83 - 99.38
Intra-day Precision (% RSD)0.11 - 0.28
Inter-day Precision (% RSD)0.13 - 0.35

This table provides typical validation parameters for a reliable HPLC method. Deviations from such values in your assay could indicate a problem.

Experimental Protocols

Key Experiment: Quantification of this compound by HPLC-MS/MS

This protocol is a generalized procedure based on common methods found in the literature.[11] It should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation (from Ophthalmic Solution) a. Accurately pipette a known volume of the Bimatoprost ophthalmic solution. b. Dilute the sample with a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration within the calibration curve range. c. Add an appropriate internal standard (e.g., deuterated Bimatoprost). d. Vortex the sample and centrifuge to pellet any excipients. e. Transfer the supernatant to an autosampler vial for analysis.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

  • Mobile Phase A: 5 mM ammonium acetate (B1210297) with 0.02% formic acid in water.

  • Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v).

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

4. Data Analysis a. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. b. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Bimatoprost

This compound is a prodrug that is hydrolyzed in the eye to Bimatoprost acid. Bimatoprost acid is a potent agonist of the prostaglandin (B15479496) F2α (FP) receptor.[4] Activation of the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that is believed to lower intraocular pressure by increasing the outflow of aqueous humor.

Bimatoprost_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling FP_receptor FP Receptor Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Bimatoprost_ester Bimatoprost Isopropyl Ester Bimatoprost_acid Bimatoprost Acid Bimatoprost_ester->Bimatoprost_acid Hydrolysis (Esterases) Bimatoprost_acid->FP_receptor Activation Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Gene_expression Gene Expression (e.g., MMPs, c-fos) MAPK_pathway->Gene_expression IOP_lowering Increased Aqueous Outflow & IOP Lowering Gene_expression->IOP_lowering

Caption: Bimatoprost signaling pathway leading to lower intraocular pressure.

Experimental Workflow for Bimatoprost Assay

The following diagram outlines a typical workflow for the quantification of this compound in an ophthalmic solution.

Bimatoprost_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Ophthalmic Solution Sample dilution Dilution start->dilution add_is Add Internal Standard dilution->add_is centrifuge Vortex & Centrifuge add_is->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc standards Prepare Calibration Standards standards->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Sample Concentration calibration->quantification end End: Final Concentration quantification->end

Caption: A typical experimental workflow for this compound assay.

Logical Relationship: Troubleshooting Inconsistent Results

This diagram illustrates the logical steps to take when troubleshooting inconsistent results in your this compound assay.

Troubleshooting_Logic start Inconsistent Results Observed check_sample Review Sample Handling & Storage start->check_sample check_standards Evaluate Standard Preparation & Stability check_sample->check_standards [Sample Prep OK] reprepare_samples Reprepare Samples (use fresh aliquots) check_sample->reprepare_samples [Issue Found] check_lc Investigate LC System (e.g., column, mobile phase) check_standards->check_lc [Standards OK] reprepare_standards Prepare Fresh Standards check_standards->reprepare_standards [Issue Found] check_ms Verify MS/MS Performance (e.g., tuning, source) check_lc->check_ms [LC System OK] flush_system Flush LC System & Check for Leaks check_lc->flush_system [Issue Found] clean_source Clean & Calibrate MS Source check_ms->clean_source [Issue Found] reanalyze Re-analyze Samples check_ms->reanalyze [MS OK] reprepare_samples->reanalyze reprepare_standards->reanalyze flush_system->reanalyze clean_source->reanalyze

Caption: A logical approach to troubleshooting inconsistent Bimatoprost assay results.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Bimatoprost Isopropyl Ester and Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of ocular hypotensive agents, both bimatoprost (B1667075) isopropyl ester and latanoprost (B1674536) are prominent prostaglandin (B15479496) F2α (FP) receptor agonists utilized in the management of glaucoma. While both are prodrugs that are hydrolyzed to their active free acid forms in the eye, their distinct chemical structures lead to differences in their in vitro pharmacological profiles. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, to aid researchers and drug development professionals in their understanding of these two compounds.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the key in vitro efficacy parameters of the active forms of bimatoprost and latanoprost.

Table 1: Prostaglandin FP Receptor Binding Affinity

CompoundReceptor SourceRadioligandKi (nM)Reference
Bimatoprost AcidCloned human FP receptor[3H]-PGF2α83[1]
Latanoprost AcidCloned human FP receptor[3H]-PGF2α98[2]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency at the Prostaglandin FP Receptor

CompoundAssay TypeCell LineEC50 (nM)Reference
Bimatoprost (amide prodrug)Phosphoinositide TurnoverHuman Trabecular Meshwork (h-TM)3245[2]
Bimatoprost (amide prodrug)Intracellular Ca2+ MobilizationCloned human FP receptor681[2]
Bimatoprost AcidPhosphoinositide TurnoverHuman Ciliary Muscle2.8 - 3.8[1]
Bimatoprost AcidPhosphoinositide TurnoverHuman Trabecular Meshwork (h-TM)2.8 - 3.8[1]
Latanoprost AcidPhosphoinositide TurnoverHuman Ciliary Muscle32 - 124[2]
Latanoprost AcidPhosphoinositide TurnoverHuman Trabecular Meshwork (h-TM)32 - 124[2]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Table 3: In Vitro Effects on Gene Expression in Ocular Cells

GeneCell LineBimatoprost EffectLatanoprost EffectReference
MMP-1Human Ciliary Body Smooth MuscleIncreased protein expressionIncreased protein expression
MMP-2Human Ciliary Body Smooth MuscleNo change in protein expressionNo change in protein expression
MMP-3Human Ciliary Body Smooth MuscleIncreased protein expressionIncreased protein expression
MMP-9Human Ciliary Body Smooth MuscleIncreased protein activity (75% ± 27%)Increased protein activity (75% ± 24%)
MMP-9MOLT-3 CellsSignificantly increased mRNA expressionSignificantly increased mRNA expression[1]
TIMP-1Human Ciliary Body Smooth MuscleIncreased protein expressionIndeterminate effect on protein expression
TIMP-2Human Ciliary Body Smooth MuscleUnchanged protein expressionUnchanged protein expression
TIMP-3Human Ciliary Body Smooth MuscleIncreased protein expressionIndeterminate effect on protein expression
TIMP-4MOLT-3 CellsSignificantly decreased mRNA expressionSignificantly decreased mRNA expression[1]
NF-κB p65MOLT-3 Cells2.5-fold increase in mRNA expression7-fold increase in mRNA expression[1]
IκBαMOLT-3 CellsDecreased mRNA expression to near zeroDecreased mRNA expression to near zero[1]

MMP (Matrix Metalloproteinase): A family of enzymes involved in the degradation of the extracellular matrix. TIMP (Tissue Inhibitor of Metalloproteinases): Endogenous inhibitors of MMPs. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IκBα (Inhibitor of kappa B alpha): Proteins involved in inflammatory signaling pathways.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by FP receptor agonists and the general workflows for the in vitro experiments described.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_activation NF-κB Pathway Activation PKC->NFkB_activation Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Ca_release->PKC Activates Gene_expression Gene Expression (e.g., MMPs, c-fos) NFkB_activation->Gene_expression Leads to MAPK_pathway->Gene_expression Leads to Bimatoprost_Latanoprost Bimatoprost or Latanoprost (Active Form) Bimatoprost_Latanoprost->FP_receptor Binds to

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow cluster_receptor_binding Receptor Binding Assay cluster_calcium_mobilization Intracellular Calcium Mobilization Assay cluster_gene_expression Gene Expression Analysis (qPCR) rb1 Prepare cell membranes expressing FP receptor rb2 Incubate membranes with radiolabeled ligand ([³H]-PGF₂α) and competitor (Bimatoprost/Latanoprost) rb1->rb2 rb3 Separate bound and free ligand via filtration rb2->rb3 rb4 Quantify radioactivity to determine binding affinity (Ki) rb3->rb4 cm1 Culture ocular cells (e.g., h-TM, ciliary muscle) cm2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cm1->cm2 cm3 Stimulate cells with Bimatoprost or Latanoprost cm2->cm3 cm4 Measure fluorescence changes using a plate reader (FLIPR) to determine potency (EC₅₀) cm3->cm4 ge1 Treat ocular cells with Bimatoprost or Latanoprost ge2 Extract total RNA ge1->ge2 ge3 Synthesize cDNA via reverse transcription ge2->ge3 ge4 Perform quantitative PCR (qPCR) with specific primers for target genes (MMPs, TIMPs, NF-κB) ge3->ge4 ge5 Analyze changes in gene expression levels ge4->ge5

Caption: General Experimental Workflows.

Experimental Protocols

Prostaglandin FP Receptor Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assay methodologies.

  • Membrane Preparation:

    • Human ciliary muscle cells or other cells endogenously or recombinantly expressing the FP receptor are cultured to confluency.

    • Cells are harvested, washed in a buffered solution (e.g., phosphate-buffered saline), and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed amount of cell membrane preparation (e.g., 20-50 µg of protein) with a constant concentration of a radiolabeled FP receptor agonist, such as [³H]-Prostaglandin F₂α (e.g., 2-5 nM).

    • Add increasing concentrations of the unlabeled competitor ligands (bimatoprost acid or latanoprost acid) to displace the radioligand.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Quantification:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled FP agonist) from the total binding.

    • The inhibition constant (Ki) is determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines a common method for measuring Gq-coupled receptor activation.

  • Cell Culture and Plating:

    • Human trabecular meshwork (h-TM) cells or human ciliary muscle cells are cultured in appropriate growth medium.

    • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to near confluency.

  • Dye Loading:

    • The growth medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-8 AM, in the dark at 37°C for approximately 30-60 minutes. Probenecid may be included to prevent dye leakage.

  • Compound Addition and Fluorescence Measurement:

    • After the loading period, the cells are washed to remove excess dye.

    • The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

    • A baseline fluorescence reading is taken before the addition of the test compounds.

    • Varying concentrations of bimatoprost or latanoprost are automatically added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of the agonist.

    • The data are normalized to the baseline and the maximum response.

    • The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol describes a standard workflow for analyzing changes in gene expression.

  • Cell Treatment and RNA Extraction:

    • Human trabecular meshwork cells or other relevant ocular cell lines are cultured and then treated with bimatoprost or latanoprost at various concentrations for a specified duration (e.g., 24 hours).

    • Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription:

    • A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR:

    • The qPCR reaction is set up in a 96-well plate with a reaction mixture containing the cDNA template, a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe), and specific forward and reverse primers for the target genes (e.g., MMP-1, MMP-9, NF-κB p65, IκBα) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

    • The plate is run in a real-time PCR instrument, which monitors the fluorescence signal at each cycle of amplification.

  • Data Analysis:

    • The cycle threshold (Ct) values are determined for each gene.

    • The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the expression of the housekeeping gene and then compared to the untreated control group.

Conclusion

The in vitro data presented in this guide highlight the distinct pharmacological profiles of bimatoprost and latanoprost at the cellular and molecular levels. While both compounds act as agonists at the FP receptor, their active forms exhibit differences in binding affinity and functional potency. Furthermore, their downstream effects on gene expression, particularly within the MMP and NF-κB pathways, show both similarities and differences that may contribute to their clinical efficacy and side-effect profiles. This comparative guide serves as a valuable resource for researchers and professionals in the field of ophthalmology and drug development, providing a foundation for further investigation and a deeper understanding of these important therapeutic agents.

References

Comparing the receptor binding of Bimatoprost isopropyl ester and travoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding characteristics of two leading prostaglandin (B15479496) analogs used in the management of glaucoma: Bimatoprost (B1667075) and Travoprost (B1681362). Both drugs effectively lower intraocular pressure (IOP) by increasing the outflow of aqueous humor. Their primary mechanism of action involves agonism at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[1] Understanding the nuances of their interaction with this receptor is crucial for drug development and clinical application.

Quantitative Receptor Binding and Functional Potency

Bimatoprost, a synthetic prostamide, and Travoprost, an isopropyl ester prodrug of a PGF2α analog, are both potent agonists at the FP receptor.[2] However, they exhibit different binding affinities and functional potencies, both in their prodrug form and as their respective free acids, which are the primary active metabolites in the eye.

Travoprost, in its active form (travoprost acid), demonstrates a higher affinity and selectivity for the FP receptor compared to the active form of bimatoprost (bimatoprost acid).[3] One study found that travoprost acid had the highest affinity and was the most selective for the FP receptor among several tested prostaglandin analogs.[3] Bimatoprost acid, while still a potent FP receptor agonist, also exhibits affinity for other prostanoid receptors like the EP1 and EP3 receptors.[3]

The prodrugs themselves also show activity at the FP receptor, although with lower potency than their free acid forms.[4] Travoprost, as an isopropyl ester, is hydrolyzed by corneal esterases to its active free acid.[2] Bimatoprost, an ethyl amide, is also metabolized to its free acid, though this process is slower.[5]

The following table summarizes the quantitative data on the receptor binding and functional potency of Bimatoprost and Travoprost and their respective free acids at the human FP receptor.

CompoundParameterValueCell Type/Assay
Travoprost Acid Ki35 ± 5 nMCloned human FP receptor
EC501.4 nMHuman ciliary muscle cells (phosphoinositide turnover)
EC503.6 nMHuman trabecular meshwork cells (phosphoinositide turnover)
EC502.6 nMMouse fibroblasts and rat aortic smooth muscle cells (phosphoinositide turnover)
Travoprost (Isopropyl Ester) EC5042.3 ± 6.7 nMCloned human ciliary body FP receptor (phosphoinositide turnover)
Bimatoprost Acid Ki83 nMCloned human FP receptor
EC502.8 - 3.8 nMVarious cells (phosphoinositide turnover)
EC505.8 ± 2.6 nMCloned human ciliary body FP receptor (phosphoinositide turnover)
Bimatoprost (Amide) Ki6310 ± 1650 nMCloned human FP receptors
EC50681 nMCloned human FP receptor (phosphoinositide turnover)
EC503245 nMHuman trabecular meshwork cells (phosphoinositide turnover)
EC50694 ± 293 nMCloned human ciliary body FP receptor (phosphoinositide turnover)

Data compiled from multiple sources.[3][4][6]

Experimental Protocols

The data presented above were generated using established in vitro pharmacological assays. The following are representative protocols for determining receptor binding affinity and functional potency.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity (Ki) of a test compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human FP receptor (e.g., from HEK-293 cells transfected with the FP receptor gene).

  • Radioligand: [3H]-PGF2α.

  • Test compounds: Bimatoprost acid, Travoprost acid.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [3H]-PGF2α and varying concentrations of the unlabeled test compound.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-PGF2α binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Turnover Assay (for EC50 determination)

Objective: To measure the functional potency (EC50) of a test compound by quantifying its ability to stimulate the production of inositol (B14025) phosphates, a downstream signaling event of FP receptor activation.

Materials:

  • Cultured cells endogenously or recombinantly expressing the human FP receptor (e.g., human trabecular meshwork cells, human ciliary muscle cells).

  • [3H]-myo-inositol.

  • Test compounds: Bimatoprost, Travoprost, and their free acids.

  • Assay medium (e.g., DMEM).

  • Lithium chloride (LiCl) solution.

  • Anion exchange chromatography columns.

  • Scintillation counter.

Procedure:

  • Label the cells by incubating them with [3H]-myo-inositol for 24-48 hours to incorporate it into cellular phosphoinositides.

  • Pre-incubate the labeled cells with LiCl to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.

  • Stimulate the cells with varying concentrations of the test compound for a defined period (e.g., 60 minutes).

  • Lyse the cells and extract the soluble inositol phosphates.

  • Separate the different inositol phosphate (B84403) species using anion exchange chromatography.

  • Quantify the amount of [3H]-inositol phosphates using a scintillation counter.

  • Analyze the data using non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[7]

Signaling Pathway and Experimental Workflow

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] This signaling cascade ultimately leads to the physiological effects of IOP reduction.

The following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for assessing agonist-induced calcium mobilization, another key functional assay.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Bimatoprost or Travoprost (Acid) FP_Receptor FP Receptor Agonist->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., MMP activation, increased outflow) Ca_release->Downstream PKC->Downstream

Caption: FP Receptor Signaling Pathway.

Calcium_Mobilization_Workflow Start Start: Cells expressing FP Receptor Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Start->Load_Dye Wash Wash cells to remove extracellular dye Load_Dye->Wash Baseline Measure baseline fluorescence Wash->Baseline Add_Agonist Add varying concentrations of agonist (Bimatoprost or Travoprost) Baseline->Add_Agonist Measure_Fluorescence Measure fluorescence change over time Add_Agonist->Measure_Fluorescence Analyze Analyze data to determine EC50 Measure_Fluorescence->Analyze

Caption: Calcium Mobilization Assay Workflow.

References

Validating the Biological Activity of Synthetic Bimatoprost Isopropyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activity of synthetic Bimatoprost isopropyl ester against other commercially available prostaglandin (B15479496) analogs. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of synthetic this compound.

Introduction

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α (PGF2α), and is a potent ocular hypotensive agent.[1][2] It is the active pharmaceutical ingredient in commercially available ophthalmic solutions such as Lumigan® and Latisse®.[3][4] Its primary therapeutic application is the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][5] The mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby lowering IOP.[1][6] While it is established as a prostaglandin analog, the precise receptor target of Bimatoprost is a subject of discussion, with evidence suggesting activity at a distinct prostamide receptor, as well as interaction of its free acid form with the prostaglandin F (FP) receptor.[1]

This guide outlines the experimental protocols to validate the biological activity of a synthetic this compound and compares its in vitro and in vivo performance with other leading prostaglandin analogs: Latanoprost, Travoprost, and Tafluprost.

Comparative In Vitro Activity

The initial validation of synthetic this compound involves assessing its interaction with the target receptor and its functional activity in cell-based assays. As Bimatoprost is an isopropyl ester prodrug, its hydrolysis to the active free acid is a critical step for its biological activity.

Receptor Binding Affinity

Receptor binding assays are performed to determine the affinity of the active forms of the prostaglandin analogs to the prostaglandin FP receptor. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity.

Compound (Free Acid)Prostaglandin FP Receptor Binding Affinity (Ki, nM)
Bimatoprost Acid 83[1][5]
Latanoprost Acid98[1]
Travoprost Acid35[1]
Tafluprost Acid0.4[7]
Functional Potency in Cell-Based Assays

Functional assays measure the biological response elicited by the compound upon binding to its receptor. For prostaglandin analogs that couple to the FP receptor, a common method is to measure the increase in intracellular calcium concentration ([Ca2+]i) or the production of inositol (B14025) phosphates. The half-maximal effective concentration (EC50) represents the concentration of the compound that produces 50% of the maximal response. A lower EC50 value indicates higher potency.

CompoundFunctional Potency (EC50, nM)Assay Type
Bimatoprost 3070 - 3940Intracellular Calcium Mobilization
Bimatoprost Acid 2.8 - 3.8[1][5]Phosphoinositide Turnover
Bimatoprost Acid 15 - 49[2]Intracellular Calcium Mobilization
Latanoprost Acid32 - 124[1]Phosphoinositide Turnover
Travoprost Acid1.4 - 3.6[1]Phosphoinositide Turnover
Travoprost Acid17.5 - 37Intracellular Calcium Mobilization

Comparative In Vivo Activity

The primary in vivo measure of the biological activity of these compounds is their ability to reduce intraocular pressure (IOP) in both preclinical animal models and human clinical trials.

IOP Reduction in Preclinical Animal Models

Various animal models are used to evaluate the IOP-lowering effects of prostaglandin analogs. Common models include normotensive and ocular hypertensive rabbits, dogs, and non-human primates.

CompoundAnimal ModelIOP Reduction
Bimatoprost (0.03%) Ocular Hypertensive Non-Human Primates~4.8 mmHg reduction from baseline[6]
Bimatoprost (0.01%) Normotensive Beagle Dogs36.1% decrease from baseline[8]
Bimatoprost Sustained Release (15 µg) Normotensive Beagle Dogs35.9% peak decrease from baseline[9]
Tafluprost (0.0015%)Rabbits11.9% increase in optic nerve head blood flow after 28 days[10]
Latanoprost (0.005%)Rabbits7.2% increase in optic nerve head blood flow after 28 days[10]
Travoprost (0.004%)Rabbits6.7% increase in optic nerve head blood flow after 28 days[10]
IOP Reduction in Human Clinical Trials

Numerous clinical trials have compared the efficacy of commercially available prostaglandin analogs in patients with open-angle glaucoma or ocular hypertension. The results are typically reported as the mean reduction in IOP from baseline.

CompoundMean IOP Reduction from Baseline (mmHg)Mean Percentage IOP Reduction from Baseline
Bimatoprost (0.03%) 8.835.9%
Bimatoprost (0.03%) 8.7-
Latanoprost (0.005%)7.329.9%
Latanoprost (0.005%)8.6-
Travoprost (0.004%)7.630.8%
Travoprost (0.004%)8.0-
Tafluprost (0.0015%)7.1 (at 24 months)-

Experimental Protocols

In Vitro Assays

1. Radioligand Receptor Binding Assay for Prostaglandin FP Receptor

This assay determines the binding affinity of a test compound to the prostaglandin FP receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Use a cell line stably expressing the human prostaglandin FP receptor (e.g., HEK-293 cells).

  • Membrane Preparation: Homogenize the cells and centrifuge to isolate the cell membranes containing the receptor.

  • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled test compound (synthetic Bimatoprost free acid and other prostaglandin analog free acids).

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate the prostaglandin FP receptor, which is coupled to the Gq protein and leads to an increase in intracellular calcium.

  • Cell Culture: Plate cells expressing the prostaglandin FP receptor (e.g., HEK-293 or human ciliary muscle cells) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Assay

1. Measurement of Intraocular Pressure (IOP) in an Animal Model of Ocular Hypertension

This assay evaluates the in vivo efficacy of the test compound in reducing IOP.

  • Animal Model: Use a suitable animal model, such as rabbits or non-human primates, with induced ocular hypertension (e.g., by intracameral injection of hypertonic saline).

  • Baseline IOP Measurement: Measure the baseline IOP in both eyes of the animals using a tonometer.

  • Drug Administration: Administer a single topical dose of the test compound (synthetic this compound) to one eye and the vehicle to the contralateral eye.

  • IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Compare the IOP reduction produced by the test compound to that of a positive control (e.g., a commercially available Bimatoprost solution).

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost Bimatoprost (Free Acid) FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor Binds IP3 IP3 Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_Cytosol Ca2+ ER->Ca2_Cytosol Releases Ca2_ER Ca2+ Ca2_Cytosol->PKC Ca2_Cytosol->Downstream Mediates

Caption: Bimatoprost Signaling Pathway

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start_vitro Synthetic Bimatoprost Isopropyl Ester hydrolysis In Vitro Hydrolysis Assay (to Free Acid) start_vitro->hydrolysis binding_assay Receptor Binding Assay (FP Receptor) hydrolysis->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) hydrolysis->functional_assay data_vitro Determine Ki and EC50 binding_assay->data_vitro functional_assay->data_vitro comparison Compare with Other Prostaglandin Analogs data_vitro->comparison start_vivo Synthetic Bimatoprost Isopropyl Ester drug_admin Topical Administration start_vivo->drug_admin animal_model Induce Ocular Hypertension in Animal Model animal_model->drug_admin iop_measure Measure Intraocular Pressure (IOP) drug_admin->iop_measure data_vivo Determine IOP Reduction iop_measure->data_vivo data_vivo->comparison

Caption: Experimental Workflow

G cluster_synthetic Synthetic this compound cluster_alternatives Alternative Prostaglandin Analogs main_goal Validate Biological Activity of Synthetic this compound synthetic_invitro In Vitro Activity (Ki, EC50) main_goal->synthetic_invitro synthetic_invivo In Vivo Activity (IOP Reduction) main_goal->synthetic_invivo latanoprost Latanoprost main_goal->latanoprost travoprost Travoprost main_goal->travoprost tafluprost Tafluprost main_goal->tafluprost comparison Objective Comparison synthetic_invitro->comparison synthetic_invivo->comparison latanoprost->comparison travoprost->comparison tafluprost->comparison conclusion Conclusion on Biological Equivalence/Superiority comparison->conclusion

Caption: Logical Relationship of Comparison

References

Comparative Analysis of Bimatoprost Isopropyl Ester Cross-reactivity with Prostaglandin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of bimatoprost (B1667075) isopropyl ester and its active metabolite, bimatoprost free acid, with various prostaglandin (B15479496) (PG) receptors. The performance is contrasted with other commercially available prostaglandin analogs used in the management of ocular hypertension and glaucoma, supported by experimental data from peer-reviewed studies.

Introduction to Bimatoprost

Bimatoprost is a synthetic prostamide analog, structurally related to prostaglandin F2α (PGF2α), and is a potent ocular hypotensive agent.[1][2] It is clinically used to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[2][3] Bimatoprost is the isopropyl ester prodrug, which upon topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, bimatoprost free acid (17-phenyl-trinor PGF2α).[4][5] Its primary mechanism of action is to increase the outflow of aqueous humor, thereby lowering IOP.[2] While its main target is considered to be the prostaglandin F (FP) receptor, understanding its interaction with other prostanoid receptors is crucial for a comprehensive pharmacological profile.[1][6]

Prostaglandin Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of bimatoprost and other prostaglandin analogs at various cloned human prostanoid receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinities (Ki, nM) of Prostaglandin Analogs at Prostanoid Receptors
CompoundFPEP1EP3DPEP4IPTP
Bimatoprost Acid 8395387>10,000>10,000>10,000>10,000
Latanoprost (B1674536) Acid 98>10,000>10,000>10,000>10,000>10,000>10,000
Travoprost (B1681362) Acid 359540350152,00041,000>90,000121,000

Data sourced from Sharif et al., 2003.[7]

Table 2: Functional Agonist Activity (EC50, nM) at the Cloned Human FP Receptor
CompoundEC50 (nM)
Bimatoprost (prodrug) 694 ± 293
Bimatoprost Free Acid 5.8 ± 2.6
Latanoprost (prodrug) 126 ± 347
Latanoprost Free Acid 54.6 ± 12.4
Travoprost (prodrug) 42.3 ± 6.7
Travoprost Acid 3.2 ± 0.6
Unoprostone (B1682063) Isopropyl Ester 9,100 ± 2,870

Data represents phosphoinositide turnover assays in human ciliary body cells expressing the FP receptor. Sourced from Sharif et al., 2002.[4]

Table 3: Functional Agonist Activity (EC50, nM) at the Cloned Human EP1 Receptor
CompoundEC50 (nM)
Bimatoprost Acid 2.7
Latanoprost Acid 119

Data sourced from Sharif et al., 2003.[7]

Discussion of Cross-reactivity

The data indicates that the free acids of bimatoprost, latanoprost, and travoprost are all potent agonists at the FP receptor, which is consistent with their primary mechanism of action in lowering IOP.[4][8] Travoprost acid demonstrates the highest affinity and selectivity for the FP receptor among the tested compounds.[7]

Bimatoprost acid, while a potent FP receptor agonist, also exhibits significant affinity and functional activity at the EP1 receptor and a lower affinity for the EP3 receptor.[7] This suggests a broader cross-reactivity profile compared to latanoprost acid, which shows high selectivity for the FP receptor.[7] The prodrug, bimatoprost isopropyl ester, itself shows weak agonist activity at the FP receptor, with an EC50 value significantly higher than its free acid form, underscoring the importance of its hydrolysis to the active moiety.[4] Some studies have suggested that bimatoprost may also act on a unique "prostamide receptor," which could be a splice variant of the FP receptor, though this receptor has not been cloned.[3][6]

In comparison, travoprost and latanoprost, both isopropyl ester prodrugs, are hydrolyzed to their respective free acids which are highly potent agonists at the FP receptor.[4][5] Travoprost acid is noted for its high selectivity for the FP receptor over other prostanoid receptors.[7] While all three drugs are effective in lowering IOP, their differing receptor interaction profiles may contribute to variations in their clinical efficacy and side-effect profiles, such as the incidence of conjunctival hyperemia.[9][10]

Experimental Protocols

Radioligand Binding Assay for Prostaglandin Receptors

This protocol outlines a typical competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the prostaglandin receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11]
  • The homogenate is centrifuged at a low speed to remove large debris.[11]
  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
  • The membrane pellet is washed and resuspended in a binding buffer.[11]
  • Protein concentration is determined using a standard assay (e.g., BCA assay).[11]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[11]
  • To each well, the following are added:
  • A fixed amount of the membrane preparation (e.g., 50-120 µg of protein).[11]
  • A fixed concentration of a specific radioligand (e.g., [3H]PGF2α for the FP receptor).
  • Varying concentrations of the unlabeled test compound (e.g., bimatoprost acid).[12]
  • To determine non-specific binding, a high concentration of an unlabeled ligand is added to a set of control wells.
  • The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[12]
  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[11]
  • The radioactivity retained on the filters is measured using a scintillation counter.[11]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

Visualizations

Prostaglandin F (FP) Receptor Signaling Pathway

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α / Bimatoprost Acid FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Physiological_Response Physiological Response PKC->Physiological_Response Leads to

Caption: FP Receptor Signaling via the Gq/PLC Pathway.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare Receptor Membranes Incubation 3. Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Reagent_Prep 2. Prepare Radioligand & Test Compounds Reagent_Prep->Incubation Filtration 4. Separate Bound from Free Ligand (Filtration) Incubation->Filtration Counting 5. Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis 6. Calculate IC50 & Ki Values Counting->Analysis

Caption: Workflow of a Competitive Radioligand Binding Assay.

References

A Head-to-Head Comparison of Bimatoprost Isopropyl Ester and Other Prostaglandin Analogs for Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Bimatoprost (B1667075) isopropyl ester against other leading prostaglandin (B15479496) (PG) analogs, primarily Latanoprost and Travoprost (B1681362). This document synthesizes preclinical and clinical data to illuminate the key performance differences and aid in the selection of appropriate compounds for research and development.

Prostaglandin F2α (PGF2α) analogs are a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. These synthetic compounds mimic the action of endogenous PGF2α, primarily by enhancing the uveoscleral outflow of aqueous humor, thereby reducing IOP.[1][2] Bimatoprost, Latanoprost, and Travoprost are among the most widely studied and utilized PG analogs. While all three are effective, nuanced differences in their pharmacological profiles and clinical performance exist.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for these PG analogs involves their interaction with the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[3] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the remodeling of the extracellular matrix and a subsequent increase in the outflow of aqueous humor.[1]

Latanoprost and Travoprost are isopropyl ester prodrugs that are hydrolyzed by corneal esterases to their biologically active free acids.[4] Bimatoprost is structurally an amide, and there has been some debate as to whether it is a prodrug or acts directly.[2] However, evidence suggests that it is also hydrolyzed in the eye to its corresponding free acid, which is a potent FP receptor agonist.[2]

Below is a diagram illustrating the generally accepted signaling pathway for FP receptor activation.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PG_Analog Prostaglandin Analog (e.g., Bimatoprost free acid) FP_Receptor FP Receptor (GPCR) PG_Analog->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Downstream Downstream Effects (e.g., MMP activation, ECM remodeling, Increased Outflow) Ca2_release->Downstream leads to PKC->Downstream leads to

FP Receptor Signaling Pathway.

Quantitative Comparison of Receptor Binding and Functional Potency

The affinity of a ligand for its receptor (Ki) and its functional potency (EC50) are critical parameters in drug development. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a biological response. The following tables summarize key in vitro data for the active acid forms of Bimatoprost, Latanoprost, and Travoprost.

Table 1: FP Receptor Binding Affinities (Ki, nM)

CompoundFP Receptor (Ki, nM)Reference
Travoprost acid35 ± 5[3]
Bimatoprost acid83[3]
Latanoprost acid98[3]

Table 2: FP Receptor Functional Potency (EC50, nM) in Phosphoinositide Turnover Assays

CompoundHuman Ciliary Muscle (EC50, nM)Human Trabecular Meshwork (EC50, nM)Cloned Human Ciliary Body FP Receptor (EC50, nM)Reference
Travoprost acid1.43.63.2 ± 0.6[3][5]
Bimatoprost acid--5.8 ± 2.6[5]
Latanoprost acid--54.6 ± 12.4[5]
Bimatoprost (prodrug)-3245694 ± 293[3][5]
Travoprost (prodrug)--42.3 ± 6.7[5]
Latanoprost (prodrug)--126 ± 347[5]

Note: Bimatoprost acid data in human ciliary muscle and trabecular meshwork was not available in the cited sources. The EC50 for Bimatoprost acid in other cell types was reported to be in the range of 2.8-3.8 nM.[3]

These data indicate that Travoprost acid exhibits the highest affinity and functional potency for the FP receptor among the three analogs. Bimatoprost acid also demonstrates high potency, while Latanoprost acid is comparatively less potent. Interestingly, the prodrug forms of these compounds also show some activity at the FP receptor, albeit at much higher concentrations than their active acid forms.[5]

Clinical Efficacy: Intraocular Pressure Reduction

Numerous clinical trials have compared the IOP-lowering effects of Bimatoprost, Latanoprost, and Travoprost. While all three are highly effective, meta-analyses and head-to-head studies often show Bimatoprost to have a slight, though not always statistically significant, advantage in mean IOP reduction.[1][6][7]

Table 3: Summary of Clinical Efficacy in Lowering Intraocular Pressure (IOP)

Study TypeComparisonKey FindingsReference
Prospective StudyBimatoprost vs. Latanoprost vs. Travoprost vs. TimololAt 12 weeks, Bimatoprost showed a significantly greater mean IOP reduction (35.9%) compared to Latanoprost (29.9%) and Travoprost (30.8%).[6]
Meta-analysisBimatoprost vs. Latanoprost and TravoprostBimatoprost demonstrated the most effective reduction in IOP compared to Latanoprost.[7]
6-month Clinical TrialBimatoprost vs. TravoprostBimatoprost provided a statistically significant greater IOP reduction at 6 months compared to Travoprost.[8]
3-month Crossover StudyBimatoprost vs. Travoprost in patients previously on LatanoprostPatients switched to Bimatoprost from Latanoprost achieved a greater additional short-term diurnal IOP reduction compared to those switched to Travoprost.[9]
Meta-analysisBimatoprost vs. Latanoprost vs. Travoprost vs. TafluprostNo statistically significant difference in the responsiveness of the four PGAs in patients with open-angle glaucoma or ocular hypertension. However, Bimatoprost had a better IOP-reducing efficacy than Latanoprost.[1]

It is important to note that individual patient responses can vary. In terms of adverse events, conjunctival hyperemia (eye redness) is a common side effect for all three, with some studies suggesting a higher incidence with Bimatoprost.[7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the general methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (from cells/tissue expressing FP receptor) Incubation 4. Incubate Membranes, Radioligand, and Test Compound to reach equilibrium Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand (e.g., ³H-PGF2α) Radioligand_Prep->Incubation Test_Compound_Prep 3. Unlabeled Test Compound (e.g., Bimatoprost acid) at various concentrations Test_Compound_Prep->Incubation Filtration 5. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (to quantify bound radioactivity) Filtration->Counting Analysis 7. Data Analysis (to determine IC50 and calculate Ki) Counting->Analysis

Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., FP receptor) are isolated from cultured cells or tissues.[4]

  • Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[10]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[11]

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.[4]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[4]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the FP receptor, by detecting changes in intracellular calcium levels.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.[12]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12][13]

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Compound Addition: The test compound is added to the wells at various concentrations.[14]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader or a similar instrument.[14]

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Conclusion

The available preclinical and clinical data provide a clear picture of the comparative pharmacology of Bimatoprost, Latanoprost, and Travoprost.

  • In vitro, Travoprost acid demonstrates the highest affinity and potency for the FP receptor, followed closely by Bimatoprost acid. Latanoprost acid is also a potent agonist, though comparatively less so than the other two.

  • Clinically, all three prostaglandin analogs are highly effective at lowering IOP. Bimatoprost often shows a slight, but not always statistically significant, superiority in mean IOP reduction in head-to-head comparisons.

The choice of a specific prostaglandin analog for research or therapeutic development will depend on the desired pharmacological profile, balancing potency with potential side effects. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for making informed decisions in the field of ocular drug discovery.

References

A Comparative Guide to Analytical Methods for Bimatoprost Isopropyl Ester Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Bimatoprost (B1667075) isopropyl ester is critical for ensuring product quality, stability, and therapeutic efficacy. This guide provides a comparative overview of various validated analytical methods, presenting their performance data and detailed experimental protocols to aid in selecting the most suitable method for your specific analytical needs.

Comparative Performance of Analytical Methods

A variety of analytical techniques have been successfully validated for the quantification of Bimatoprost. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of several reported methods.

MethodLinearity RangeAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Features
RP-HPLC-UV [1][2]5 - 100 µg/mL99.25 ± 0.59---Simple, accurate, and suitable for quality control.
RP-HPLC-UV [3]0.05 - 15 µg/mL98.83 - 99.38Intra-day: 0.11-0.28, Inter-day: 0.13-0.350.0152 µg/mL0.0461 µg/mLStability-indicating method with internal standard.
RP-HPLC for combination drug [4][5]6 - 18 µg/mL-%RSD of recovery: 0.30--Method for simultaneous estimation with Timolol.
Densitometric RP-TLC [1][2]0.5 - 6.0 µ g/band 98.72 ± 0.31---A simpler, alternative chromatographic technique.
UPLC [6]-99.11 - 100.94---A new, selective, and cost-effective method.
HPLC-MS/MS [7][8]1 - 500 µg/g> 90< 11--Fast and sensitive for cosmetic serum matrix.
HPLC-QQQ-MS/MS [9][10]0.25 - 50 ng/mL--0.01 mg/kg0.03 mg/kgHigh sensitivity for detecting illegal additives in cosmetics.
Synchronous Spectrofluorimetric Method [11]25 - 250 ng/mL99.39 ± 1.08Repeatability: 0.569, Intermediate: 1.280.005 ng/mL0.018 ng/mLRapid, selective, and eco-friendly.

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate quantification of pharmaceutical compounds like Bimatoprost.

Analytical Method Validation Workflow cluster_validation A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K System Suitability L Validation Report K->L K->L M Routine Analysis L->M

Caption: A generalized workflow for analytical method validation.

Detailed Experimental Protocols

Below are the detailed methodologies for the key analytical techniques cited in this guide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is widely used for the routine analysis of Bimatoprost in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).[3]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (30:70, v/v).[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Detection Wavelength: 205 nm.[3]

  • Internal Standard: Agomelatine.[3]

  • Sample Preparation: Ophthalmic solutions are diluted with the mobile phase to fall within the linear range.[3]

Densitometric Reversed-Phase Thin-Layer Chromatography (RP-TLC)

A simpler chromatographic method suitable for screening and quantification.

  • Stationary Phase: RP-TLC plates.

  • Mobile Phase: Acetonitrile, water, and 33% ammonia (B1221849) (4:5:1, by volume).[1][2]

  • Application: Samples are applied as bands.

  • Detection: Densitometric scanning at 220 nm.[1][2]

Ultra-Performance Liquid Chromatography (UPLC)

This technique offers faster analysis times and improved resolution compared to conventional HPLC.

  • Instrumentation: Waters Acquity UPLC system with a detector.[6]

  • Column: Acquity BEH C18 (50 X 2.1 mm, 1.7 µm).[6]

  • Mobile Phase: A mixture of buffer (Pentane sulphonic acid sodium salt monohydrate) and acetonitrile (60:40 % v/v).[6]

  • Column Temperature: 35°C.[6]

  • Sample Preparation: The ophthalmic solution is diluted with a mixture of water and acetonitrile (50:50 % v/v).[6]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A highly sensitive and selective method ideal for complex matrices like cosmetic serums.

  • Instrumentation: Waters Acquity UPLC system coupled with a Waters Xevo TQ triple quadrupole mass spectrometer.[7]

  • Column: Kinetex biphenyl (B1667301) 100A (2.1 mm × 100 mm, 2.6 μm).[7]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) with 0.02% formic acid in water.[7][8]

  • Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v).[7][8]

  • Elution: Gradient elution.[7][8]

  • Ionization: Positive electrospray ionization (ESI+).[7]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[7][8]

  • Sample Preparation: The cosmetic serum is extracted with the mobile phase, vortexed, centrifuged, and the supernatant is injected.[7]

Synchronous Spectrofluorimetric Method

A rapid and environmentally friendly method for the determination of Bimatoprost.

  • Instrumentation: A spectrofluorometer.

  • Measurement: The synchronous fluorescence intensity is measured.

  • Solvent: Distilled water.[11]

  • Key Advantage: This method is noted for its simplicity, sensitivity, and being an eco-friendly "green" analytical method.[11]

This guide provides a comprehensive starting point for selecting and implementing a suitable analytical method for the quantification of Bimatoprost isopropyl ester. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. For regulatory submissions, all methods must be validated according to the relevant ICH guidelines.

References

Bimatoprost Isopropyl Ester Efficacy in FP Receptor Knockout Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the pivotal role of the prostaglandin (B15479496) F (FP) receptor in the intraocular pressure-lowering effects of bimatoprost (B1667075) and other prostaglandin analogs.

This guide provides a detailed comparison of the efficacy of bimatoprost isopropyl ester and other prostaglandin analogs in reducing intraocular pressure (IOP) in wild-type versus FP receptor knockout animal models. The data presented unequivocally demonstrates the critical role of the FP receptor in the mechanism of action of these therapeutic agents.

Comparative Efficacy of Prostaglandin Analogs on Intraocular Pressure

The following tables summarize the quantitative data from studies investigating the IOP-lowering effects of bimatoprost and other prostaglandin analogs in wild-type (WT) and FP receptor knockout (FPKO) mice. These studies consistently show a significant reduction in IOP in wild-type mice, an effect that is completely absent in mice lacking the FP receptor.

Table 1: IOP Reduction by Prostaglandin Analogs in Wild-Type vs. FP Receptor Knockout Mice (Nighttime Application)

DrugConcentrationGenotypeIOP Reduction (%)
Bimatoprost0.03%WT19.8 ± 1.5
FPKONo significant effect
Latanoprost0.005%WT23.2 ± 1.1
FPKONo significant effect
Travoprost0.004%WT26.1 ± 1.2
FPKONo significant effect
Unoprostone0.12%WT13.7 ± 1.9
FPKONo significant effect

Data compiled from a study by Otorii et al.[1][2]

Table 2: IOP Reduction by Bimatoprost in Wild-Type vs. FP Receptor Knockout Mice (Single Dose)

GenotypeMean IOP Difference (Treated vs. Untreated Eye) (mmHg)95% Confidence Interval
Wild-Type (FP+/+)-1.33-1.84 to -0.81
Heterozygous (FP+/-)-0.36-0.82 to +0.09
Homozygous (FP-/-)+0.25-0.38 to +0.89

Data from a study by Crowston et al.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducible research in this area.

IOP Measurement in Mice

A common method for measuring IOP in mice involves a microneedle or rebound tonometer.[5][6][7]

  • Anesthesia: Mice are anesthetized to ensure accurate and safe measurements. A commonly used anesthetic is a mixture of ketamine and xylazine (B1663881) administered intraperitoneally.[5] The timing of IOP measurement post-anesthesia is critical as some anesthetics can lower IOP.[7]

  • Measurement:

    • Microneedle Method: A microneedle connected to a pressure transducer is inserted into the anterior chamber of the eye to directly measure IOP.[1][2]

    • Rebound Tonometry: A non-invasive method where a small probe is bounced off the corneal surface. The rebound characteristics of the probe are used to calculate IOP.[5][7][8] This method is often preferred for repeated measurements in conscious animals.

  • Data Acquisition: Multiple readings are typically taken from each eye and averaged to obtain a final IOP value. The contralateral eye often serves as an untreated control.[1][2]

Topical Drug Administration
  • A single drop of the prostaglandin analog solution (typically 3-4 µL) is topically applied to one eye of the mouse.[1][3]

  • The contralateral eye receives a vehicle control or remains untreated.

  • IOP is measured at baseline and at various time points after drug administration to determine the peak effect.[1][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by prostaglandin analogs and a typical experimental workflow for evaluating their efficacy in knockout models.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGA Prostaglandin Analog (e.g., Bimatoprost) FP_Receptor FP Receptor PGA->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects (e.g., MMP activation, Increased Uveoscleral Outflow) Ca_release->Downstream PKC_activation->Downstream

Caption: Prostaglandin F2α receptor signaling pathway.

Experimental_Workflow Animal_Models Animal Models: - Wild-Type (WT) Mice - FP Receptor Knockout (FPKO) Mice Baseline_IOP Baseline IOP Measurement Animal_Models->Baseline_IOP Drug_Admin Topical Drug Administration: - Prostaglandin Analog (Treated Eye) - Vehicle (Control Eye) Baseline_IOP->Drug_Admin Post_IOP Post-Treatment IOP Measurement (at various time points) Drug_Admin->Post_IOP Data_Analysis Data Analysis: - Compare IOP reduction between  WT and FPKO groups - Statistical analysis Post_IOP->Data_Analysis Conclusion Conclusion: Determine the role of the FP receptor in drug efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating drug efficacy.

Conclusion

References

A Comparative Analysis of the Stability of Bimatoprost Isopropyl Ester and Latanoprost in Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the chemical stability and degradation profiles of two leading prostaglandin (B15479496) analogs used in the management of glaucoma.

This guide provides a detailed comparison of the stability of Bimatoprost (B1667075) isopropyl ester and Latanoprost (B1674536), two widely prescribed prostaglandin F2α analogs for reducing intraocular pressure. The stability of these compounds is a critical factor in ensuring consistent therapeutic efficacy and minimizing potential toxicity from degradation products. This document summarizes key experimental findings on their relative stability under various stress conditions and in real-world patient-use scenarios.

Executive Summary

Overall, studies indicate that Bimatoprost exhibits greater stability compared to Latanoprost, particularly under conditions of thermal stress and simulated patient use. Latanoprost is more susceptible to degradation at elevated temperatures and upon exposure to light. This difference in stability has implications for storage, handling, and the potential for reduced drug concentration over the course of treatment.

Comparative Stability Data

The following tables summarize the quantitative data from studies comparing the stability of Bimatoprost and Latanoprost.

Table 1: Thermal Stability of Bimatoprost vs. Latanoprost

TemperatureDurationMean Bimatoprost Concentration (% of Labeled)Mean Latanoprost Concentration (% of Labeled)Latanoprost Degradation Rate (μg/mL/day)
27°CUp to 30 days100% - 116% (No measurable degradation)97% - 120% (Stable)Not measurable
37°CUp to 30 days100% - 116% (No measurable degradation)Degraded over time0.15[1][2][3][4]
50°CUp to 30 days100% - 116% (No measurable degradation)Degraded over time0.29[1][2][3][4]

Data sourced from thermal stress studies on commercial formulations. Higher than 100% concentrations are attributed to solvent evaporation during the study.[1][2][3][4][5]

Table 2: Stability in a Patient-Use Setting

DrugMean Bottle Age (days)Mean Percentage of Labeled ConcentrationPercentage of Bottles with ≥100% Labeled ConcentrationRange of Labeled Concentration (%)
Bimatoprost43.0 ± 3.4103.7% ± 1.3%100%Not specified
Latanoprost43.9 ± 2.888.1% ± 10.8%8.8%52% - 115%[6]

Data from an open-label study where patients used and stored their medication as usual for 28-34 days before returning the bottles for analysis.[6][7][8][9][10]

Chemical Structures and Degradation Pathways

Both Bimatoprost and Latanoprost are prodrugs that are converted to their biologically active free acid forms within the eye.[11][12][13][14] Latanoprost is an isopropyl ester, while Bimatoprost is an ethyl amide.[15] The primary degradation pathway for these prostaglandin analogs in aqueous ophthalmic solutions is hydrolysis of their respective ester or amide linkages.[16][17]

Latanoprost is particularly sensitive to light, which can contribute to its degradation.[7][16][18][19][20][21]

cluster_bimatoprost Bimatoprost Degradation cluster_latanoprost Latanoprost Degradation bimatoprost Bimatoprost (Ethyl Amide Prodrug) bimatoprost_acid Bimatoprost Acid (17-phenyl-trinor PGF2α) (Active Form) bimatoprost->bimatoprost_acid Hydrolysis (Amidase in ocular tissues) latanoprost Latanoprost (Isopropyl Ester Prodrug) latanoprost_acid Latanoprost Acid (Active Form) latanoprost->latanoprost_acid Hydrolysis (Esterase in cornea) start Obtain commercial drug bottles stress Store in light-free incubators (27°C, 37°C, 50°C) for 3, 9, 15, or 30 days start->stress simulate Simulate daily use: Invert and uncap for 1 min daily stress->simulate freeze Freeze samples at -80°C at the end of the stress period simulate->freeze analysis Analyze drug concentration (HPLC-UV for Bimatoprost, LC/MS/MS for Latanoprost) freeze->analysis end Compare results to initial and labeled concentrations analysis->end

References

A Comparative Guide to the Quantification of Bimatoprost: Validating a Hypothetical ELISA Kit Against Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a hypothetical competitive ELISA for Bimatoprost (B1667075) isopropyl ester alongside reported data from validated HPLC and LC-MS/MS methods for Bimatoprost. This allows for a direct comparison of their analytical capabilities.

ParameterHypothetical Competitive ELISAHPLC Method 1[1]HPLC Method 2[2]HPLC Method 3[3]LC-MS/MS Method 1[4][5]LC-MS/MS Method 2[6][7]LC-MS/MS Method 3[8]
Linearity Range 15.63 - 2000 pg/mL (Projected)0.05 - 15 µg/mL1 - 5 µg/mL50 - 250 µg/mL1 - 500 µg/g0.25 - 50 ng/mL0.2 - 800 pg/mL
LOD ~8.67 pg/mL (Projected)0.0152 µg/mL0.7395 µg/mL0.137 µg/mLNot explicitly stated0.01 mg/kg0.2 pg/mL
LOQ ~24.69 pg/mL (Projected)0.0461 µg/mL2.2412 µg/mL0.416 µg/mLNot explicitly stated0.03 mg/kg0.5 pg/mL
Accuracy (% Recovery) 90 - 110% (Projected)98.83 - 99.38%99 - 101%99.08 - 101.5%>90%Acceptable80 - 120% at LLOQ, 85 - 115% at higher concentrations
Precision (%RSD/CV) <15% (Inter-assay), <10% (Intra-assay) (Projected)0.13 - 0.35% (Inter-day), 0.11 - 0.28% (Intra-day)< 2%0.45% (Inter-day), 0.62% (Intra-day)<11%<3.7%<6%

Experimental Protocols: Validating a Bimatoprost Isopropyl Ester ELISA Kit

The following are detailed methodologies for the validation of a hypothetical competitive ELISA kit for this compound.

Specificity (Cross-Reactivity)

Objective: To determine the ability of the antibody to specifically bind to this compound without significant cross-reaction with structurally related molecules.

Protocol:

  • Prepare a standard curve for this compound.

  • Prepare high-concentration stock solutions of potentially cross-reacting substances (e.g., Bimatoprost free acid, other prostaglandin (B15479496) analogs like Latanoprost (B1674536) and Travoprost).

  • Serially dilute the stock solutions of the cross-reactants and add them to the ELISA plate wells in place of the this compound standard.

  • Perform the ELISA according to the kit's instructions.

  • Calculate the concentration of each cross-reactant that gives a 50% inhibition of the maximum signal (IC50).

  • Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100%

Sensitivity (LOD and LOQ)

Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

Protocol:

  • Limit of Detection (LOD):

    • Assay a blank sample (matrix without analyte) in at least 20 replicates.

    • Calculate the mean and standard deviation (SD) of the blank absorbances.

    • The LOD is the concentration corresponding to the mean blank absorbance plus 2 or 3 times the SD.

  • Limit of Quantification (LOQ):

    • Assay a series of low-concentration samples.

    • The LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy (typically with a coefficient of variation (%CV) ≤ 20%).

Precision (Intra- and Inter-Assay)

Objective: To assess the reproducibility of the assay.

Protocol:

  • Intra-Assay Precision:

    • Prepare samples at three different concentrations (low, medium, and high) within the assay's linear range.

    • Assay at least 20 replicates of each concentration on the same plate.

    • Calculate the mean, SD, and %CV for each concentration. The %CV should ideally be less than 10%.

  • Inter-Assay Precision:

    • Prepare samples at three different concentrations (low, medium, and high).

    • Assay these samples in at least three different runs on different days.

    • Calculate the mean, SD, and %CV for each concentration across the runs. The %CV should ideally be less than 15%.

Accuracy (Spike and Recovery)

Objective: To determine the effect of the sample matrix on the quantification of this compound.

Protocol:

  • Select representative matrix samples (e.g., ophthalmic solution, plasma).

  • Spike the samples with known concentrations of this compound at three levels (low, medium, and high).

  • Assay the spiked and unspiked samples.

  • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100%

  • The acceptable recovery range is typically 80-120%.

Visualizing Methodologies

The following diagrams illustrate the experimental workflow of a competitive ELISA and the logical relationship between the validation parameters.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Assay Procedure cluster_detection Detection Coat Coat plate with Bimatoprost-protein conjugate Block Block unoccupied sites Coat->Block Add_Sample Add sample/standard and anti-Bimatoprost antibody Block->Add_Sample Incubate_1 Incubate (Competition) Add_Sample->Incubate_1 Wash_1 Wash plate Incubate_1->Wash_1 Add_Enzyme Add enzyme-conjugated secondary antibody Wash_1->Add_Enzyme Incubate_2 Incubate Add_Enzyme->Incubate_2 Wash_2 Wash plate Incubate_2->Wash_2 Add_Substrate Add substrate Wash_2->Add_Substrate Incubate_3 Incubate (Color development) Add_Substrate->Incubate_3 Stop Add stop solution Incubate_3->Stop Read Read absorbance Stop->Read Analyze Analyze data Read->Analyze

Caption: Workflow of a competitive ELISA for this compound.

Validation_Parameters cluster_performance Performance Characteristics Assay_Validation Assay Validation Specificity Specificity (Cross-Reactivity) Assay_Validation->Specificity Sensitivity Sensitivity (LOD, LOQ) Assay_Validation->Sensitivity Precision Precision (Intra- & Inter-Assay) Assay_Validation->Precision Accuracy Accuracy (Spike & Recovery) Assay_Validation->Accuracy Specificity->Accuracy Sensitivity->Precision

Caption: Logical relationship of key ELISA validation parameters.

References

A Comparative Analysis of Bimatoprost Isopropyl Ester and its Free Acid for Ocular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side analysis of Bimatoprost (B1667075) isopropyl ester and its active metabolite, Bimatoprost free acid. This document synthesizes experimental data to compare their physicochemical properties, pharmacological activity, and pharmacokinetic profiles, offering valuable insights for researchers in ophthalmology and drug development.

Introduction: A Prodrug and its Active Moiety

Bimatoprost is a synthetic prostaglandin (B15479496) analogue widely used in the treatment of glaucoma and ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which, after topical application to the eye, is rapidly hydrolyzed by corneal esterases to its biologically active form, Bimatoprost free acid (17-phenyl-trinor PGF2α).[3][4][5] This conversion is crucial for its therapeutic effect, as the free acid is a potent agonist at the prostaglandin FP receptor.[4][6][7] The primary mechanism of action for lowering intraocular pressure (IOP) involves increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[3][8][9]

Physicochemical and Pharmacological Properties

The esterification of the carboxylic acid group in Bimatoprost free acid to form the isopropyl ester significantly alters its physicochemical properties, enhancing its corneal permeability.[10] Once hydrolyzed, the free acid exhibits high affinity and agonist activity at the prostaglandin FP receptor.

Table 1: Comparison of Physicochemical and Pharmacological Parameters

ParameterBimatoprost Isopropyl EsterBimatoprost Free AcidReference(s)
Chemical Structure Ethyl amide derivative of 17-phenyl-trinor PGF2α isopropyl ester17-phenyl-trinor PGF2α[4][11]
Molecular Formula C25H37NO4C23H32O5[12]
Molecular Weight 415.57 g/mol 388.5 g/mol [12]
Receptor Target Prostaglandin FP receptor (lower affinity)Prostaglandin FP receptor (high affinity)[6][7]
Binding Affinity (Ki) 6310 ± 1650 nM (for [3H]PGF2α displacement from FP receptors)Potent agonist, higher affinity than the ester[7][]
Functional Potency (EC50) 2940 ± 1663 nM (Ca2+ mobilization via cloned human FP receptors)Significantly more potent than the ester[7]

Pharmacokinetic Profile

The pharmacokinetic profiles of this compound and its free acid are distinct, reflecting the prodrug-to-active-metabolite conversion that occurs in the eye.

Table 2: Comparison of Pharmacokinetic Parameters

ParameterThis compoundBimatoprost Free AcidReference(s)
Absorption Rapidly absorbed through the cornea.[1]Formed in situ in the cornea and other ocular tissues.[4][14]
Metabolism Hydrolyzed by corneal esterases to the active free acid.[3][5]Undergoes further metabolism via oxidation, N-deethylation, and glucuronidation for systemic clearance.[15]
Ocular Bioavailability Designed for enhanced corneal penetration.[10]The active form responsible for the therapeutic effect.[5][6]
Peak Plasma Concentration (Cmax) of Bimatoprost after topical administration 0.08 ng/mLNot typically detected in plasma after topical administration.[16][15]
Time to Peak Plasma Concentration (Tmax) of Bimatoprost after topical administration ~10 minutesN/A[1]
Systemic Half-life of Bimatoprost ~45 minutesN/A[1][15]
Aqueous Humor Concentration (Cmax) after topical Bimatoprost 0.03% 6.81 ± 1.36 nM30.9 ± 16.41 nM[17]

Experimental Protocols

In Vitro Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of this compound to Bimatoprost free acid in ocular tissues.

Methodology:

  • Fresh human or rabbit ocular tissues (cornea, iris/ciliary body, and sclera) are excised and sectioned.[4]

  • Tissue samples are incubated in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) at 37°C.[18]

  • A known concentration of this compound is added to the incubation medium.[14]

  • Aliquots of the medium are collected at various time points.[14]

  • The concentrations of both this compound and the newly formed Bimatoprost free acid are quantified using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

  • The rate of hydrolysis is calculated from the change in concentration over time.[14]

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Bimatoprost free acid for the prostaglandin FP receptor.

Methodology:

  • Cell membranes expressing the human prostaglandin FP receptor are prepared.[7]

  • A radiolabeled ligand for the FP receptor, such as [3H]prostaglandin F2α, is used.[7]

  • The cell membranes are incubated with the radiolabeled ligand in the presence of varying concentrations of the unlabeled competitor (this compound or Bimatoprost free acid).[7]

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The Ki value is calculated from the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assay (Intracellular Calcium Mobilization)

Objective: To determine the functional potency (EC50) of this compound and Bimatoprost free acid at the prostaglandin FP receptor.

Methodology:

  • Cells expressing the human prostaglandin FP receptor (e.g., human embryonic kidney cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[7]

  • The cells are then stimulated with varying concentrations of this compound or Bimatoprost free acid.[7]

  • The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a fluorometer or a fluorescence microscope.[7]

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by plotting the response against the log of the agonist concentration.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental workflow for comparing this compound and its free acid.

G cluster_0 Ocular Administration and Metabolism cluster_1 Mechanism of Action Bimatoprost_Ester This compound (Topical Administration) Corneal_Hydrolysis Corneal Esterases Bimatoprost_Ester->Corneal_Hydrolysis Hydrolysis Bimatoprost_Acid Bimatoprost Free Acid (Active Metabolite) Corneal_Hydrolysis->Bimatoprost_Acid FP_Receptor Prostaglandin FP Receptor Bimatoprost_Acid->FP_Receptor Binds and Activates Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Outflow Increased Aqueous Humor Outflow (Trabecular & Uveoscleral) Ca_Release->Outflow IOP_Reduction Reduced Intraocular Pressure Outflow->IOP_Reduction

Caption: Signaling pathway of Bimatoprost free acid.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Bimatoprost_Ester Bimatoprost Isopropyl Ester Hydrolysis Hydrolysis Assay (Ocular Tissues) Bimatoprost_Ester->Hydrolysis Binding Receptor Binding Assay (FP Receptor) Bimatoprost_Ester->Binding Functional Functional Assay (Ca2+ Mobilization) Bimatoprost_Ester->Functional Bimatoprost_Acid Bimatoprost Free Acid Bimatoprost_Acid->Binding Bimatoprost_Acid->Functional Data_Analysis Comparative Analysis of: - Hydrolysis Rate - Binding Affinity (Ki) - Functional Potency (EC50) Hydrolysis->Data_Analysis Binding->Data_Analysis Functional->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Discussion and Conclusion

The conversion of this compound to its free acid is a critical step for its pharmacological activity. The isopropyl ester formulation enhances corneal penetration, allowing the prodrug to reach the target tissues where it is metabolized to the more potent free acid.[10][18] The free acid, in turn, is a highly effective agonist at the prostaglandin FP receptor, leading to a significant reduction in intraocular pressure.[6][7]

While this compound itself shows some affinity for the FP receptor, its potency is considerably lower than that of the free acid.[6][7] This underscores the importance of efficient hydrolysis in the eye for the therapeutic efficacy of Bimatoprost. Interestingly, some studies suggest that unmetabolized Bimatoprost may have differential effects on the expression of matrix metalloproteinases in trabecular meshwork cells compared to the free acid, which could contribute to its long-term IOP-lowering effects.[19]

References

A Comparative Analysis of Bimatoprost and Isopropyl Ester Prostamides in Ocular Hypotensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic prostamide Bimatoprost (B1667075) against established isopropyl ester prostaglandin (B15479496) F2α analogs, Latanoprost and Travoprost. This document synthesizes preclinical and clinical data to benchmark their performance, supported by detailed experimental methodologies.

Bimatoprost is a synthetic prostamide, structurally analogous to prostaglandin F2α (PGF2α), that is widely used for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] Unlike Latanoprost and Travoprost, which are isopropyl ester prodrugs, Bimatoprost possesses an ethyl amide group.[2] This structural distinction has fueled a scientific debate regarding its precise mechanism of action. While Latanoprost and Travoprost are hydrolyzed in the cornea to their active free acids which then act as potent agonists on the prostaglandin F (FP) receptor, the pharmacology of Bimatoprost is more complex.[2][3] Evidence suggests that Bimatoprost may exert its effects through a putative, distinct prostamide receptor, although its hydrolyzed free acid also demonstrates high affinity for the FP receptor.[4][5][6]

This guide presents a comprehensive comparison of these compounds, focusing on their receptor binding affinities, in vivo efficacy in preclinical models, and clinical performance in IOP reduction. Detailed experimental protocols for key assays are also provided to support the interpretation of the presented data.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for Bimatoprost and the free acids of Latanoprost and Travoprost, derived from various preclinical and clinical studies.

Table 1: Prostaglandin FP Receptor Binding Affinity and Agonist Activity

CompoundReceptor Binding Affinity (Ki, nM)Functional Agonist Potency (EC50, nM)
Bimatoprost Free Acid83[7]5.8[2]
Latanoprost Acid98[7]54.6[2]
Travoprost Acid35[7]3.2[2]

Table 2: Preclinical Intraocular Pressure (IOP) Reduction in Rabbits

Compound (Concentration)Time PointMean IOP Reduction (%)
Bimatoprost (0.03%)0.5 hours25 - 32%[8]
Bimatoprost (0.01%)3 weeks (once daily)~20.7 - 23.3%[9]

Table 3: Clinical Efficacy in Lowering Intraocular Pressure (IOP) in Humans (12-week studies)

CompoundMean IOP Reduction from Baseline (mmHg)Mean IOP Reduction from Baseline (%)
Bimatoprost (0.03%)8.7 - 8.8[10][11]35.9%[11]
Latanoprost (0.005%)8.6[10]29.9%[11]
Travoprost (0.004%)8.0[10]30.8%[11]

Signaling Pathways

Prostaglandin F2α analogs and prostamides primarily exert their IOP-lowering effects by increasing the uveoscleral outflow of aqueous humor. This is mediated through the activation of the prostaglandin FP receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the FP receptor involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

There is ongoing research into whether Bimatoprost acts exclusively through this pathway or via a distinct prostamide receptor.[6] Some studies suggest the existence of a prostamide receptor that may be a heterodimer of the wild-type FP receptor and an alternative splice variant.[5][12]

Prostamide and Prostaglandin F2α Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Prostamide Prostamide (e.g., Bimatoprost) FP_Receptor FP Receptor / Prostamide Receptor Prostamide->FP_Receptor PGF2a PGF2α Analog (e.g., Latanoprost Acid) PGF2a->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (Increased Uveoscleral Outflow) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Prostamide and PGF2α signaling pathway.

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the prostaglandin FP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant FP receptor (e.g., HEK-293 cells).

  • Radioligand Binding: A constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]PGF2α) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (Bimatoprost free acid, Latanoprost acid, or Travoprost acid).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

Objective: To evaluate the IOP-lowering efficacy and duration of action of test compounds in an in vivo animal model.

Methodology:

  • Animal Model: New Zealand White rabbits are commonly used for these studies.[8][13] Animals are acclimatized to laboratory conditions before the experiment.

  • Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit using a calibrated tonometer (e.g., rebound tonometer or pneumatonometer).[14][15] For rebound tonometry, topical anesthesia is often not required.[16]

  • Drug Administration: A single drop of the test compound (e.g., 0.03% Bimatoprost) is topically administered to one eye, while the contralateral eye receives a vehicle control.[8]

  • Post-Dosing IOP Measurement: IOP is measured in both eyes at multiple time points after drug administration (e.g., 0.5, 1, 2, 5, 12, and 24 hours).[8]

  • Data Analysis: The change in IOP from baseline is calculated for each eye at each time point. The percentage reduction in IOP in the treated eye compared to the vehicle-treated eye is determined.

Experimental Workflow for In Vivo IOP Measurement Start Start: Acclimatize Rabbits Baseline_IOP Measure Baseline IOP (Both Eyes, Tonometer) Start->Baseline_IOP Drug_Admin Topical Drug Administration (Test Compound in One Eye, Vehicle in Other) Baseline_IOP->Drug_Admin Post_Dose_IOP Measure IOP at Multiple Time Points (e.g., 0.5, 1, 2, 5, 12, 24 hours) Drug_Admin->Post_Dose_IOP Data_Analysis Data Analysis (Calculate % IOP Reduction vs. Baseline and Vehicle) Post_Dose_IOP->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Bimatoprost Isopropyl Ester: Efficacy in Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Bimatoprost (B1667075) isopropyl ester's efficacy, primarily in the context of reducing intraocular pressure (IOP) for researchers, scientists, and drug development professionals. The data presented is based on published clinical trial results, offering a quantitative comparison with other prostaglandin (B15479496) analogs, particularly latanoprost (B1674536).

Comparative Efficacy in IOP Reduction

Bimatoprost has been consistently shown to be a highly effective agent for lowering intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Clinical studies have demonstrated that bimatoprost can lead to a significant reduction in IOP, often exceeding that of other commonly used prostaglandin analogs like latanoprost.[3][4]

Quantitative Comparison of Bimatoprost and Latanoprost

The following tables summarize the mean IOP reduction observed in head-to-head clinical trials comparing bimatoprost 0.03% and latanoprost 0.005%.

Table 1: Mean IOP Reduction from Baseline (mmHg) in a 6-Month Study [4]

TimepointBimatoprost 0.03% (n=133)Latanoprost 0.005% (n=136)Between-Group Difference (mmHg)P-value
Month 6, 8 AM-8.5-7.01.5<.001
Month 6, 12 PM-9.2-7.02.2<.001
Month 6, 4 PM-8.2-7.01.2=.004

Table 2: Percentage of Patients Achieving ≥ 20% IOP Reduction at 6 Months [4]

TimepointBimatoprost 0.03%Latanoprost 0.005%P-value
8 AM82%62%≤.003
12 PM79%50%≤.003
4 PM69%55%≤.003

Table 3: Mean IOP Reductions in Ocular Hypertension (OHT) and Glaucoma Patients at 6 Months [3]

Patient GroupTimepointMean IOP Reduction with Bimatoprost (mmHg)Mean IOP Reduction with Latanoprost (mmHg)P-value
OHT (n=93)8 AM-9.0-6.8.025
12 PM-9.5-7.3.002
4 PM-8.0-6.6.070
Glaucoma (n=176)8 AM-8.5-6.3.003
12 PM-9.0-6.8<.001
4 PM-8.0-6.7.012

Mechanism of Action: Signaling Pathway

Bimatoprost is a synthetic prostamide, a structural analog of prostaglandin F2α.[2][5] Its primary mechanism of action in lowering IOP is by increasing the outflow of aqueous humor from the eye.[1][6] This is achieved through a dual mechanism: enhancing both the pressure-sensitive (trabecular) and pressure-insensitive (uveoscleral) outflow pathways.[1][2] Bimatoprost binds to prostamide receptors in the eye, leading to a cascade of events that modify the extracellular matrix and relax the ciliary muscle, facilitating aqueous humor outflow.[6]

Bimatoprost_Mechanism_of_Action Bimatoprost Bimatoprost (Isopropyl Ester) Prostamide_Receptor Prostamide Receptor Bimatoprost->Prostamide_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Prostamide_Receptor->Signaling_Cascade Activates ECM_Modification Extracellular Matrix Modification Signaling_Cascade->ECM_Modification Ciliary_Muscle_Relaxation Ciliary Muscle Relaxation Signaling_Cascade->Ciliary_Muscle_Relaxation Trabecular_Outflow Increased Trabecular Outflow ECM_Modification->Trabecular_Outflow Uveoscleral_Outflow Increased Uveoscleral Outflow Ciliary_Muscle_Relaxation->Uveoscleral_Outflow IOP_Reduction Intraocular Pressure Reduction Trabecular_Outflow->IOP_Reduction Uveoscleral_Outflow->IOP_Reduction

Caption: Bimatoprost signaling pathway for IOP reduction.

Experimental Protocols

The data presented in this guide is derived from multicenter, randomized, and investigator-masked clinical trials. The following provides a generalized experimental protocol based on these studies.

Measurement of Intraocular Pressure

Objective: To determine the efficacy of Bimatoprost in lowering IOP compared to a control or active comparator.

Procedure:

  • Patient Selection: Patients with a diagnosis of ocular hypertension or glaucoma are recruited. Inclusion criteria typically specify a baseline IOP within a certain range (e.g., >23 mmHg).[7]

  • Washout Period: Any existing IOP-lowering medications are discontinued (B1498344) for a specified period before the baseline measurements to establish a true baseline IOP.[4]

  • Randomization: Patients are randomly assigned to receive either Bimatoprost or the comparator drug (e.g., Latanoprost). The allocation is typically masked from both the investigator and the patient.[4][7]

  • Drug Administration: Patients are instructed to self-administer one drop of the assigned medication in the affected eye(s) once daily, usually in the evening.[7]

  • IOP Measurement:

    • IOP is measured at baseline and at specified follow-up visits (e.g., week 6, week 12, month 6).[7]

    • Measurements are typically taken at multiple time points during the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM) to assess the diurnal effect of the medication.[4]

    • The gold-standard method for IOP measurement in these trials is Goldmann applanation tonometry.[8][9]

    • To ensure accuracy, triplicate measurements are often taken at each time point, and the average is recorded.[7]

  • Data Analysis: The primary efficacy endpoint is the mean change in IOP from baseline at the final follow-up visit. Statistical analyses are performed to compare the IOP-lowering effect between the treatment groups.[4]

Experimental Workflow for a Comparative Clinical Trial

Experimental_Workflow Patient_Recruitment Patient Recruitment (Glaucoma/OHT) Washout Washout of Prior IOP Medication Patient_Recruitment->Washout Baseline_IOP Baseline IOP Measurement Washout->Baseline_IOP Randomization Randomization Baseline_IOP->Randomization Group_A Group A: Bimatoprost 0.03% Randomization->Group_A Group_B Group B: Latanoprost 0.005% Randomization->Group_B Treatment_Period Treatment Period (e.g., 6 Months) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_IOP Follow-up IOP Measurements Treatment_Period->Follow_up_IOP Data_Analysis Data Analysis and Comparison Follow_up_IOP->Data_Analysis

Caption: Workflow of a randomized controlled trial.

References

A Comparative Guide to the Inter-laboratory Analysis of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methodologies for the quantification of Bimatoprost (B1667075) Isopropyl Ester, a prodrug of the potent ocular hypotensive agent Bimatoprost. In the absence of direct inter-laboratory comparison studies, this document synthesizes data from individually validated analytical methods published in peer-reviewed literature. The objective is to offer a comprehensive resource for laboratories to evaluate and select appropriate methods for their specific research and quality control needs.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of different analytical methods developed and validated for the determination of Bimatoprost. These methods, while not part of a formal round-robin study, provide key performance indicators that can be used for comparative purposes. The data presented has been extracted from published stability-indicating and quantitative analysis studies.

Analytical Technique Matrix Linearity Range Accuracy (% Recovery) Precision (% RSD) LOD LOQ Reference
RP-HPLC Ophthalmic Solution0.05–15 µg/mL98.83–99.38Intra-day: 0.11-0.28, Inter-day: 0.13-0.350.0152 µg/mL0.0461 µg/mL[1]
RP-HPLC Ophthalmic Solution6–18 µg/mL99.41 ± 0.49< 2.0Not ReportedNot Reported[2]
RP-HPLC Bulk Drug & Ophthalmic Solution5–100 µg/mL99.25 ± 0.59< 2.0Not ReportedNot Reported[3]
UHPLC Bulk Drug (API)Not specified for assayNot ReportedNot ReportedNot ReportedNot Reported[4][5]
LC-MS/MS Cosmetic Serums1–500 µg/gIntra- & Inter-assay < 11%Intra- & Inter-assay < 11%Not ReportedNot Reported[6]
LC-MS/MS Cosmetics0.25–50 ng/mLAcceptableAcceptable0.01 mg/kg0.03 mg/kg[7]
Synchronous Spectrofluorimetry Bulk Drug & Ophthalmic Solution25–250 ng/mL99.39 ± 1.08Intra-day: 0.569, Inter-day: 1.280.005 ng/mL0.018 ng/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the methods described in the cited literature and offer a starting point for laboratory implementation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Ophthalmic Solutions

This method is designed for the quantification of Bimatoprost in ophthalmic solutions.

  • Instrumentation:

    • HPLC system with UV detection (e.g., Shimadzu Model CBM-20A/20 Alite)[1]

    • Reversed-phase C18 column (e.g., Phenomenex C18, 250 mm × 4.6 mm, 5 µm particle size)[1]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (30:70, v/v)[1]

    • Flow Rate: 0.6 mL/min[1]

    • Detection Wavelength: 205 nm[1]

    • Internal Standard: Agomelatine[1]

  • Sample Preparation:

    • Accurately transfer a known volume of the ophthalmic solution into a volumetric flask.

    • Extract the analyte using the mobile phase with the aid of sonication for approximately 30 minutes.[1]

    • Filter the resulting solution and dilute with the mobile phase to the desired concentration within the calibration range.

    • Add a known concentration of the internal standard before injection into the HPLC system.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity and Assay

This method is suitable for determining the chemical purity and assay of Bimatoprost in bulk drug substances.

  • Instrumentation:

    • UHPLC system with UV detection.

    • Reversed-phase C8 column (e.g., Acquity BEH C8, 150 × 2.1 mm, 1.7 µm particle size)[4][5]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.01% H₃PO₄ in water (A) and acetonitrile (B). The initial condition is 80:20 (v/v) of A:B.[4][5]

    • Flow Rate: 0.7 mL/min[4][5]

    • Detection: UV detector.

  • Sample Preparation:

    • Prepare a stock solution of Bimatoprost in a suitable diluent (e.g., mobile phase).

    • Perform serial dilutions to prepare working standard solutions and samples at the target concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Cosmetic Formulations

This highly sensitive and selective method is used for the quantification of Bimatoprost in complex matrices like cosmetic serums.

  • Instrumentation:

    • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ mass spectrometer)[6]

    • Reversed-phase column (e.g., Kinetex biphenyl (B1667301) 100A, 100 mm × 2.1 mm, 2.6 µm particle size)[6]

  • Chromatographic Conditions:

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) with 0.02% formic acid in water[6]

    • Mobile Phase B: 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95:5, v/v)[6]

    • Elution: A linear gradient elution program.

    • Flow Rate: 0.25 mL/min[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[6]

  • Sample Preparation:

    • Weigh a precise amount of the cosmetic serum (e.g., 100 mg) into a tube.

    • Add an internal standard (e.g., reserpine).

    • Add an extraction solvent (e.g., a 50:50 v/v mixture of mobile phases A and B).

    • Vortex and sonicate the mixture, followed by centrifugation to separate the liquid phase.

    • Inject the clear supernatant into the LC-MS/MS system.[6]

Visualizations

The following diagrams illustrate the signaling pathway of Bimatoprost and a general experimental workflow for its analysis.

Bimatoprost_Signaling_Pathway cluster_outflow Aqueous Humor Outflow Pathways cluster_action Bimatoprost Mechanism of Action uveoscleral Uveoscleral Outflow (Primary Pathway) iop Reduced Intraocular Pressure (IOP) uveoscleral->iop trabecular Trabecular Meshwork Outflow (Secondary Pathway) trabecular->iop bimatoprost Bimatoprost (Prostamide Analogue) receptor Prostamide Receptors (in Ciliary Muscle & Trabecular Meshwork) bimatoprost->receptor Binds to signaling Intracellular Signaling Cascade (e.g., MMPs activation) receptor->signaling Activates ecm Extracellular Matrix Remodeling signaling->ecm Leads to resistance Decreased Outflow Resistance ecm->resistance resistance->uveoscleral Increases resistance->trabecular Increases

Caption: Bimatoprost signaling pathway for lowering intraocular pressure.

Bimatoprost_Analysis_Workflow start Start: Receive Sample (Ophthalmic Soln., Bulk Drug, etc.) prep Sample Preparation (Extraction, Dilution, IS Spiking) start->prep analysis Instrumental Analysis (HPLC, UHPLC, or LC-MS/MS) prep->analysis data Data Acquisition & Processing (Chromatogram Integration) analysis->data quant Quantification (Calibration Curve) data->quant report Result Reporting & Validation quant->report

Caption: General experimental workflow for Bimatoprost analysis.

References

Validating Animal Models for Bimatoprost Isopropyl Ester Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bimatoprost (B1667075) isopropyl ester, a prostaglandin (B15479496) F2α analog, is a cornerstone in the management of glaucoma and has gained significant attention for its cosmetic application in enhancing eyelash growth. The selection of an appropriate animal model is a critical step in the preclinical evaluation of its efficacy and safety. This guide provides a comparative analysis of commonly used animal models for Bimatoprost research, supported by experimental data and detailed protocols.

Comparative Analysis of Animal Models

The choice of an animal model for Bimatoprost isopropyl ester research is contingent on the therapeutic indication being investigated: reduction of intraocular pressure (IOP) for glaucoma or stimulation of hair growth.

Animal Model Primary Application Advantages Disadvantages Relevant Alternatives
Rabbit Glaucoma (IOP Reduction)Large eyes suitable for IOP measurements and topical drug administration.[1][2][3] Widely used, leading to a wealth of historical data.Differences in corneal thickness and prostaglandin receptor sensitivity compared to humans.[3] Anesthesia can significantly affect IOP readings.[4]Dog (Beagle), Non-human primates
Dog (Beagle) Glaucoma (IOP Reduction)Develops a spontaneous form of glaucoma that closely mimics the human condition.[5] Good model for chronic glaucoma studies.Higher cost and more complex ethical considerations compared to rabbits.Rabbit, Genetically engineered mouse models
Mouse (e.g., C57BL/6) Eyelash/Hair GrowthShort hair cycle allows for rapid assessment of hair growth.[6][7][8] Genetic tractability for mechanistic studies.[9] Well-established models for studying hair follicle biology.[10][11]Small size can make topical application and measurements challenging. Differences in hair follicle structure and cycling compared to human eyelashes.[8]Rat, Guinea Pig, Stump-tailed Macaque[6][12]
Rat Hair Growth, GlaucomaCan be used to study the transformation of human stem cells into dermal papilla for hair follicle formation.[6] A novel rat model for chronic glaucoma has been developed.[13]Less commonly used for eyelash growth studies compared to mice.Mouse, Rabbit

Quantitative Data on Bimatoprost Performance

The following tables summarize key quantitative data from studies utilizing these animal models to evaluate the effects of Bimatoprost.

Table 1: Effect of Bimatoprost on Intraocular Pressure (IOP)
Animal Model Bimatoprost Concentration Dosing Regimen Baseline IOP (mmHg) IOP Reduction (mmHg) Peak Effect Citation
Glaucomatous Beagle0.03%Once daily (am)~25.0 - 26.0Significant decrease from baselineDiurnal measurements[5]
Glaucomatous Beagle0.03%Once daily (pm)~26.6 - 27.3Significant decrease from baselineDiurnal measurements[5]
Glaucomatous Beagle0.03%Twice daily~39.1 - 39.9Significant decrease from baselineDiurnal measurements[5]
Normotensive Beagle0.03% (topical)Once daily for 3 days20.65.9 (28.6%)6 hours post-dose[14]
Normotensive BeagleSustained-release implant (120 µg)Single administrationNot specified7.2 (38.7%) over 3 monthsNot specified[14]
RabbitNot specifiedNot specified13.8 ± 1.1Not specifiedNot specified[4]
Table 2: Effect of Bimatoprost on Eyelash/Hair Growth
Animal Model Bimatoprost Concentration Dosing Regimen Parameter Measured Results Duration of Study Citation
C57/BL6J Mouse0.03% (Lumigan™)Once dailyEyelash number, thickness, anagen phase durationIncreased number, thickness, and prolonged anagen phase.[10]14 days[10]
Rabbit0.03% (Lumigan®)Once dailyEyelash lengthSignificant increase (9.75±0.33 mm control vs 11.60±0.46 mm treated).[15]4 weeks[15]
Rabbit0.03% (Lumigan®)Once dailyHair follicle morphologyIncreased number of hairs per follicle, heavily keratinized Henle's layer.[15]4 weeks[15]

Experimental Protocols

Measurement of Intraocular Pressure in Rabbits

Objective: To accurately measure IOP in rabbits for evaluating the efficacy of Bimatoprost.

Materials:

  • New Zealand White rabbits

  • Tonometer (e.g., TonoVet rebound tonometer, pneumatonometer)[2][16]

  • Anesthetic agents (e.g., ketamine, xylazine (B1663881), isoflurane), if required[4]

  • Topical Bimatoprost solution

  • Vehicle control solution

Procedure:

  • Acclimatization: Allow rabbits to acclimate to the laboratory environment to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Measure baseline IOP in both eyes of each awake rabbit using a calibrated tonometer. Multiple readings should be taken and averaged.[4]

  • Drug Administration: Instill a single drop of Bimatoprost solution into the conjunctival sac of the treated eye. The contralateral eye receives the vehicle control.

  • Post-treatment IOP Measurement: Measure IOP at predetermined time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the time to peak effect and duration of action.

  • Anesthesia Considerations: If anesthesia is necessary, be aware that it can significantly alter IOP.[4] A combination of ketamine and xylazine has been shown to minimize isoflurane-induced IOP elevation.[4]

Evaluation of Eyelash Growth in Mice

Objective: To quantify the effect of Bimatoprost on eyelash growth in a murine model.

Materials:

  • C57BL/6 mice[10]

  • Topical Bimatoprost solution (e.g., 0.03%)

  • Vehicle control solution

  • Stereomicroscope with a calibrated reticle

  • Image analysis software

  • Histology equipment (fixatives, embedding medium, microtome, stains)

Procedure:

  • Animal Selection and Grouping: Use age- and sex-matched C57BL/6 mice. Divide them into a treatment group and a vehicle control group.

  • Drug Application: Apply a small, precise volume of Bimatoprost solution to the base of the upper eyelashes of one eye daily.[10] The contralateral eye can serve as an internal control, or a separate group of animals can be used for vehicle application.

  • Eyelash Length and Thickness Measurement:

    • At the end of the treatment period, euthanize the animals.

    • Under a stereomicroscope, carefully pluck individual eyelashes.

    • Measure the length of the eyelashes using the calibrated reticle.

    • Capture images of the eyelashes and measure their thickness using image analysis software.[10]

  • Histological Analysis:

    • Dissect the eyelids and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin).

    • Process the tissue for paraffin (B1166041) or plastic embedding.

    • Cut thin sections and stain with Hematoxylin and Eosin (H&E).

    • Examine the sections under a microscope to assess hair follicle morphology, including the number of follicles, the proportion of follicles in the anagen (growth) phase, and the size of the dermal papilla and hair bulb.[10][17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis animal_selection Animal Selection (e.g., C57BL/6 Mice) grouping Grouping (Treatment vs. Control) animal_selection->grouping acclimatization Acclimatization grouping->acclimatization drug_application Daily Topical Application of Bimatoprost/Vehicle acclimatization->drug_application euthanasia Euthanasia drug_application->euthanasia measurement Eyelash Measurement (Length & Thickness) euthanasia->measurement histology Histological Analysis (Hair Follicle Morphology) euthanasia->histology data_analysis Statistical Data Analysis measurement->data_analysis histology->data_analysis

Caption: Experimental workflow for evaluating Bimatoprost-induced eyelash growth in a mouse model.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response in Hair Follicle bimatoprost This compound fp_receptor Prostaglandin F2α Receptor (FP) bimatoprost->fp_receptor g_protein G-protein Activation fp_receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release pkc Protein Kinase C (PKC) Activation ip3_dag->pkc anagen_prolongation Prolongation of Anagen Phase ca_release->anagen_prolongation pkc->anagen_prolongation melanogenesis Stimulation of Melanogenesis pkc->melanogenesis follicle_size Increased Dermal Papilla and Hair Bulb Size anagen_prolongation->follicle_size

References

A Researcher's Guide to Commercial Bimatoprost Isopropyl Ester: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quality and consistency of active pharmaceutical ingredients are paramount. Bimatoprost (B1667075) isopropyl ester, a potent prostaglandin (B15479496) F2α analog, is a critical component in both ophthalmological research and cosmetic applications. This guide provides a comparative analysis of commercially available Bimatoprost isopropyl ester, offering insights into supplier specifications, analytical methodologies for in-house validation, and the underlying biological pathways.

Commercial Source Overview

Obtaining comprehensive, publicly available comparative data for this compound from various suppliers is challenging. While many vendors offer the compound, detailed certificates of analysis are often provided only upon purchase. However, based on available product information, the following table summarizes key specifications from several commercial sources. Researchers are strongly encouraged to request a lot-specific certificate of analysis prior to procurement.

Table 1: Comparison of Commercial this compound Specifications

SupplierPurity SpecificationIdentification Method(s)FormulationCatalog Number (Example)
Simson Pharma Certificate of Analysis provided with purchase[1]Not publicly specifiedNot publicly specifiedB600010[2]
Aladdin Scientific "A solution in methyl acetate"[3]Not publicly specifiedSolution in methyl acetateR355685-10mg[3]
MedChemExpress QC report available upon request[4]Not publicly specifiedNot publicly specifiedHY-116161[5]
Watson International ≥ 99%[6]HNMR, HPLC[6]Pale yellow to colorless oily liquid or pale yellow to white waxy solid[6]CAS 130209-76-6[6]

Note: The information in this table is based on publicly accessible data and may not reflect the complete specifications provided with the product. It is crucial to obtain detailed analytical data from the supplier.

Experimental Protocols for Quality Assessment

To ensure the quality and consistency of this compound for research purposes, in-house validation is essential. The following are detailed experimental protocols for key analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This method is adapted from established protocols for Bimatoprost and its analogs and is suitable for determining the purity of this compound and monitoring its stability over time.[7][8][9][10]

Objective: To quantify the purity of this compound and detect the presence of impurities and degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components like phosphate (B84403) buffer)[7][8]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[7] The exact ratio should be optimized for best peak separation.

  • Flow Rate: 0.6 - 1.0 mL/min[7][9]

  • Column Temperature: 30-35°C

  • Detection Wavelength: 205 nm or 210 nm[7][11]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent like acetonitrile. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components, or by using the calibration curve for absolute quantification.

Stability Studies: For stability assessment, subject the this compound solution to stress conditions such as heat (e.g., 80°C), acid/base hydrolysis (e.g., with 0.1 M HCl/NaOH), and oxidation (e.g., with 3% H₂O₂)[7][10]. Analyze the stressed samples using the validated HPLC method to identify and quantify any degradation products.

In Vitro Biological Activity Assay: FP Receptor Activation

This compound is a prodrug that is hydrolyzed in tissues to its active free acid form, which is a potent agonist of the prostaglandin F (FP) receptor.[12][13][14] A cell-based assay can be used to determine the biological activity of the compound.

Objective: To assess the ability of this compound (after enzymatic conversion to its active form) to activate the FP receptor.

Materials and Methods:

  • A cell line expressing the human FP receptor (e.g., HEK293 cells transfected with the FP receptor).

  • Cell culture medium and supplements.

  • A method to measure downstream signaling of FP receptor activation, such as an inositol (B14025) phosphate accumulation assay or a calcium mobilization assay.[12]

  • Porcine or bovine corneal tissue homogenate to provide the necessary esterase and amidase activity for the conversion of the prodrug.[13][15]

  • This compound sample and a reference standard.

Procedure:

  • Prodrug Activation: Incubate a known concentration of this compound with the corneal tissue homogenate to allow for enzymatic conversion to the free acid.

  • Cell Treatment: Treat the FP receptor-expressing cells with the activated this compound at various concentrations.

  • Signal Detection: Measure the downstream signaling response (e.g., inositol phosphate levels or intracellular calcium concentration) according to the chosen assay protocol.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) value. Compare the EC50 of the test sample to that of the reference standard to determine its relative potency.

Visualizing Key Pathways and Processes

To further aid in the understanding of this compound's mechanism and analysis, the following diagrams have been generated.

Bimatoprost_Signaling_Pathway cluster_cell Ocular Tissue Cell BIE This compound (Prodrug) BA Bimatoprost Acid (Active Drug) BIE->BA Hydrolysis Esterases Corneal Esterases/ Amidases FP_Receptor Prostaglandin F Receptor (FP) BA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca_Release->MMP_Upregulation PKC_Activation->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Aqueous_Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Bimatoprost signaling pathway for IOP reduction.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Bimatoprost Isopropyl Ester Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Injection Inject Sample and Standard Solutions Dissolve_Sample->Injection Dissolve_Standard->Injection HPLC HPLC System (C18 Column, UV Detector) HPLC->Injection Chromatogram Generate Chromatograms Injection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calc Calculate Purity (%) Peak_Integration->Purity_Calc Stability_Assess Assess Degradation (for stability studies) Peak_Integration->Stability_Assess

Caption: Experimental workflow for HPLC purity analysis.

Caption: Logical workflow for supplier selection.

References

Safety Operating Guide

Proper Disposal of Bimatoprost Isopropyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe and compliant disposal of active pharmaceutical ingredients such as Bimatoprost isopropyl ester is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedural information for the proper handling and disposal of this compound in a laboratory setting, aligning with regulatory frameworks and safety best practices.

Regulatory and Safety Framework

The disposal of pharmaceutical waste, including research-grade compounds like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Healthcare facilities and laboratories must adhere to these regulations, which often include state-specific requirements that may be more stringent than federal laws.[1][2] A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain (sewering).[2][3]

Given the potent biological activity of prostaglandin (B15479496) analogs, proper handling is crucial to avoid accidental exposure.[4] Adherence to the safety protocols outlined in the substance's Safety Data Sheet (SDS) is mandatory.

Personal Protective Equipment and Handling

Before beginning any disposal-related procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Safety and Handling Precautions for this compound

Precaution CategorySpecific RequirementRationale
Personal Protective Equipment (PPE) Wear appropriate protective gloves, a lab coat, and safety glasses with side shields.To prevent skin and eye contact with the compound.[4][5][6]
Ventilation Handle the compound in a well-ventilated area or under a chemical fume hood.To avoid the inhalation of any aerosols or dust.[4][6][7]
Storage (Pre-Disposal) Store waste in a tightly sealed, clearly labeled container at a recommended temperature of -20°C.To prevent degradation and accidental exposure.[4][7]
Spill Management In the event of a spill, absorb the material with an inert, non-combustible absorbent and collect it in a suitable container for disposal. Prevent the spill from entering drains.To contain the spill and prevent environmental contamination.[7][8]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound waste from a research laboratory.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate this compound waste from other chemical and biological waste streams.

  • Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the hazard characteristics, and the accumulation start date.

Step 2: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's Environmental Health and Safety (EHS) office. They are the primary resource for specific disposal protocols that comply with federal, state, and local regulations.

  • Provide the EHS office with the Safety Data Sheet (SDS) for this compound and an estimate of the quantity of waste to be disposed of.

Step 3: On-Site Neutralization (If Applicable and Approved)

  • Inquire with your EHS office about any approved chemical neutralization protocols for prostaglandin analogs. Do not attempt any chemical degradation or neutralization without a validated and approved procedure from your EHS department. Due to the stability of the amide group in Bimatoprost, it is more resistant to hydrolysis than ester-based prostaglandins.[9]

Step 4: Preparation for Off-Site Disposal

  • Ensure the waste container is securely sealed and stored in a designated hazardous waste accumulation area within your laboratory.

  • Follow all institutional guidelines for the packaging and labeling of the waste container for pickup.

Step 5: Professional Disposal

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[6] Your EHS office will coordinate the pickup and transportation of the waste.

  • The standard and required method for the disposal of many pharmaceutical wastes is high-temperature incineration at a permitted medical waste treatment facility.[2][6][10] This process ensures the complete destruction of the active pharmaceutical ingredient.[6]

Step 6: Documentation

  • Maintain meticulous records of the waste disposal process, including the date, quantity of waste, and the disposal vendor used. This documentation is crucial for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start Start: Bimatoprost Isopropyl Ester Waste Generated segregate Step 1: Segregate and Collect in Labeled Hazardous Waste Container start->segregate consult_ehs Step 2: Consult with Institutional EHS Office segregate->consult_ehs neutralization_check Step 3: EHS Approved Neutralization Protocol Available? consult_ehs->neutralization_check neutralize Perform Approved Neutralization Procedure neutralization_check->neutralize Yes prepare_pickup Step 4: Securely Store and Prepare Waste for Pickup neutralization_check->prepare_pickup No neutralize->prepare_pickup licensed_disposal Step 5: Arrange Pickup by Licensed Hazardous Waste Vendor prepare_pickup->licensed_disposal incineration High-Temperature Incineration licensed_disposal->incineration document Step 6: Document Disposal Process incineration->document end End: Compliant Disposal document->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting laboratory personnel and the environment.

References

Personal protective equipment for handling Bimatoprost isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Bimatoprost isopropyl ester, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

This compound is a prostaglandin (B15479496) analog.[1] While specific safety data for the isopropyl ester form is not as prevalent, the safety protocols for the parent compound, Bimatoprost, offer a strong foundation for safe handling procedures.[2][3] Prostaglandin analogs are potent pharmacologically active substances, and caution should be exercised, particularly for use in proximity to the eye.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Operations (e.g., weighing, solution preparation) Safety glasses with side shields or goggles (conforming to EN166 or OSHA 29 CFR 1910.133)[2]Chemical-resistant gloves (e.g., nitrile rubber)Laboratory coatNot generally required with adequate ventilation.[5] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.[2]
Spill Cleanup Chemical safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant apron or gown over a laboratory coatA NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially for large spills or in poorly ventilated areas.[2][6]
Waste Disposal Safety glasses with side shields or gogglesChemical-resistant glovesLaboratory coatNot generally required with proper containment of waste.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with eyes, skin, and clothing.[3] Do not ingest or inhale.[2] Ensure adequate ventilation, especially in confined areas.[2] Wash hands thoroughly after handling.[2]

  • Storage: Keep containers tightly closed in a dry, well-ventilated place.[3] It is recommended to store in a freezer at -20°C.[3]

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use personal protective equipment.[3] For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[3] For liquid spills, absorb with an inert material.

  • Clean: Clean the spill area thoroughly.

  • Dispose: Dispose of contaminated materials as hazardous waste.[2]

Waste Disposal: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2] The standard method for the disposal of many pharmaceutical wastes is incineration at a permitted medical waste treatment facility.[7] Do not empty into drains.[2][8]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Work within a certified chemical fume hood.

  • Weighing:

    • Tare a clean, dry vial on an analytical balance.

    • Carefully weigh the desired amount of this compound into the vial.

  • Solubilization:

    • Add the appropriate volume of a suitable solvent (e.g., ethanol, DMSO) to the vial to achieve the desired concentration.

    • Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Storage:

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at the recommended temperature, typically -20°C, to maintain stability.[9]

Visualizing Workflows and Relationships

To further clarify procedural steps and safety hierarchies, the following diagrams are provided.

G cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_storage Storage start Start ppe Don PPE start->ppe hood Work in Fume Hood ppe->hood tare Tare Vial hood->tare weigh Weigh Compound tare->weigh add_solvent Add Solvent weigh->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve label_vial Label Vial dissolve->label_vial store Store at -20°C label_vial->store end End store->end

Caption: Experimental workflow for preparing a this compound stock solution.

HierarchyOfControls elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin->ppe

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.